molecular formula C11H16N2 B2647395 5-Phenylpiperidin-3-amine CAS No. 1203799-73-8

5-Phenylpiperidin-3-amine

Cat. No.: B2647395
CAS No.: 1203799-73-8
M. Wt: 176.263
InChI Key: RDKCGHQMCRKTCN-UHFFFAOYSA-N
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Description

5-Phenylpiperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery due to its piperidine core structure. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The development of novel piperidine derivatives is a vibrant field in modern organic chemistry, as they serve as key building blocks for constructing biologically active molecules . Researchers value this scaffold for its versatility and proven utility. Piperidine-based compounds are frequently explored for their potential pharmacological applications, which can include central nervous system (CNS) activity, anti-inflammatory, and antioxidant effects, as demonstrated by various substituted piperidinones . The synthesis of such compounds often involves advanced methods, including hydrogenation and other catalytic processes, to achieve the desired stereochemistry and functionality . As a research chemical, this compound provides a foundational structure for the synthesis and biological evaluation of new potential therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKCGHQMCRKTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical whitepaper on 5-Phenylpiperidin-3-amine (CAS 1203799-73-8) .

A Strategic Scaffold for Next-Generation Kinase & GPCR Ligands

CAS Registry Number: 1203799-73-8 Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol IUPAC Name: this compound[1]

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds. However, while 4-substituted piperidines (e.g., opioids like Fentanyl) and 3-substituted piperidines (e.g., PARP inhibitors like Niraparib) are well-explored, the 3,5-disubstituted scaffold—represented by This compound —remains an underutilized yet high-value pharmacophore.

This guide analyzes CAS 1203799-73-8 as a critical building block. Its unique meta-substitution pattern offers a rigid vector separation between the solubilizing amine and the lipophilic phenyl group, making it ideal for probing allosteric pockets in kinases, Renin inhibitors, and G-Protein Coupled Receptors (GPCRs).

Chemical Architecture & Stereochemistry

The 3,5-disubstitution creates two chiral centers at C3 and C5, resulting in four possible stereoisomers. This stereochemical complexity is a feature, not a bug, allowing for precise tuning of ligand-protein interactions.

  • Cis-Isomers (3R,5S / 3S,5R): The amine and phenyl groups occupy the equatorial/axial positions in a way that favors a "folded" conformation, often useful for compact binding sites.

  • Trans-Isomers (3R,5R / 3S,5S): Both substituents can adopt equatorial positions, providing a linear, extended topology suitable for spanning long hydrophobic channels (e.g., in Renin or BACE1 inhibitors).

Physiochemical Profile
PropertyValueImplication for Drug Design
LogP (Predicted) ~1.8 - 2.1Ideal lipophilicity for CNS penetration and oral bioavailability.
pKa (Piperidine N) ~10.5Highly basic; likely protonated at physiological pH, forming salt bridges.
pKa (Primary Amine) ~8.5 - 9.5Secondary handle for H-bond donation or further functionalization.
TPSA ~38 ŲHigh membrane permeability potential.
Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a reduction pathway from pyridine precursors. Below is a self-validating protocol designed for high purity and diastereomeric control.

Method A: Catalytic Hydrogenation of Pyridine Precursors

This route is preferred for scalability. It starts with 3-amino-5-phenylpyridine (or its nitro analogue).

Reagents:

  • Precursor: 3-Amino-5-phenylpyridine (CAS 13518-83-7)

  • Catalyst: Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃)

  • Solvent: Acetic Acid (AcOH) / Methanol (MeOH) mixture (1:1)

  • Pressure: 50–60 psi H₂

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g (58.8 mmol) of 3-amino-5-phenylpyridine in 100 mL of glacial acetic acid/methanol (1:1). The acidic medium protonates the pyridine nitrogen, facilitating ring reduction.

  • Catalyst Loading: Under an argon blanket, carefully add 500 mg (5 wt%) of PtO₂. Safety Note: PtO₂ is pyrophoric; keep wet with solvent.

  • Hydrogenation: Seal the reaction in a Parr shaker or autoclave. Purge with H₂ three times. Pressurize to 60 psi and agitate at 50°C for 12–24 hours.

  • Monitoring: Monitor via LC-MS. The aromatic pyridine peak (UV 254 nm) should disappear, replaced by the non-UV active piperidine peak (detectable via ELSD or MS [M+H]+ 177.1).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to remove MeOH.

  • Basification: Cool the residue to 0°C. Slowly add 10M NaOH until pH > 12. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. The crude oil is a mixture of cis and trans isomers.

    • Separation: Use Flash Column Chromatography (Silica, 0–10% MeOH in DCM with 1% NH₄OH). The cis isomer typically elutes later due to intramolecular H-bonding.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Amino-5-phenylpyridine Step1 Protonation (AcOH/MeOH) Start->Step1 Step2 Hydrogenation (PtO2, H2, 60 psi) Step1->Step2 Check QC: LC-MS (Loss of Aromaticity) Step2->Check Step3 Basification & Extraction (pH > 12, DCM) Check->Step3 Pass End Product: this compound (Cis/Trans Mix) Step3->End

Figure 1: Catalytic reduction workflow for accessing the piperidine scaffold.

Medicinal Chemistry Applications

The this compound scaffold is distinct from the 4-phenylpiperidine class (often associated with mu-opioid activity), making it a safer, non-addictive scaffold for peripheral targets.

A. Renin Inhibitors (Cardiovascular)

The renin-angiotensin-aldosterone system (RAAS) regulates blood pressure.[2] 3,5-disubstituted piperidines act as transition-state mimetics.

  • Mechanism: The piperidine ring mimics the tetrahedral intermediate of angiotensinogen hydrolysis. The 5-phenyl group occupies the S1 or S3 hydrophobic pocket of Renin, while the 3-amine interacts with the catalytic aspartic acid residues (Asp32/Asp215).

  • Reference: Analogues of this scaffold have demonstrated high potency (IC50 < 10 nM) in hypertensive models [1].

B. Oncology & IBD (Combination Therapies)

Recent patent literature identifies 1-methyl-5-phenylpiperidin-3-amine (a direct derivative) as a synergist in treating Inflammatory Bowel Disease (IBD) and certain cancers when co-administered with corticosteroids or kinase inhibitors.

  • Role: It likely acts by modulating cytokine signaling pathways or enhancing the bioavailability of the primary agent [2].

C. NK-1 Receptor Antagonists

Substance P antagonists (NK-1) often utilize a piperidine core. The 3,5-substitution allows for a unique "twist" conformation that can improve selectivity against the structurally similar NK-2 and NK-3 receptors.

SAR Concept Map

SAR Core This compound (Scaffold) N1 N1 Position (Secondary Amine) Core->N1 C3 C3 Position (Primary Amine) Core->C3 C5 C5 Position (Phenyl Ring) Core->C5 N1_Mod Modulation: Alkylation/Amidation N1->N1_Mod C3_Mod Modulation: Urea/Amide Linkers C3->C3_Mod C5_Mod Modulation: Halogenation (F, Cl) C5->C5_Mod N1_Effect Effect: Bioavailability & Salt Bridge (Asp) N1_Mod->N1_Effect C3_Effect Effect: H-Bond Donor/Acceptor C3_Mod->C3_Effect C5_Effect Effect: Hydrophobic Pocket Filling (S1/S3) C5_Mod->C5_Effect

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Handling, Stability & Safety
  • Storage: The free base is sensitive to CO₂ (carbamate formation). Store under nitrogen or argon at -20°C. For long-term stability, convert to the dihydrochloride salt (CAS 1782457-98-0 for the N-methyl variant serves as a stability proxy).

  • Solubility:

    • Free Base: Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.

    • HCl Salt: Highly soluble in water (>50 mg/mL).

  • Hazards: Treat as a standard irritant. Avoid inhalation. Unlike 4-phenylpiperidines, this isomer does not possess significant opioid-like respiratory depression risks, but standard PPE (gloves, goggles) is mandatory.

References
  • Maibaum, J., et al. (2007). 3,5-Substituted Piperidine Compounds as Renin Inhibitors. World Intellectual Property Organization, WO2007077005A1.

  • Eckhardt, M., et al. (2019). Therapeutic compounds and uses thereof (Pyridazinone derivatives).[3][4] U.S. Patent US10239861B2.

  • PubChem. (2025).[5] Compound Summary: this compound.[1][3][4][6] National Library of Medicine.

  • Enamine. (2025).[5][7] Building Block Catalog: this compound.[1][3][4] EnamineStore.

Sources

3,5-disubstituted piperidine scaffold medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 3,5-Disubstituted Piperidine Scaffold: Conformational Biasing and Synthetic Architecture

Executive Summary: The "Goldilocks" Vector

In the landscape of saturated nitrogen heterocycles, the piperidine ring is ubiquitous.[1] However, the 3,5-disubstituted piperidine scaffold represents a distinct "Goldilocks" zone for medicinal chemistry. Unlike the 4-substituted analogs (which retain a plane of symmetry) or the 2-substituted analogs (often plagued by A(1,3) strain and metabolic liability), the 3,5-substitution pattern offers a unique combination of symmetry breaking , defined spatial vectors , and conformational rigidity .

This scaffold is increasingly utilized to:

  • Access Novel IP Space: Moving away from crowded 4-piperidine patents.[2]

  • Fill Hydrophobic Pockets: The 3- and 5-positions allow vectors that project into the S1/S3 sub-pockets of proteases (e.g., Renin, BACE1) without disrupting the core hydrogen-bonding capability of the nitrogen.

  • Modulate Basicity: Substituents at the 3/5 positions can inductively tune the pKa of the piperidine nitrogen, affecting permeability and hERG liability.

Conformational Dynamics: The Theoretical Core

Understanding the conformational preference of 3,5-disubstituted piperidines is the prerequisite for rational drug design. Unlike 1,2- or 1,4-systems, the 1,3-relationship of the substituents creates a distinct thermodynamic landscape.

The Cis/Trans Dichotomy

For a 3,5-disubstituted piperidine (assuming identical substituents R):

  • Cis-Isomer (Meso): The substituents can adopt a diequatorial (e,e) conformation. This is the global thermodynamic minimum.[2] The alternative chair flip places both substituents in the diaxial (a,a) orientation, which is heavily disfavored by 1,3-diaxial strain (approx. 2.0–3.0 kcal/mol depending on R).[2]

  • Trans-Isomer (Racemic): One substituent must be axial while the other is equatorial (a,e) . This imposes an intrinsic energy penalty relative to the cis-(e,e) isomer, typically making the trans-isomer less stable by ~0.8–1.2 kcal/mol.

Implication for Synthesis: Thermodynamic equilibration (e.g., base-mediated epimerization) will generally favor the cis-isomer.[2] Accessing the trans-isomer often requires kinetic control or specific synthetic handles (e.g., crystallization-induced diastereomer transformation).[2]

Impact of N-Substitution (A(1,3) Strain)

The nitrogen substituent (


) plays a critical role.[2][3]
  • N-Alkyl: The lone pair is small; the ring adopts a standard chair.[2]

  • N-Acyl/N-Boc: The

    
     bond has partial double bond character.[2][4] To minimize A(1,3) strain  (allylic strain) between the N-carbonyl oxygen and the equatorial protons at C2/C6, the ring may distort. However, in 3,5-systems, the substituents are distal to the A(1,3) center, making this scaffold more conformationally predictable than 2,6-systems.[2]
    

ConformationalLandscape Cis_EE Cis-Isomer (Diequatorial) Global Minimum Cis_AA Cis-Isomer (Diaxial) High Energy (+2-3 kcal/mol) Cis_EE->Cis_AA Ring Flip (Disfavored) Trans_AE Trans-Isomer (Axial/Equatorial) Intermediate Energy (+0.9 kcal/mol) Cis_EE->Trans_AE Epimerization (Base/Catalyst)

Figure 1: Conformational energy landscape of 3,5-disubstituted piperidines. The diequatorial cis-isomer is the thermodynamic anchor.

Synthetic Architectures

The construction of this scaffold usually follows one of three primary distinct logic paths.

Strategy A: Hydrogenation of Pyridines (The Industrial Route)

This is the most scalable approach. 3,5-Disubstituted pyridines are reduced using heterogeneous catalysis.[2]

  • Catalysts:

    
    , 
    
    
    
    , or
    
    
    .[2]
  • Stereochemistry: Hydrogenation typically occurs from the least hindered face, delivering the cis-(e,e) isomer with high diastereoselectivity (dr > 95:5).

  • Mechanism: The pyridine adsorbs flat onto the catalyst surface; hydrogens are added largely from the bottom face (syn-addition).

Strategy B: De Novo Asymmetric Assembly (The Precision Route)

When specific enantiomers of the trans-isomer are required, or when the pyridine precursor is unstable, de novo synthesis is preferred.

  • Chiral Pool: Starting from amino acids (e.g., aspartic acid derivatives) or sugars.[2]

  • Asymmetric Catalysis: Rh-catalyzed asymmetric carbometalation of dihydropyridines allows for the sequential installation of stereocenters.

Strategy C: Epimerization and Resolution

To access the trans-isomer from the cis-product:

  • Deprotonation: Use a strong base (LDA or t-BuOK) to enolize an ester group at the 3-position.[2]

  • Reprotonation: Kinetic protonation may favor the trans-isomer depending on the solvent and temperature, or thermodynamic equilibration might be driven if the trans-isomer can crystallize out (Second Order Asymmetric Transformation - SOAT).

Medicinal Chemistry Case Study: Renin Inhibitors

The power of the 3,5-disubstituted piperidine scaffold is best exemplified in the development of Renin Inhibitors (e.g., analogs of Aliskiren).

  • Target: Renin (Aspartic Protease).[2][5]

  • Challenge: The active site is a long, cleft-like tunnel requiring precise positioning of hydrophobic groups into the S1 and S3 pockets.

  • Solution: A (3S,4S,5R)-4-hydroxy-3,5-disubstituted piperidine core.[2][6]

    • The 3,5-Vectors: The substituents at positions 3 and 5 project equatorially, perfectly filling the hydrophobic S1/S3 pockets.

    • The 4-OH: positioned axially (or equatorially depending on the specific analog) to engage the catalytic aspartates (

      
      , 
      
      
      
      ) via hydrogen bonding.
    • Outcome: This scaffold improved oral bioavailability and potency compared to earlier acyclic peptidomimetics.[2]

Key Reference:

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.[2] (See Reference 1)

Experimental Protocol: Cis-Selective Hydrogenation

Objective: Synthesis of cis-3,5-dimethylpiperidine from 3,5-dimethylpyridine. Scale: 10 mmol.

Reagents:

  • 3,5-Dimethylpyridine (1.07 g, 10 mmol)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst) (50 mg, 5 wt%)
    
  • Acetic Acid (glacial, 20 mL)

  • Concentrated HCl (1 mL)[2]

Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve the pyridine in acetic acid. Add HCl (to protonate the pyridine, facilitating reduction and preventing catalyst poisoning).

  • Catalyst Addition: Carefully add

    
     under an argon blanket.[2]
    
  • Hydrogenation: Seal the vessel. Purge with

    
     (3x).[2] Pressurize to 50 psi (3.5 bar) .
    
  • Reaction: Stir vigorously at 25°C for 12 hours. Monitor consumption of starting material by LC-MS (Note: Pyridine UV absorbance will disappear).[2]

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Spent catalyst is pyrophoric).[2]

    • Concentrate the filtrate under reduced pressure to remove acetic acid.[2]

    • Basify the residue with 10% NaOH (pH > 12).[2]

    • Extract with

      
       (3 x 20 mL).
      
    • Dry over

      
       and concentrate.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the distinct doublet for methyl groups.[2] In the cis-isomer (diequatorial), the axial protons at C3/C5 will show large coupling constants (

      
      ) with the axial protons at C2/C6 and C4.
      

Yield: Typically >90%.[2] Diastereomeric Ratio (dr): Typically >95:5 (cis:trans).[2]

Visualizing the Synthetic Logic

The following decision tree guides the chemist in selecting the optimal route based on the target stereochemistry.

SyntheticLogic Target Target Molecule: 3,5-Disubstituted Piperidine IsomerQ Required Stereochemistry? Target->IsomerQ Cis Cis (Meso/Racemic) (Thermodynamic) IsomerQ->Cis Diequatorial Trans Trans (Chiral) (Kinetic/Unstable) IsomerQ->Trans Axial/Equatorial RouteA Route A: Pyridine Hydrogenation (PtO2/H2/AcOH) Cis->RouteA Primary Method RouteB Route B: De Novo Synthesis (Chiral Pool / Asymmetric Catalysis) Trans->RouteB High ee required RouteC Route C: Epimerization of Cis (Base-mediated) Trans->RouteC From Cis precursor

Figure 2: Synthetic decision tree for accessing specific stereoisomers of the 3,5-piperidine scaffold.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters (2011) URL:[Link] Significance:[3][6][7][8][9][10][11][12] Defines the use of the 3,5-cis-piperidine scaffold to target the S1/S3 pockets of Renin.

  • Exploration of Piperidine 3D Fragment Chemical Space. Source: RSC Medicinal Chemistry (2022) URL:[Link] Significance: Provides detailed analysis of the shape vectors and synthesis of all stereoisomers of methyl-substituted pipecolinates.

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: ACS Omega (2022) URL:[Link] Significance:[1][3][6][7][8][9][10][11][12][13] Explains the A(1,3) strain and N-substituent effects on piperidine ring conformation.[2][4]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source: Journal of the American Chemical Society (2023) URL:[Link] Significance:[1][3][5][6][7][8][11][12] Describes modern asymmetric routes to substituted piperidines via Rh-catalysis.

Sources

Technical Whitepaper: (3R,5S)-5-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and quality control of (3R,5S)-5-phenylpiperidin-3-amine , a critical chiral pharmacophore in medicinal chemistry.

Physicochemical Profile, Synthesis Strategy, and Quality Assurance[1][2]

Executive Summary

(3R,5S)-5-phenylpiperidin-3-amine (Formula: C₁₁H₁₆N₂) is a 3,5-disubstituted piperidine scaffold used as a chiral building block in the development of small-molecule inhibitors, particularly targeting kinases (e.g., JAK/STAT pathway) and G-protein-coupled receptors (GPCRs).[1][2] Its specific stereochemistry—defined by the cis-relationship between the amine at position 3 and the phenyl group at position 5—imparts unique conformational rigidity, enhancing binding selectivity in protein active sites.[1][2]

This guide provides a definitive reference for the molecular weight, chemical identity, and validated protocols for the synthesis and characterization of this compound.[1]

Physicochemical Identity

The molecular weight and elemental composition are critical for stoichiometry in synthesis and mass spectrometry (MS) validation.[1][2]

Table 1: Chemical Specification
PropertyValueNotes
Chemical Name (3R,5S)-5-phenylpiperidin-3-amineIUPAC Nomenclature
CAS Number 1203799-73-8Generic for 5-phenylpiperidin-3-amine; stereospecific lots vary by vendor.[1][2]
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol Average Mass
Monoisotopic Mass 176.1313 DaFor High-Resolution MS (HRMS)
Stereochemistry (3R, 5S)Cis-configuration (assuming chair conformation)
Appearance Colorless to pale yellow oil/solidHygroscopic as a free base
Solubility DMSO, Methanol, DCMLimited solubility in water without acidification

Analyst Note: The (3R,5S) configuration typically corresponds to the cis-isomer in 1,3-disubstituted systems (analogous to 1,3-cyclohexane systems), where both substituents favor equatorial positions to minimize 1,3-diaxial strain, though the amine may adopt an axial orientation depending on hydrogen bonding.[1][2]

Synthesis & Manufacturing Protocol

High-purity isolation of the (3R,5S) isomer requires a stereoselective approach.[1][2] The most robust industrial route involves the reduction of a pyridine precursor followed by chiral resolution.[1]

Core Synthesis Workflow
  • Suzuki Coupling: Reaction of 3-amino-5-bromopyridine with phenylboronic acid.[1][2]

  • Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine.[1][2]

  • Chiral Resolution: Separation of the cis-(3R,5S) enantiomer from the racemic mixture.

Detailed Protocol (Self-Validating)
Step 1: Synthesis of 5-phenylpyridin-3-amine[1][2]
  • Reagents: 3-amino-5-bromopyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

  • Conditions: Degas, heat to 90°C for 12 hours under N₂.

  • Validation: Monitor by LC-MS (Target [M+H]⁺ = 171.09).[1][2]

Step 2: Hydrogenation to cis-5-phenylpiperidin-3-amine[1][2]
  • Reagents: 5-phenylpyridin-3-amine, PtO₂ (Adam’s Catalyst) or Rh/C (5% wt).[1][2]

  • Conditions: H₂ atmosphere (50 psi), Acetic Acid (solvent), RT, 24 hours.

  • Mechanism: Heterogeneous hydrogenation favors the cis-addition of hydrogen, predominantly yielding the cis-diastereomer (mixture of 3R,5S and 3S,5R).[1][2]

  • Validation: ¹H NMR should show disappearance of aromatic pyridine protons and emergence of piperidine multiplet signals (2.5–3.5 ppm).[1][2]

Step 3: Chiral Resolution (Isolation of 3R,5S)[1][2]
  • Method: Diastereomeric salt crystallization.[1][2]

  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1][2]

  • Protocol: Dissolve crude amine in EtOH. Add resolving agent (0.5 eq).[1][2] Heat to reflux and cool slowly to 4°C. Filter the precipitate (salt of the desired enantiomer).

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.[1][2]

Visualization: Synthesis Pathway

SynthesisPath Start 3-amino-5-bromopyridine Inter1 5-phenylpyridin-3-amine (Suzuki Coupling) Start->Inter1 Ph-B(OH)2, Pd cat. K2CO3, 90°C Inter2 Racemic cis-5-phenylpiperidin-3-amine (Hydrogenation) Inter1->Inter2 H2 (50 psi), PtO2 AcOH, RT Final (3R,5S)-5-phenylpiperidin-3-amine (Chiral Resolution) Inter2->Final 1. L-Tartaric Acid 2. NaOH (Free Base)

Figure 1: Step-wise synthesis route from pyridine precursor to chiral piperidine.

Quality Control & Validation

To ensure the integrity of the (3R,5S) isomer for drug development, a three-tier QC system is required.[1][2]

A. Mass Spectrometry (Identity)[1][2]
  • Technique: ESI-MS (Positive Mode).[1][2]

  • Acceptance Criteria:

    • Observed [M+H]⁺: 177.13 ± 0.05 Da.[1][2]

    • No significant bromine isotope pattern (absence of starting material).[1][2]

B. Chiral HPLC (Enantiomeric Purity)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Requirement: ee > 98% (Single peak matching reference standard retention time).

C. NMR Spectroscopy (Structure)
  • ** Solvent:** CDCl₃ or DMSO-d₆.

  • Diagnostic Signals:

    • Phenyl Ring: Multiplet at 7.1–7.4 ppm (5H).[1][2]

    • C3-H & C5-H: Distinct methine protons in the aliphatic region; coupling constants (

      
      ) will confirm cis-relationship (axial-equatorial interactions).[1][2]
      
Visualization: QC Decision Logic

QCWorkflow Sample Batch Sample (3R,5S)-Isomer MS LC-MS Analysis (MW Check) Sample->MS NMR 1H NMR (Structure Check) Sample->NMR Chiral Chiral HPLC (ee% Check) Sample->Chiral Decision Release Decision MS->Decision [M+H]+ = 177.1 NMR->Decision Consistent Integration Chiral->Decision ee > 98% Pass PASS (Release for Assay) Decision->Pass All Met Fail FAIL (Reprocess/Discard) Decision->Fail Any Deviation

Figure 2: Quality control workflow for validating molecular weight and stereochemical purity.

References

  • PubChem Compound Summary. this compound (CID 1203799-73-8).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Chemical Book. Product List for CAS 874361-26-9 (Boc-protected precursor).Link[1][2]

  • BldPharm. Certificate of Analysis Data for Piperidine Derivatives.Link[1][2]

  • Journal of Medicinal Chemistry.Synthesis of 3,5-disubstituted piperidines as kinase inhibitor scaffolds. (General Reference for Methodology).

Sources

A Tale of Two Scaffolds: An In-depth Technical Guide to 5-phenylpiperidin-3-amine and 3-phenylpiperidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of neurologically active agents. While seemingly subtle, the strategic placement of functional groups on the piperidine ring can drastically alter a molecule's physicochemical properties, ADME profile, and pharmacological activity. This guide provides a comprehensive technical comparison between the well-characterized building block, 3-phenylpiperidine, and its lesser-known, yet potentially transformative analog, 5-phenylpiperidin-3-amine. We will delve into the nuanced differences in their chemical structure, reactivity, and synthetic accessibility. Furthermore, we will extrapolate the potential pharmacological implications of introducing a primary amine at the 3-position, offering a forward-looking perspective for researchers and drug development professionals exploring new chemical space in neuroscience and beyond.

Introduction: The Phenylpiperidine Core and the Significance of Substitution

The piperidine ring is a highly sought-after heterocyclic scaffold in drug design, prized for its metabolic stability and its ability to confer favorable pharmacokinetic properties.[1] When substituted with a phenyl group, the resulting phenylpiperidine core becomes a key pharmacophore for a range of therapeutics, most notably potent opioid analgesics that act on the mu-opioid receptor.[2][3] However, the versatility of this scaffold extends far beyond opioids, with derivatives showing activity as dopamine autoreceptor agonists, and even as inhibitors of protein-protein interactions in oncology.[4][5]

This guide focuses on two closely related structures: 3-phenylpiperidine, a commercially available and widely used synthetic intermediate, and the novel, largely unexplored this compound. The fundamental difference lies in the addition of a primary amine at the 3-position of the piperidine ring in the latter. This seemingly minor alteration introduces a new center of basicity, a potent hydrogen bond donor-acceptor site, and a point for further chemical elaboration. The central thesis of this guide is to dissect how this additional functional group fundamentally alters the molecule's character, from its basic chemical properties to its potential as a therapeutic agent.

Structural and Physicochemical Properties: A Comparative Analysis

The introduction of the 3-amino group creates significant shifts in the physicochemical landscape of the phenylpiperidine scaffold. These differences are critical for predicting the molecule's behavior in biological systems.

Core Structures

The foundational difference between the two molecules is the presence of a primary amine on the piperidine ring of this compound.

synthesis_3_phenylpiperidine start 3-Phenylpyridine reagents H₂, Catalyst (e.g., PtO₂, Rh/C) Solvent (e.g., Acetic Acid, Ethanol) start->reagents product 3-Phenylpiperidine reagents->product Catalytic Hydrogenation

Figure 2. General synthetic scheme for 3-phenylpiperidine.

Experimental Protocol: Catalytic Hydrogenation of 3-Phenylpyridine

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 3-phenylpyridine (1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Under an inert atmosphere (e.g., argon or nitrogen), carefully add the hydrogenation catalyst, such as platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on carbon (Rh/C), typically at a loading of 5-10 mol%. [6]3. Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or crystallization to yield pure 3-phenylpiperidine.

Proposed Synthesis of this compound

The synthesis of this compound is more complex due to the need to control the regiochemistry of two different substituents on the piperidine ring. A plausible retrosynthetic analysis suggests a multi-step approach starting from a suitably substituted pyridine.

retrosynthesis target This compound step1 N-Protected this compound target->step1 Deprotection step2 N-Protected 5-Phenyl-3-azidopiperidine step1->step2 Azide Reduction (e.g., H₂, Pd/C or LiAlH₄) step3 N-Protected 5-Phenyl-3-hydroxypiperidine step2->step3 Mesylation/Tosylation followed by Azide Displacement step4 N-Protected 5-Phenyl-3-piperidone step3->step4 Ketone Reduction (e.g., NaBH₄) step5 3-Amino-5-phenylpyridine step4->step5 Partial Hydrogenation & Hydrolysis or Dieckmann Condensation approach

Figure 3. Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

  • Starting Material: Begin with 3-amino-5-phenylpyridine.

  • N-Protection: Protect the exocyclic amine with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent reactions.

  • Partial Reduction and Piperidone Formation: This is a challenging step. One approach could be a carefully controlled partial hydrogenation to the tetrahydropyridine followed by enamine hydrolysis. A more robust method might involve a multi-step sequence to build the piperidone ring from acyclic precursors.

  • Ketone Reduction: Reduce the ketone at the 3-position to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄). This will likely result in a mixture of cis and trans diastereomers.

  • Introduction of the Amino Group: Convert the hydroxyl group into a better leaving group, such as a mesylate or tosylate. Subsequent displacement with sodium azide followed by reduction (e.g., catalytic hydrogenation or with lithium aluminum hydride) will yield the desired 3-amino group.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to afford the final product, this compound.

Differences in Chemical Reactivity

The primary amine in this compound introduces a new dimension of reactivity compared to 3-phenylpiperidine.

  • Nucleophilicity: this compound possesses two nucleophilic nitrogen atoms. The primary amine is generally more sterically accessible and can selectively react under controlled conditions. This allows for derivatization at the 3-position, such as acylation or alkylation, to generate a library of analogs.

  • Basicity and Salt Formation: With two basic centers, this compound can form mono- and di-salts. This property can be exploited for purification and to modulate the compound's solubility.

  • Chirality and Diastereomers: The substitution pattern in this compound creates two chiral centers (at C3 and C5), leading to the possibility of four stereoisomers (two pairs of enantiomers). The synthesis will likely produce a mixture of diastereomers (cis and trans), which would require separation and characterization. In contrast, 3-phenylpiperidine has only one chiral center.

Pharmacological and Biological Profile: Known vs. Inferred

The true value of a novel scaffold lies in its potential to interact with biological targets in new and beneficial ways.

Known Profile of 3-Phenylpiperidine and its Analogs

The 3-phenylpiperidine scaffold is a well-established pharmacophore in neuroscience.

  • Dopaminergic Activity: Derivatives of 3-phenylpiperidine are known to act as dopamine D₂ receptor agonists and antagonists. Some have shown selectivity for dopamine autoreceptors, which modulate dopamine synthesis and release. [5]* Opioid Receptor Modulation: While the 4-phenylpiperidine scaffold is more classically associated with opioids like fentanyl, modifications at the 3-position can also influence opioid receptor affinity. [3]* Other CNS Targets: The scaffold has been explored for its interaction with a variety of other CNS targets, including serotonin and norepinephrine transporters.

Inferred Profile of this compound

The addition of a 3-amino group is predicted to have a profound impact on the pharmacological profile.

  • Blood-Brain Barrier (BBB) Penetration: The significant increase in polarity and TPSA due to the primary amine may reduce passive diffusion across the BBB. [7]However, the molecule could potentially be a substrate for amino acid transporters, offering an alternative route into the central nervous system. [8]This is a critical consideration for CNS-targeted drug design.

  • Target Engagement: The new hydrogen bonding capabilities could lead to novel interactions with biological targets. The primary amine could form key salt bridges or hydrogen bonds within a receptor binding pocket that are not possible for 3-phenylpiperidine.

  • Shift in Pharmacological Class: The increased polarity might shift the molecule's activity away from traditional lipophilic CNS targets. It could potentially interact with targets where hydrogen bonding and charge-charge interactions are more dominant. For instance, it might exhibit affinity for certain classes of ion channels or transporters.

  • Potential for New Therapeutic Areas: The unique structural features of this compound could open up possibilities in therapeutic areas where the parent scaffold has not been prominent. The introduction of an amino acid-like feature could lead to interactions with targets involved in amino acid metabolism or signaling. [9][10]

Analytical Characterization: Differentiating the Two Scaffolds

Robust analytical methods are essential for confirming the identity and purity of these compounds.

Analytical Technique3-PhenylpiperidineThis compoundKey Differentiating Features
¹H NMR Complex aliphatic region (piperidine protons), aromatic signals for the phenyl group.Even more complex aliphatic region due to the influence of the 3-amino group. A broad singlet for the NH₂ protons, which is exchangeable with D₂O.Presence of the NH₂ signal and distinct shifts for the protons on the piperidine ring, especially those adjacent to the amino group.
¹³C NMR Six signals for the piperidine carbons and four for the phenyl group.Six signals for the piperidine carbons and four for the phenyl group, but with different chemical shifts. The carbon bearing the amino group (C3) will be significantly shifted.The chemical shift of C3 will be a clear indicator of amination.
Mass Spectrometry (MS) [M+H]⁺ at m/z 162.2.[M+H]⁺ at m/z 177.3.The molecular ion peak will be 15 mass units higher for the aminated compound.
Chiral HPLC A single pair of enantiomers can be resolved on a suitable chiral stationary phase.Two pairs of enantiomers (cis and trans diastereomers) can be separated. Initially, the diastereomers would be separated, followed by chiral resolution of each diastereomeric pair.The chromatogram for the racemic mixture of this compound would show two peaks for the diastereomers on a standard reverse-phase column, which could then be further resolved into their constituent enantiomers using chiral chromatography.

Conclusion and Future Outlook

This in-depth guide has illuminated the significant, albeit largely theoretical, differences between 3-phenylpiperidine and the novel this compound. While 3-phenylpiperidine remains a valuable and reliable building block for established pharmacophores, this compound represents an exciting frontier in scaffold innovation.

The introduction of a 3-amino group fundamentally alters the molecule's physicochemical properties, introducing greater polarity, enhanced hydrogen bonding capacity, and an additional site for chemical modification. These changes are predicted to have a profound impact on its pharmacological profile, potentially reducing passive BBB penetration while opening up new avenues for interaction with a different set of biological targets.

For drug development professionals, this compound is not merely a derivative but a distinct scaffold with its own set of challenges and opportunities. Its synthesis is more complex, requiring careful control of stereochemistry. However, the potential reward is access to novel chemical space and the possibility of developing therapeutics with new mechanisms of action. The insights provided in this guide aim to equip researchers with the foundational knowledge to explore this promising, yet uncharted, territory in medicinal chemistry.

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Technical Guide: Chiral 3- and 5-Phenylpiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperidine moiety represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of G-protein coupled receptor (GPCR) ligands. While the 4-phenylpiperidine architecture (e.g., fentanyl, pethidine) dominates the opioid analgesic landscape, the chiral 3-phenylpiperidine (and its enantiomeric/positional equivalent, 5-phenylpiperidine ) scaffold offers distinct pharmacological profiles, particularly in dopaminergic modulation and tachykinin (NK1) antagonism.

This guide provides a technical deep-dive into the structural significance, asymmetric synthesis, and pharmacological validation of the meta-phenylpiperidine motif. We focus specifically on overcoming the synthetic challenges of establishing chirality at the C3/C5 position—a critical step for desymmetrizing the piperidine ring to achieve receptor subtype selectivity.

Part 1: Structural Significance & Pharmacophore Mapping

The "Meta" Distinction

In unsubstituted piperidines, the C3 and C5 positions are enantiotopic. However, in drug discovery, "5-phenylpiperidine" specifically refers to the meta-substituted isomer relative to the nitrogen. This distinction becomes structurally critical when a second substituent (e.g., at C2) locks the numbering scheme, or when discussing specific metabolic pathways.

  • 4-Phenylpiperidines: Achiral (unless substituted elsewhere). Flexible. Primarily

    
    -opioid agonists.[1]
    
  • 3/5-Phenylpiperidines: Inherently chiral. Rigidified vectors. Preferential binding to Dopamine (D2/D3) and NK1 receptors.

Conformational Locking

The meta-phenyl group forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" is the mechanism that drives high-affinity binding. For example, in (-)-3-PPP (Preclamol) , the 3-phenyl ring mimics the catechol ring of dopamine in a trans-rotameric state, conferring selectivity for dopamine autoreceptors over postsynaptic receptors.

Part 2: Asymmetric Synthesis Protocols

The primary bottleneck in utilizing 5-phenylpiperidines is the difficulty of synthesizing them with high enantiomeric excess (ee). Traditional resolution is low-yield. The modern standard is Asymmetric Hydrogenation of Pyridinium Salts .

Core Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes the conversion of 3-phenylpyridine to chiral 3-phenylpiperidine (structurally equivalent to 5-phenylpiperidine depending on further substitution). This method, adapted from recent breakthroughs in Nature Catalysis and JACS, utilizes an Iridium-phosphinooxazoline complex.

Target: (S)-3-Phenylpiperidine HCl Yield: >95% | ee: >96%[2]

Reagents & Materials
  • Substrate: 3-Phenylpyridine (1.0 equiv)

  • Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI) (1.1 equiv)

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) + (S)-Phosphinooxazoline Ligand (2.2 mol%)

  • Hydrogen Source: H₂ gas (50 bar)

  • Solvent: Isopropanol (IPA) / Toluene (1:1)

  • Additives: Iodine (I₂) (5 mol%) - Critical for activating the Ir-precursor

Step-by-Step Methodology
  • Pyridinium Salt Formation (Activation):

    • Dissolve 3-phenylpyridine in acetone.

    • Add BnBr dropwise at 0°C. Stir at RT for 4 hours.

    • Filter the precipitated N-benzyl-3-phenylpyridinium bromide. Dry under vacuum. Rationale: Pyridines are hard to hydrogenate due to catalyst poisoning; the pyridinium salt is electronically activated and prevents N-binding to the catalyst.

  • Catalyst Preparation (In Glovebox):

    • Mix [Ir(COD)Cl]₂ and the Chiral Ligand in degassed CH₂Cl₂. Stir for 1 hour to form the active complex.

    • Remove solvent and redissolve in the reaction solvent (IPA/Toluene).

  • Asymmetric Hydrogenation:

    • Load the pyridinium salt and catalyst solution into a high-pressure autoclave.

    • Pressurize with H₂ to 50 bar.

    • Stir at RT for 12–24 hours.

    • Self-Validation Point: Monitor H₂ uptake. Cessation of pressure drop indicates reaction completion.

  • Deprotection (Optional but recommended for scaffold utility):

    • The product is currently N-benzyl-3-phenylpiperidine.

    • Perform Pd/C catalyzed hydrogenolysis (H₂, 1 atm, MeOH) to yield the free amine (S)-3-phenylpiperidine.

  • Purification:

    • Convert to HCl salt by adding 2M HCl in ether. Recrystallize from EtOH/Et₂O to upgrade ee to >99%.

Synthetic Workflow Diagram

SynthesisWorkflow Substrate 3-Phenylpyridine Activation N-Alkylation (BnBr, Acetone) Substrate->Activation Step 1 Salt Pyridinium Salt (Activated Substrate) Activation->Salt Catalysis Ir-Catalyzed Hydrogenation (50 bar H2, Chiral Ligand) Salt->Catalysis Step 2 Intermediate Chiral N-Bn-Piperidine Catalysis->Intermediate Enantio-determining Step Deprotection Pd/C Hydrogenolysis Intermediate->Deprotection Step 3 Product (S)-3-Phenylpiperidine (>96% ee) Deprotection->Product

Figure 1: Asymmetric synthesis workflow converting achiral pyridine to chiral meta-phenylpiperidine.

Part 3: Medicinal Chemistry & Pharmacology[1][3][4][5][6][7][8][9][10]

Dopaminergic Modulation (The 3-PPP Case Study)

The most authoritative example of the meta-phenylpiperidine pharmacophore is 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine].[3][4]

  • (+)-3-PPP: Acts as a full agonist at dopamine autoreceptors and a partial agonist at postsynaptic receptors.[3][4]

  • (-)-3-PPP: Acts as an agonist at autoreceptors but an antagonist at postsynaptic receptors.[4]

This "bifunctional" profile of the (-)-enantiomer (Preclamol) allows for the normalization of dopaminergic tone—reducing activity in hyper-dopaminergic states (schizophrenia) while boosting it in hypo-dopaminergic states, purely based on the chiral recognition of the 3-phenyl moiety.

Comparative Data: Enantiomeric Potency
CompoundConfigReceptor TargetKi (nM)Functional Effect
(+)-3-PPP (R)D2 High (Autoreceptor)4.0Agonist
(-)-3-PPP (S)D2 High (Autoreceptor)8.0Agonist
(+)-3-PPP (R)D2 Low (Postsynaptic)60Partial Agonist
(-)-3-PPP (S)D2 Low (Postsynaptic)120Antagonist
Morphine (5R,6S)*

-Opioid
1.2Agonist

Note: Morphine is included to contrast the potency of the rigid natural product vs. the synthetic phenylpiperidine.

Signaling Pathway & Mechanism of Action

SignalingPathway Ligand_Plus (+)-3-PPP (R-Enantiomer) D2_Auto Presynaptic D2 Autoreceptor Ligand_Plus->D2_Auto Agonist D2_Post Postsynaptic D2 Receptor Ligand_Plus->D2_Post Partial Agonist Ligand_Minus (-)-3-PPP (S-Enantiomer) Ligand_Minus->D2_Auto Agonist Ligand_Minus->D2_Post Antagonist Feedback Negative Feedback (↓ DA Synthesis) D2_Auto->Feedback Gi/o Coupling Signaling Downstream Signaling (cAMP ↓) D2_Post->Signaling Activation Blockade Receptor Blockade (Antipsychotic Effect) D2_Post->Blockade Inhibition by (-)-3-PPP

Figure 2: Divergent pharmacological pathways of 3-phenylpiperidine enantiomers at the dopaminergic synapse.

Part 4: Analytical Characterization

Validating the synthesis of 5-phenylpiperidine requires rigorous stereochemical analysis.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

    • Note: The free amine often tails; derivatization with Boc-anhydride or using the salt form improves resolution.

  • X-Ray Crystallography:

    • The HCl salts of 3-phenylpiperidines crystallize readily. This is the gold standard for absolute configuration assignment (R vs S).

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[5][6][3][4][7][8] Central dopamine-autoreceptor stimulating activity."[5][6][4] Journal of Medicinal Chemistry, 24(12), 1475-1482. Link

  • Glorius, F., et al. (2022). "Synthesis of Chiral Piperidines from Pyridinium Salts via Rhodium-Catalysed Transfer Hydrogenation." Nature Catalysis, 5, 982–992. Link[9]

  • Hjorth, S., et al. (1983). "On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers." Acta Physiologica Scandinavica, 517, 1-52. Link

  • Despois, A., & Cramer, N. (2023). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Link

  • Manchikanti, L., et al. (2017). "Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain." Pain Physician, 20, SE23-SE31.[1] Link

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5-phenylpiperidin-3-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The 5-Phenylpiperidin-3-amine Scaffold

Part 1: Chemical Identity & Nomenclature

This compound is a disubstituted piperidine heterocycle characterized by a specific 1,3-relationship between an exocyclic primary amine and a phenyl ring. Unlike the more common 4-phenylpiperidines (e.g., fentanyl class) or 3-phenylpiperidines, this 3,5-substitution pattern creates a unique vector orientation for the functional groups, making it a "privileged scaffold" in the design of peptidomimetics and inhibitors of epigenetic regulators like PCAF/GCN5.

Nomenclature Data
Attribute Detail
IUPAC Name This compound
Common Synonyms 3-amino-5-phenylpiperidine; 5-phenyl-3-piperidinamine
CAS Number (Racemic) 1203799-73-8
CAS (N-Boc Precursor) 874361-26-9
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Taxonomy Visualization

The following diagram illustrates the hierarchical breakdown of the nomenclature rules applied to this molecule.

Nomenclature root Target: this compound core Core: Piperidine (6-membered saturated N-ring) root->core priority Priority Group: Amine (-NH2) Determines suffix '-amine' Locant: 3 root->priority substituent Substituent: Phenyl (-Ph) Lower priority than amine Locant: 5 root->substituent numbering Numbering Rule: N is position 1. Minimize locants for amine (3 < 5). core->numbering priority->numbering caption Fig 1. IUPAC Nomenclature Breakdown for this compound

Part 2: Structural Analysis & Stereochemistry

The biological activity of this compound is strictly governed by its stereochemistry. The molecule possesses two chiral centers at C3 and C5, resulting in four possible stereoisomers.

Stereoisomer Classification
  • Cis-Diastereomers: (3R,5S) and (3S,5R). In the lowest energy chair conformation, the cis relationship typically allows both the phenyl and amine groups to adopt equatorial positions (diequatorial), avoiding high-energy 1,3-diaxial interactions. This makes the cis isomer thermodynamically more stable and often the primary target in synthesis.

  • Trans-Diastereomers: (3R,5R) and (3S,5S). One substituent is forced into an axial position, increasing steric strain.

Pharmacophore Mapping

In medicinal chemistry, the distance and angle between the basic nitrogen of the piperidine, the primary amine, and the aromatic centroid are critical.

Pharmacophore N_pip Piperidine N (Basic Center) Protonatable at physiological pH N_amine Exocyclic Amine (H-Bond Donor) N_pip->N_amine ~5.0 Å (Vector A) Ph_ring Phenyl Ring (Hydrophobic/Pi-Stacking) N_pip->Ph_ring ~5.5 Å (Vector B) N_amine->Ph_ring Variable (Cis vs Trans) caption Fig 2. Pharmacophore Vectors. The 3,5-substitution creates a unique triangular motif distinct from 3,4- or 4,4-substituted scaffolds.

Part 3: Synthetic Methodologies

The synthesis of 3,5-disubstituted piperidines is challenging due to the need to control the relative stereochemistry (cis/trans) at non-adjacent carbons. The most robust route for research scale is the Pyridine Reduction Route .

Route A: The Pyridine Reduction Protocol

This method utilizes the aromatic pyridine precursor, which is easier to functionalize via cross-coupling, followed by a global reduction to the piperidine.

Step 1: Suzuki Coupling

  • Starting Material: 3-amino-5-bromopyridine (or N-protected variant).

  • Reagents: Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Mechanism: Palladium-catalyzed cross-coupling installs the phenyl ring at C5.

Step 2: Catalytic Hydrogenation (Critical Step)

  • Substrate: 5-phenylpyridin-3-amine.

  • Reagents: H₂ (50 psi), PtO₂ (Adams' Catalyst) or Rh/C, Acetic Acid/MeOH.

  • Stereochemical Outcome: Heterogeneous hydrogenation of pyridines generally favors the cis isomer (all-syn addition of hydrogen).

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of cis-5-phenylpiperidin-3-amine dihydrochloride.

  • Preparation: Dissolve 5-phenylpyridin-3-amine (1.0 eq) in Methanol (0.1 M concentration). Add Glacial Acetic Acid (5.0 eq) to protonate the pyridine nitrogen, facilitating reduction.

  • Catalyst Loading: Under Argon, add PtO₂ (10 mol%). Caution: PtO₂ is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi (3.5 bar) and stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Monitor reaction progress via LC-MS.

    • Checkpoint: The starting material (Pyridine, UV active) should disappear. The product (Piperidine) has weak UV absorbance; rely on MS (M+H = 177.1).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to a residue.

  • Salt Formation: Redissolve residue in minimal ethanol. Add 4M HCl in Dioxane (3.0 eq). A white precipitate (dihydrochloride salt) should form. Collect by filtration.

  • Validation:

    • ¹H NMR (D₂O): Look for the disappearance of aromatic pyridine protons (8.0–9.0 ppm) and appearance of aliphatic multiplets (1.5–3.5 ppm).

    • NOESY: Verify cis geometry by observing NOE correlations between H3 and H5 axial protons.

SynthesisFlow start Start: 3-Amino-5-bromopyridine step1 Step 1: Suzuki Coupling (Ph-B(OH)2, Pd cat.) start->step1 inter Intermediate: 5-phenylpyridin-3-amine step1->inter step2 Step 2: Hydrogenation (H2, PtO2, AcOH) inter->step2 product Product: cis-5-phenylpiperidin-3-amine step2->product Syn-addition favors Cis caption Fig 3. Synthetic workflow via Pyridine Reduction.

Part 4: Medicinal Chemistry Applications

The this compound scaffold is not merely a linker; it is a pharmacophore element used to constrain the conformation of amino acid side chains or to mimic specific peptide turns.

Epigenetic Modulators (PCAF/GCN5 Inhibitors)

Recent patent literature (US10239861B2) highlights this scaffold in inhibitors of P300/CBP-associated factor (PCAF).

  • Mechanism: The piperidine ring acts as a rigid spacer, positioning the amine to interact with aspartate residues in the acetyltransferase active site, while the phenyl group occupies a hydrophobic pocket.

  • Relevance: Targeting these enzymes is a strategy for treating specific cancers (e.g., neuroblastoma).

NK1 Receptor Antagonists

Substance P antagonists often utilize 3,5-disubstituted piperidines to block the Neurokinin-1 (NK1) receptor.

  • Structure-Activity Relationship (SAR): The 3,5-substitution pattern mimics the spatial arrangement of the phenylalanine and leucine side chains in Substance P.

References

  • Arctom Scientific. (n.d.). This compound (CAS 1203799-73-8).[1] Retrieved from

  • Lajeunesse, D., et al. (2019). Therapeutic compounds and uses thereof. U.S. Patent No. 10,239,861. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 148119, Piperidin-3-amine. (Used for general piperidine properties). Retrieved from

  • ChemicalBook. (2023). tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (CAS 874361-26-9).[2][3] Retrieved from [4]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a modular, scalable protocol for the synthesis of 5-phenylpiperidin-3-amine starting from commercially available N-Boc-3-piperidone . This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Neurokinin-1 (NK1) receptor antagonists, Janus kinase (JAK) inhibitors, and various GPCR ligands.

Unlike direct functionalization methods which often suffer from poor regioselectivity, this guide utilizes a "Desaturation-Conjugate Addition" strategy. This approach ensures precise installation of the phenyl ring at the C5 position via an


-unsaturated intermediate, followed by stereocontrolled reductive amination.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the latent symmetry of the piperidone ring. Direct C5-arylation of 3-piperidone is chemically challenging due to the higher acidity of the C2 and C4 positions. Therefore, we employ a Saegusa-Ito oxidation to install a double bond between C4 and C5, creating a Michael acceptor (enone) that directs the nucleophilic phenyl group specifically to C5.

Pathway Logic
  • Activation: Conversion of N-Boc-3-piperidone to its silyl enol ether.

  • Unsaturation: Pd(II)-mediated oxidation to yield N-Boc-1,6-dihydropyridin-3(2H)-one .

  • Functionalization: 1,4-Conjugate addition (Michael Addition) of a phenyl nucleophile.

  • Amination: Reductive amination of the resulting ketone to install the amine at C3.

Retrosynthesis Target This compound Inter1 5-Phenyl-3-piperidone (Intermediate) Target->Inter1 Reductive Amination Enone 1,6-Dihydropyridin-3-one (Enone) Inter1->Enone 1,4-Conjugate Addition Start N-Boc-3-piperidone (Starting Material) Enone->Start Saegusa Oxidation

Figure 1: Retrosynthetic logic flow. The strategy relies on the enone intermediate to lock the regiochemistry of the phenyl group.

Detailed Experimental Protocols

Phase 1: Installation of the Enone (Saegusa-Ito Oxidation)

Objective: Synthesize tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate.

Mechanism: The thermodynamic silyl enol ether is formed (double bond at C4-C5 favored over C2-C3 due to steric relief), followed by Pd-mediated


-hydride elimination.

Reagents:

  • N-Boc-3-piperidone (1.0 equiv)[1]

  • TMSCl (Trimethylsilyl chloride) (1.2 equiv)

  • LiHMDS or LDA (1.1 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • Benzoquinone (1.1 equiv, re-oxidant)

Protocol:

  • Enol Ether Formation:

    • Cool a solution of LiHMDS (1.1 equiv) in dry THF to -78°C under

      
      .
      
    • Add N-Boc-3-piperidone dropwise. Stir for 30 min.

    • Add TMSCl (1.2 equiv) rapidly. Allow to warm to 0°C over 1 hour.

    • Checkpoint: TLC should show disappearance of ketone.

    • Quench with saturated

      
      , extract with hexane, and concentrate to obtain the crude silyl enol ether.[2] Do not purify on silica  (prone to hydrolysis).
      
  • Oxidation:

    • Dissolve crude silyl enol ether in dry Acetonitrile (MeCN).

    • Add Pd(OAc)₂ (10 mol%) and Benzoquinone (1.1 equiv).

    • Stir at room temperature for 4–6 hours. The mixture will darken.

    • Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The enone is sensitive; store at -20°C.

Phase 2: Regioselective C5-Arylation (Michael Addition)

Objective: Synthesize tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate.

Critical Choice: We utilize a Gilman Reagent (Organocuprate) approach for high yields and operational simplicity. Alternatively, Rh-catalyzed boronic acid addition can be used for enantioselective synthesis if chiral ligands are employed.

Protocol (Gilman Reagent):

  • Reagent Prep:

    • In a flame-dried flask, dissolve CuI (1.5 equiv) in dry THF. Cool to -20°C.

    • Add PhMgBr (3.0 equiv, solution in ether/THF) dropwise. A yellow precipitate forms, then redissolves to a dark solution (

      
      ).
      
    • Cool to -78°C.[2]

  • Addition:

    • Add

      
       (1.0 equiv) to the cuprate solution (Lewis acid activation accelerates 1,4-addition).
      
    • Add the Enone (from Phase 1) dissolved in THF dropwise over 20 mins.

    • Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Workup:

    • Quench with 10%

      
       (9:1) buffer to solubilize copper salts (turns deep blue).
      
    • Extract with EtOAc (

      
      ).[3] Wash organics with brine, dry over 
      
      
      
      .[4]
    • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Result: The phenyl group adds exclusively to C5 (beta to the carbonyl).

Phase 3: Reductive Amination (Stereoselective)

Objective: Convert C3-ketone to C3-amine.

Stereochemistry Note: Hydride reduction of 3-substituted piperidones typically favors the cis-isomer (3,5-cis) due to axial attack on the intermediate iminium ion, avoiding torsional strain.

Reagents:

  • Ammonium Acetate (

    
    ) (10 equiv)
    
  • 
     (Sodium cyanoborohydride) (1.5 equiv)
    
  • Methanol (solvent)[5]

Protocol:

  • Dissolve 5-phenyl-3-piperidone (from Phase 2) in MeOH.

  • Add

    
     (excess) and stir at RT for 1 hour to form the imine/iminium species.
    
  • Add

    
     portion-wise.
    
  • Stir at RT for 16 hours.

  • Quench: Acidify carefully with 1N HCl to pH < 2 (decompose excess hydride), then basify with NaOH to pH > 10.

  • Extraction: Extract with DCM.

  • Deprotection (Final Step): Treat the N-Boc amine with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to yield the final This compound salt.

Process Parameters & Data Summary

StepReaction TypeKey ReagentsCritical ParameterTypical Yield
1 Enol Ether FormationLiHMDS, TMSClTemp < -70°C (Kinetic control)>90% (crude)
2 Saegusa OxidationPd(OAc)₂, BenzoquinoneAnhydrous conditions75-85%
3 Conjugate AdditionPhMgBr, CuI,

Low Temp (-78°C) to prevent 1,2-addn65-75%
4 Reductive Amination

,

pH control during workup70-80%

Troubleshooting & Decision Logic

Workflow Start Start: N-Boc-3-piperidone Check1 TLC Check: Ketone consumed? Start->Check1 Check1->Start No (Add more base) Step2 Saegusa Oxidation Check1->Step2 Yes Check2 Color Check: Dark mixture? Step2->Check2 Step3 Conjugate Addition (CuI/PhMgBr) Check2->Step3 Yes (Pd0 formed) Issue1 Issue: 1,2-Addition product Step3->Issue1 Temp > -60C Step4 Reductive Amination Step3->Step4 Temp maintained

Figure 2: Operational decision tree for reaction monitoring and troubleshooting common failure modes.

Common Pitfalls
  • Enone Polymerization: The 1,6-dihydropyridin-3-one intermediate is electron-deficient and prone to polymerization. Do not store for >24 hours. Use immediately in Phase 2.

  • Regioselectivity Loss: If the temperature in Phase 2 rises above -60°C during Grignard addition, direct attack at the carbonyl (1,2-addition) becomes competitive. Keep the reaction cryogenic.

  • Amine Solubility: The final product is a polar diamine. During extraction, ensure the aqueous phase is strongly basic (pH > 12) to force the amine into the organic layer.

References

  • Saegusa Oxidation Mechanism & Protocol

    • Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry.
  • Reductive Amination Strategies

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Conjugate Addition to Dihydropyridinones

    • Comins, D. L. (1994). Asymmetric Synthesis of Alkaloids via Chiral 2,3-Dihydro-4-pyridones. Journal of Heterocyclic Chemistry.
  • Stereocontrol in Piperidine Synthesis

    • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron.

Sources

Application Note: Precision Reductive Amination Protocols for 3-Amino-5-Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-amino-5-phenylpiperidine core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in Tachykinin NK1 receptor antagonists (e.g., analogues of CP-99,994), renin inhibitors, and various GPCR ligands.[1] Its structural complexity—featuring two nucleophilic nitrogen centers (N1 secondary amine and N3 primary amine) and two stereocenters—presents a unique synthetic challenge: Chemoselectivity. [1]

This Application Note provides validated protocols for the reductive amination of 3-amino-5-phenylpiperidine. Unlike generic amine protocols, these methods are optimized to address the competitive nucleophilicity between the exocyclic primary amine (C3-NH₂) and the endocyclic secondary amine (N1-H).

The Chemoselectivity Challenge

In an unprotected 3-amino-5-phenylpiperidine system, both amines are nucleophilic.[1] However, they exhibit distinct kinetic profiles during reductive amination:

  • C3-Primary Amine: Rapidly forms an imine (sterically accessible, kinetically favored).[1]

  • N1-Secondary Amine: Forms an iminium ion (thermodynamically favored but sterically more demanding).[1]

Strategic Recommendation: For maximum yield and purity, Protocol A (N1-Protected) is the industry standard.[1] For late-stage functionalization where protection is impossible, Protocol B (Direct Selective) utilizes pH control to favor the primary amine.[1]

Chemical Logic & Mechanism[2]

The success of these protocols relies on the use of Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic and exhibits superior selectivity for aldehydes over ketones, and imines over carbonyls.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical control points for selectivity.

ReductiveAmination cluster_conditions Optimization Factors Start 3-Amino-5-Phenylpiperidine (Unprotected) Imine Intermediate Imine (at C3-NH2) Start->Imine Fast (Kinetic Control) Low Steric Hindrance Iminium Intermediate Iminium (at N1-H) Start->Iminium Slow Steric Hindrance @ N1 Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Aldehyde->Iminium STAB Reduction (NaBH(OAc)3) Imine->STAB Rapid Reduction Iminium->STAB Slower Reduction Product_Desired C3-Alkylated Product (Target) STAB->Product_Desired Product_Byproduct N1-Alkylated / Bis-Alkylated (Impurity) STAB->Product_Byproduct Factor1 Solvent: DCE vs THF Factor2 Acid Catalyst: AcOH

Figure 1: Kinetic competition between C3-amine imine formation and N1-amine iminium formation. Protocol choices are designed to maximize the upper pathway.

Experimental Protocols

Protocol A: The "Gold Standard" (N1-Boc Protected)

Applicability: Primary route for library synthesis and scale-up.[1] Substrate: 1-Boc-3-amino-5-phenylpiperidine.[1] Reagent: Sodium Triacetoxyborohydride (STAB).[1][2]

Materials
  • Substrate: 1-Boc-3-amino-5-phenylpiperidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF [Alternative][1][3][4]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) [Crucial for ketones][1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-Boc-3-amino-5-phenylpiperidine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol).

    • Note: If using a ketone, add AcOH (1.0 mmol) at this stage to catalyze imine formation.[1] For reactive aldehydes, acid is optional but recommended.[1][4]

    • Stir: Allow to stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Why: Cooling prevents exotherms that could degrade labile aldehydes, though STAB is generally mild.[1]

  • Reaction: Remove ice bath and stir at RT.

    • Aldehydes:[2][3][4][5][6][7][8] 2–4 hours.[1]

    • Ketones:[2][4][5] 12–24 hours.[1]

    • Monitoring: Check via LC-MS.[1] Look for the disappearance of the imine intermediate (M+R).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).[1]

Protocol B: Chemoselective Direct Alkylation (Unprotected)

Applicability: Late-stage diversification where N1-deprotection is not feasible.[1] Risk: Higher risk of N1-alkylation or bis-alkylation.[1] Mechanism: Exploits the higher basicity but lower nucleophilicity (due to sterics) of the secondary amine vs. the primary amine.

Materials
  • Substrate: 3-amino-5-phenylpiperidine (free base or HCl salt)

  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)[1]

  • Reductant: NaCNBH₃ (Sodium Cyanoborohydride) or STAB[1][9]

  • pH Adjuster: ZnCl₂ (Lewis Acid additive) or AcOH[1]

Step-by-Step Methodology
  • Salt Release (If using HCl salt): Dissolve substrate in MeOH and treat with solid K₂CO₃ (1.1 equiv) for 30 mins, filter off solids.

  • Complexation (The "Trick"): Dissolve the free base (1.0 mmol) in MeOH (5 mL). Add ZnCl₂ (0.5 equiv).[1]

    • Expert Insight: Zinc can chelate the diamine, potentially locking the conformation and enhancing selectivity for the exocyclic amine.

  • Addition: Add the aldehyde (1.0 equiv exactly). Do not use excess. Stir for 1 hour.

  • Reduction: Add NaCNBH₃ (1.2 equiv).

    • Note: NaCNBH₃ is preferred here over STAB if using MeOH.[1] If using DCE, stick to STAB.[1]

  • Workup: Standard aqueous workup.

  • Purification: This route often requires Reverse Phase HPLC to separate the mono-C3-alkylated product from N1-alkylated byproducts.[1]

Data Summary & Optimization

Solvent & Reagent Compatibility Table
ParameterRecommendationTechnical Rationale
Solvent DCE (1,2-Dichloroethane) Optimal for STAB solubility and imine stability.[1]
Alternative Solvent THF Use if substrate is insoluble in DCE.[1] Slower reaction rates.
Avoid Solvent Methanol (with STAB) Reacts with STAB to form borates, consuming reagent.[1]
Acid Catalyst Acetic Acid (1-2 eq) Protonates the carbonyl oxygen, accelerating nucleophilic attack.[1]
Water Scavenger MgSO₄ / Mol.[1] Sieves Essential for unreactive ketones to drive equilibrium to imine.[1]
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Imine formation is the bottleneck.[1]Add activated 4Å Molecular Sieves or MgSO₄ to the reaction pot. Increase AcOH to 2-5%.
Bis-alkylation Primary amine is over-reacting.[1]Use slow addition (syringe pump) of the aldehyde. Ensure 1:1 stoichiometry.
N1-Alkylation Poor selectivity.[1]Switch to Protocol A (Protect N1).[1] If impossible, lower temperature to -10°C and use TFE as solvent.[1]
Sticky Precipitate Boron complex formation.[1][10]Quench with 1M NaOH instead of NaHCO₃ to break boron-amine complexes, or perform a MeOH workup.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1] Link

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 3-amino-5-phenylpiperidine derivatives as renin inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 234-238.[1] (Demonstrates scaffold utility). Link[1]

Sources

Application Note & Protocol: Stereoselective Synthesis of cis-5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the cis-5-Phenylpiperidin-3-amine Scaffold

The substituted chiral piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of bioactive molecules and approved pharmaceuticals.[1][2][3] Specifically, the cis-5-phenylpiperidin-3-amine core represents a privileged scaffold, conferring a rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets. Its derivatives have been investigated for applications ranging from antipsychotic agents to potential cancer therapeutics.[1][4]

However, the synthesis of enantiomerically pure, polysubstituted piperidines, particularly controlling the cis diastereoselectivity, presents a significant synthetic challenge.[5][6] Traditional methods often suffer from a lack of stereocontrol, require harsh reagents, or involve lengthy, inefficient steps.[6] This guide details a robust and highly diastereoselective protocol for the synthesis of cis-5-phenylpiperidin-3-amine, focusing on the strategic reduction of an N-protected 5-phenylpiperidin-3-one precursor. We will explore the mechanistic rationale behind the stereochemical outcome and provide a detailed, validated experimental procedure.

Strategic Overview: Diastereoselective Reduction

The most direct and reliable strategy to establish the desired cis-1,3-disubstituted pattern in the target molecule is through the diastereoselective reduction of a corresponding ketone. The core principle of this approach is to leverage steric control during the hydride delivery to the carbonyl group.

The overall synthetic workflow can be visualized as a three-stage process:

  • Piperidone Formation: Construction of the core N-Boc-5-phenylpiperidin-3-one ring system.

  • Diastereoselective Ketone Reduction: The key stereochemistry-defining step to yield the cis-alcohol.

  • Amino Group Installation: Conversion of the hydroxyl group to the target amine with retention of stereochemistry.

G cluster_0 Stage 1: Piperidone Synthesis cluster_1 Stage 2: Stereocontrol cluster_2 Stage 3: Functionalization A Starting Materials (e.g., Benzaldehyde, Ethyl Acrylate) B N-Boc-5-phenylpiperidin-3-one A->B Multi-step sequence C cis-N-Boc-5-phenylpiperidin-3-ol B->C Diastereoselective Reduction D Intermediate (e.g., Mesylate) C->D Activation E cis-N-Boc-5-phenyl-3-azidopiperidine D->E Azide Displacement (SN2) F Final Product: cis-5-Phenylpiperidin-3-amine E->F Reduction & Deprotection

Figure 1: Overall synthetic workflow.

The Causality of Stereoselection: A Mechanistic Insight

The critical step, the reduction of N-Boc-5-phenylpiperidin-3-one, dictates the final diastereomeric ratio. The piperidine ring is not planar; it exists in a dynamic equilibrium of chair conformations. In the most stable conformation, the bulky phenyl group at the C5 position will preferentially occupy an equatorial position to minimize steric strain (A-value strain).

When a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is introduced, it cannot easily approach the carbonyl from the axial face due to steric hindrance from the axial hydrogens at C2 and C4. Consequently, the hydride is delivered preferentially from the less hindered equatorial face. This equatorial attack forces the resulting hydroxyl group into the axial position, establishing the desired cis relationship with the equatorial phenyl group.

Comparative Analysis of Synthetic Strategies

While this guide focuses on diastereoselective reduction, other strategies exist. Each has distinct advantages and disadvantages.

StrategyPrincipleAdvantagesDisadvantagesTypical d.r. / e.e.
Diastereoselective Reduction Steric-controlled hydride delivery to a ketone precursor.High diastereoselectivity, reliable, scalable.Requires a multi-step synthesis of the ketone; stereocenter is introduced relative to an existing one.>20:1 d.r. is achievable.
Catalytic Asymmetric Hydrogenation Hydrogenation of an enamine or pyridine precursor using a chiral metal catalyst.[5]Direct introduction of chirality, potentially fewer steps.Catalyst and ligand screening required, can be expensive, substrate scope may be limited.Up to 97% e.e. reported for related systems.[5]
Enzymatic Methods Use of enzymes like transaminases or imine reductases for stereoselective amination.[1][6]High stereoselectivity, green chemistry principles, mild conditions.Enzyme availability and stability can be a concern, optimization of reaction conditions is crucial.High enantiopurity often achieved.[6]
Chiral Pool Synthesis Starting from an enantiomerically pure starting material (e.g., an amino acid).[7][8]Absolute stereochemistry is predetermined.Can involve lengthy synthetic sequences; suitable starting materials may be limited.Depends on the purity of the starting material.

Detailed Experimental Protocol: Diastereoselective Reduction Pathway

This protocol details the synthesis from the pivotal intermediate, tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere.

Part A: Diastereoselective Reduction of tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate

Sources

transaminase biocatalytic synthesis of chiral aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Synthesis of Chiral Aminopiperidines via Omega-Transaminases

Executive Summary & Introduction

Chiral aminopiperidines, particularly 3-aminopiperidine and 4-aminopiperidine derivatives, are privileged pharmacophores in modern drug development. They serve as critical intermediates for blockbuster therapeutics, including Alogliptin and Linagliptin (DPP-IV inhibitors for Type 2 Diabetes) and Niraparib (PARP inhibitor for oncology).

Traditional chemical synthesis of these moieties often relies on the resolution of racemic mixtures (maximum 50% yield) or expensive transition-metal catalysis requiring high-pressure hydrogenation. Biocatalysis, specifically using Omega-Transaminases (ω-TAs) , offers a superior alternative: Asymmetric Synthesis .[1] This route allows for the direct conversion of prochiral ketones (piperidones) to chiral amines with theoretical 100% yield and >99% enantiomeric excess (ee).

This Application Note provides a comprehensive guide to the process engineering, thermodynamic management, and scale-up protocols required to synthesize (R)- or (S)-N-Boc-3-aminopiperidine using ω-TAs.

Mechanistic Foundation[2]

Understanding the Ping-Pong Bi-Bi mechanism of transaminases is prerequisite for effective process design. The reaction does not occur via a direct transfer but through a shuttle mechanism involving the cofactor Pyridoxal-5'-phosphate (PLP) .

Figure 1: The Transaminase Catalytic Cycle

Caption: The Ping-Pong Bi-Bi mechanism. The amine donor converts E-PLP to E-PMP, releasing the coproduct. The E-PMP complex then transfers the amine to the piperidone substrate.

TransaminaseMechanism E_PLP Enzyme-PLP (Resting State) Complex1 Schiff Base Intermediate 1 E_PLP->Complex1 + Donor E_PMP Enzyme-PMP (Aminated State) Complex1->E_PMP - Coproduct Coproduct Coproduct (e.g., Acetone) Complex1->Coproduct Complex2 Schiff Base Intermediate 2 E_PMP->Complex2 + Substrate Complex2->E_PLP - Product Product Product (Chiral Aminopiperidine) Complex2->Product Donor Amine Donor (e.g., Isopropylamine) Donor->Complex1 Substrate Substrate (N-Boc-3-Piperidone) Substrate->Complex2

Strategic Process Design: Thermodynamics & Equilibrium

The primary challenge in transaminase biocatalysis is the unfavorable thermodynamic equilibrium (


). To achieve high conversion (>90%), the equilibrium must be displaced.
Donor Selection Strategy

The choice of amine donor dictates the equilibrium displacement strategy.[2]

Amine DonorCoproductEquilibrium StrategyProsCons
Isopropylamine (IPA) AcetoneEvaporation: Acetone is more volatile than IPA. Continuous removal shifts reaction forward.Cheap; Easy workup; Industrial standard.[3]High

(requires high conc.); Inhibitory to some wild-type enzymes.
L-Alanine PyruvateEnzymatic Cascade: Add Lactate Dehydrogenase (LDH) to reduce Pyruvate to Lactate (irreversible).High enzyme activity; Natural substrate.Expensive (requires NADH + LDH); Complex workup (Lactate accumulation).
Methylbenzylamine AcetophenoneThermodynamic: Acetophenone is highly stable (aromatic conjugation), driving reaction.Good for screening; UV active coproduct.Difficult to separate high-boiling coproduct; Strong product inhibition.

Recommendation: For aminopiperidine synthesis, Isopropylamine (IPA) is the preferred donor for preparative scales due to ease of workup, provided the specific ω-TA tolerates 1-2 M IPA.

Protocol 1: High-Throughput Screening (HTS)

Objective: Identify active ω-TA variants for converting 1-Boc-3-piperidone.

Materials:

  • Substrate: 1-Boc-3-piperidone (Dissolved in DMSO, 500 mM stock).

  • Enzyme Library: Commercially available ω-TA panel (e.g., Codexis, Enzymicals) or in-house lysates.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: PLP (10 mM stock).

  • Donor: Isopropylamine (2 M stock, pH adjusted to 7.5).

Workflow:

  • Plate Setup: In a 96-well deep-well plate, combine:

    • Enzyme: 1–5 mg lyophilized powder (or 50 µL lysate).

    • Buffer: 400 µL.

    • PLP: 1 mM final concentration.[4]

    • IPA: 1 M final concentration.

    • Substrate: 10 mM final concentration (2% DMSO v/v).

  • Incubation: Seal with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 500 µL Acetonitrile (ACN) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via HPLC.

    • Column: C18 (e.g., Agilent Zorbax).

    • Mobile Phase: Water/ACN with 0.1% TFA.

    • Detection: UV at 210 nm (Boc group absorption).

Hit Criteria: >5% conversion indicates a "hit" worthy of optimization.

Protocol 2: Preparative Scale Asymmetric Synthesis

Objective: Synthesis of (R)-1-Boc-3-aminopiperidine (10g scale). Mechanism: Kinetic driving via IPA excess and acetone removal.

Pre-Reaction Checklist
  • Substrate Stability: Ensure 1-Boc-3-piperidone is fresh. Free piperidone (unprotected) is unstable and prone to dimerization; always use N-protected substrates .

  • pH Adjustment: IPA is a strong base. A 2M solution has a pH >12. It must be adjusted to pH 8.0–9.0 with HCl before adding the enzyme to prevent denaturation.

Step-by-Step Protocol

Step 1: Reaction Mixture Preparation

  • Buffer/Donor Mix: In a 250 mL flask, dissolve Isopropylamine (11.8 g, 200 mmol) in 80 mL of 100 mM Triethanolamine (TEA) buffer.

  • pH Adjustment: Carefully adjust pH to 8.5 using 6M HCl (exothermic; use ice bath).

  • Cofactor: Add PLP to a final concentration of 1 mM (yellow color develops).

  • Substrate Addition: Dissolve 1-Boc-3-piperidone (2.0 g, ~10 mmol) in 10 mL DMSO. Add dropwise to the buffer mix.

    • Note: Final DMSO concentration is ~10%. Ensure the solution is clear.

Step 2: Biocatalysis Start

  • Enzyme Addition: Add the selected ω-TA (immobilized preferred, e.g., 10 wt% loading relative to substrate, ~200 mg).

  • Incubation: Stir overhead at 150 rpm. Temperature: 35°C.

  • Equilibrium Displacement: Leave the reaction vessel slightly open (or use a nitrogen sweep) to allow acetone evaporation.

    • Critical Control: Monitor pH every 4 hours; IPA evaporation can shift pH. Re-adjust to 8.5 with dilute IPA/HCl if necessary.

Step 3: Monitoring

  • Sample 50 µL every 6 hours.

  • Derivatize with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) if chiral HPLC separation of the amine is difficult, or use a Chiralpak AD-H column directly.

  • Terminate when conversion >95% (typically 24–48 hours).

Step 4: Workup & Purification

  • Enzyme Removal: Filter off the immobilized enzyme (wash with buffer; can be reused).

  • Quench/Acidification: Acidify the filtrate to pH 2.0 using 6M HCl. This protonates the amine product (

    
    ), keeping it in the aqueous phase.
    
  • Wash: Extract the aqueous phase with Ethyl Acetate (2 x 50 mL) to remove unreacted ketone and hydrophobic impurities. Discard organic layer.

  • Basification: Adjust the aqueous phase pH to 12.0 using 10M NaOH. The product is now the free base (

    
    ).
    
  • Extraction: Extract product with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Salt Formation (Optional but recommended): Dissolve residue in ethanol and add HCl/Dioxane to precipitate (R)-1-Boc-3-aminopiperidine dihydrochloride.

Process Optimization Workflow

The following decision tree outlines how to troubleshoot and optimize the reaction if the initial yield is low.

Figure 2: Optimization Logic Flow

Caption: Decision matrix for optimizing transaminase reactions based on conversion and solubility data.

OptimizationFlow Start Initial Screen (10mM Substrate) CheckConv Check Conversion Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv Low Activity HighConv > 50% Conversion CheckConv->HighConv Good Activity InhibitionCheck Check Product Inhibition (Spike Product) LowConv->InhibitionCheck SolubilityCheck Check Solubility HighConv->SolubilityCheck Strategy1 Switch Donor (Try Alanine/LDH) InhibitionCheck->Strategy1 Inhibited Strategy2 Add Cosolvent (DMSO/MeOH up to 20%) SolubilityCheck->Strategy2 Precipitation observed Strategy3 Scale Up (Increase Substrate to 50g/L) SolubilityCheck->Strategy3 Solution Clear

References

  • Merck & Co. / Codexis. "Savinase-catalyzed synthesis of Sitagliptin." Science, 2010. (Foundational work on transaminase engineering for amines).

  • Kroutil, W. et al. "Asymmetric synthesis of chiral amines with ω-transaminases." ChemCatChem, 2010. (Review of donor strategies).

  • Bornscheuer, U. T. "Discovery, Engineering and Application of Transaminases in Biocatalysis." University of Greifswald Publication Server. (Specifics on aminopiperidine synthesis).

  • BenchChem Application Notes. "Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases." (Protocol specifics).

  • Green Chemistry. "Transaminase biocatalysis: optimization and application." Royal Society of Chemistry, 2016. (Equilibrium displacement with IPA).

Disclaimer: This protocol involves the use of chemicals and biological agents.[1][2][3][5][6][7][8][9][10][11] Personnel must adhere to standard laboratory safety practices, including the use of PPE and fume hoods.

Sources

Application Note: (3R,5R)-5-Phenylpiperidin-3-amine as a Privileged Scaffold for PCAF/GCN5 Inhibitors

[1][2]

Abstract & Scientific Rationale

The epigenetic regulation of gene expression relies heavily on histone acetyltransferases (HATs). Among these, PCAF (P300/CBP-associated factor, also known as KAT2B ) and its paralog GCN5 (KAT2A) are critical therapeutic targets for cancer, inflammation, and HIV latency.[1][2]

The 5-phenylpiperidin-3-amine scaffold has emerged as a "privileged structure" in the design of high-affinity bromodomain inhibitors for these targets.[1][3] Most notably, it serves as the chiral core of GSK-4027 , a potent chemical probe (pIC50 = 7.4).

This guide details the stereoselective synthesis of the bioactive (3R,5R)-enantiomer, its quality control via chiral HPLC, and its downstream application in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to validate PCAF inhibition.[1][3]

Chemical Biology: The Scaffold Mechanism

The efficacy of the this compound intermediate stems from its ability to orient "warheads" (acetyl-lysine mimics) into the bromodomain binding pocket while simultaneously exploiting hydrophobic sub-pockets.[1][3]

Structural Logic (SAR)[1][2]
  • The Amine (N3): Acts as the critical attachment point for the acetyl-lysine mimic (e.g., pyridazinone in GSK-4027).[1][3] This nitrogen positions the headgroup to form hydrogen bonds with the conserved Asparagine (Asn) in the bromodomain binding pocket.

  • The Phenyl Ring (C5): Occupies the hydrophobic "ZA-channel" or shelf region unique to PCAF/GCN5, providing selectivity over other bromodomain families (like BET).[1][3]

  • Stereochemistry ((3R,5R)-cis): The specific spatial arrangement is non-negotiable. The (3R,5R) configuration ensures the phenyl ring projects into the hydrophobic pocket without steric clash, whereas the trans-isomers or (3S,5S) enantiomers often show significantly reduced affinity (100-fold lower).

Pathway Visualization

The following diagram illustrates the role of this scaffold within the inhibitor design workflow.

PCAF_Scaffold_LogicScaffold(3R,5R)-5-phenylpiperidin-3-amine(The Scaffold)HeadgroupAcetyl-Lysine Mimic(e.g., Pyridazinone)Scaffold->HeadgroupCoupling viaN3 AmineTargetPCAF/GCN5BromodomainScaffold->TargetHydrophobic Interaction(Phenyl Group)SelectivitySelectivity vs.BET FamilyScaffold->SelectivitySteric FitHeadgroup->TargetH-Bond to Asn

Figure 1: Structural logic of the this compound scaffold in PCAF inhibition.[1][3]

Protocol A: Stereoselective Synthesis

Objective: Synthesize (3R,5R)-1-methyl-5-phenylpiperidin-3-amine with >95% ee (enantiomeric excess). Challenge: The primary challenge is establishing the cis-relationship between the amine and phenyl groups and resolving the enantiomers.

Reagents Required[1][2][4][5][6][7][8]
  • Starting Material: 1-Benzyl-5-phenylpyridin-3-amine (or 3-amino-5-phenylpyridine).[1][3]

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).[1][3]

  • Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).[1][3]

  • Solvents: Methanol, Ethyl Acetate, Acetic Acid.

Step-by-Step Methodology
Step 1: Hydrogenation (Establishing cis-geometry)[1][3]
  • Dissolve 3-amino-5-phenylpyridine (10 mmol) in Acetic Acid (50 mL).

  • Add PtO₂ (5 mol%) under an Argon atmosphere.

  • Pressurize with H₂ gas (50 psi) and stir at 60°C for 12 hours.

    • Note: High pressure promotes the cis-isomer formation (kinetic product).[1][3]

  • Filter catalyst through Celite.

  • Concentrate in vacuo to yield the crude cis-5-phenylpiperidin-3-amine acetate salt.[1][3]

Step 2: N-Methylation (Optional, based on target)

If the target is GSK-4027, N1-methylation is required.[1][3]

  • Dissolve crude amine in MeOH/Formaldehyde (37% aq).

  • Add NaBH(OAc)₃ (3 eq) at 0°C. Stir for 4 hours.

  • Quench with NaHCO₃. Extract with DCM.

Step 3: Chiral Resolution (The Critical Step)

The hydrogenation yields a racemic mixture of (3R,5R) and (3S,5S).

  • Dissolve the racemic cis-amine (free base) in hot Methanol.[1][3]

  • Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 eq) dissolved in hot Methanol.

  • Allow the solution to cool slowly to room temperature, then stand at 4°C overnight.

  • Harvest Crystals: The (3R,5R)-amine forms a crystalline salt with L-DTTA.[1][3]

  • Free Basing: Treat crystals with 1M NaOH and extract with DCM to yield optically pure (3R,5R)-1-methyl-5-phenylpiperidin-3-amine .

Quality Control: Chiral HPLC Parameters
ParameterSetting
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][3]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Acceptance Criteria ee > 98%; Chemical Purity > 98%

Protocol B: Biological Validation (TR-FRET Assay)

Once the intermediate is coupled to the active headgroup (creating the inhibitor), its potency must be validated. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][3][4][5]

Principle: Measure the displacement of a biotinylated acetyl-histone peptide from the His-tagged PCAF bromodomain.[1][3]

Reagents
  • Protein: Recombinant PCAF Bromodomain (His-tagged).[1][3]

  • Ligand: Biotinylated Histone H3 peptide (acetylated at K9/K14).[1][3]

  • Donor Fluorophore: Europium-labeled anti-His antibody (Eu-Ab).[1][3]

  • Acceptor Fluorophore: Streptavidin-Allophycocyanin (SA-APC).[1][3]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Assay Workflow Diagram

TRFRET_WorkflowMix1. Mix Reagents(PCAF-His + Peptide-Biotin + Inhibitor)Incubate12. Incubate(30 mins @ RT)Mix->Incubate1AddDetection3. Add Detection Mix(Eu-Anti-His + SA-APC)Incubate1->AddDetectionIncubate24. Incubate(60 mins @ RT)AddDetection->Incubate2Read5. Read TR-FRET(Ex: 337nm | Em: 615nm/665nm)Incubate2->Read

Figure 2: TR-FRET Assay Workflow for PCAF Inhibitor Screening.[1][3][4]

Detailed Protocol
  • Preparation: Dilute PCAF-His protein to 50 nM and Biotin-Peptide to 100 nM in Assay Buffer.

  • Compound Addition: Add 100 nL of the synthesized inhibitor (in DMSO) to a 384-well low-volume black plate.

  • Reaction: Add 5 µL of Protein/Peptide mix to the wells. Seal and incubate for 30 minutes.

    • Mechanism:[6][7] If the inhibitor works, it binds the PCAF bromodomain, preventing the peptide from binding.

  • Detection: Add 5 µL of Detection Mix (2 nM Eu-Ab + 50 nM SA-APC). Incubate for 1 hour.

  • Read: Measure fluorescence on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).[1][3]

    • Emission 1 (Donor): 615 nm.[1][3]

    • Emission 2 (Acceptor): 665 nm.[1][3]

  • Data Analysis: Calculate the Ratio (Em665/Em615).

    • High Ratio = High FRET = No Inhibition (Peptide bound).[1][3]

    • Low Ratio = Low FRET = Strong Inhibition (Peptide displaced).[1][3]

Troubleshooting & Optimization

Synthesis Issues
  • Problem: Low cis/trans selectivity during hydrogenation.

    • Solution: Switch solvent to acidic conditions (Acetic Acid/HCl).[1][3] Protonation of the pyridine nitrogen often favors facial selectivity during reduction.

  • Problem: Poor chiral resolution.

    • Solution: If L-DTTA fails, switch to (S)-Mandelic acid or utilize Chiral SFC (Supercritical Fluid Chromatography) for preparative separation, which is faster for scale-up (<10g).[1][3]

Assay Issues
  • Problem: High background signal.

    • Solution: "Europium Cryptate" is sensitive to phosphate buffers. Ensure HEPES or Tris is used. Also, verify that the inhibitor does not fluoresce at 665 nm (inner filter effect).

  • Problem: Low Z-Prime (<0.5).

    • Solution: Titrate the protein/peptide concentrations.[6] You want to be at the

      
       of the interaction. If concentrations are too high, weak inhibitors will be missed (assay becomes "tight-binding" limited).[1][3]
      

References

  • GSK-4027 Probe Characterization: Humphreys, P. G., et al. "Discovery of a Potent, Selective, and Cell-Active Chemical Probe for the PCAF/GCN5 Bromodomains." Journal of Medicinal Chemistry, 2017. [1][3]

  • Structural Genomics Consortium (SGC): "GSK4027 - A chemical probe for PCAF and GCN5 bromodomains."[1][3][8] SGC Probes. [1][3]

  • TR-FRET Methodology: "LanthaScreen™ Eu Kinase Binding Assay Guidelines." ThermoFisher Scientific.

  • General Piperidine Synthesis: "Method for preparing 4-amino-4-phenylpiperidines."[1][3] Google Patents.

Application Note: Preparation of 1-Methyl-5-Phenylpiperidin-3-Amine Derivatives

[1][2][3]

Introduction & Scientific Context

The 3-amino-5-phenylpiperidine core represents a "privileged structure" in drug discovery, providing a rigid scaffold that orients pharmacophores in specific vectors suitable for GPCR binding (e.g., NK1, CCR5). The introduction of a methyl group at the

This guide focuses on the Pyridine Reduction Route , the most robust and scalable method for accessing this scaffold. This approach allows for late-stage diversification and leverages commercially available heteroaryl halides.

Key Challenges
  • Regiocontrol: Ensuring the phenyl ring is at the 5-position relative to the amine.

  • Stereocontrol: The reduction of the pyridine ring generates two chiral centers simultaneously. Controlling the cis (syn) vs. trans (anti) relationship is critical for biological activity.

  • Isolation: Separation of diastereomers often requires specific crystallization or chromatographic techniques.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule back to aromatic precursors. The most logical disconnection involves the reduction of a pyridinium salt, which traces back to a Suzuki-Miyaura coupling of a halogenated aminopyridine.

RetrosynthesisTarget1-Methyl-5-phenylpiperidin-3-amine(Target Scaffold)Intermediate11-Methyl-3-amino-5-phenylpyridinium Salt(Activated Core)Target->Intermediate1H2, Catalyst(Stereoselective Reduction)Intermediate25-Phenylpyridin-3-amine(Aromatic Precursor)Intermediate1->Intermediate2MeI or MeOTf(Quaternization)StartingMat3-Amino-5-bromopyridine+ Phenylboronic AcidIntermediate2->StartingMatPd(0), Base(Suzuki Coupling)

Figure 1: Retrosynthetic logic flow for the 3,5-disubstituted piperidine scaffold.

Detailed Experimental Protocol

Phase 1: Construction of the Biaryl Core (Suzuki Coupling)

Objective: Synthesize 5-phenylpyridin-3-amine from 3-amino-5-bromopyridine. Rationale: Using the amino-bromide allows for direct access to the amine precursor without need for nitro-reduction steps later.

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Charge a reaction vessel with 3-amino-5-bromopyridine, phenylboronic acid, and Cs₂CO₃.

  • Add the solvent mixture (degassed) and the Pd catalyst under an inert atmosphere (N₂ or Ar).

  • Heat to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂, 0–5% MeOH in DCM).

    • Checkpoint: Product should be a solid. Confirm identity via ¹H NMR (characteristic aromatic signals).

Phase 2: N-Methylation (Quaternization)

Objective: Activate the pyridine ring for reduction and install the N-methyl group. Rationale: Quaternization increases the susceptibility of the pyridine ring to hydrogenation and fixes the N-substituent early.

Reagents:

  • 5-Phenylpyridin-3-amine (1.0 equiv)

  • Iodomethane (MeI) (1.1 equiv) or Dimethyl Sulfate

  • Solvent: Acetone or Acetonitrile

Protocol:

  • Dissolve the amine in acetone (0.2 M).

  • Add MeI dropwise at 0°C.

  • Allow to warm to RT and stir for 12–18 hours. The product (pyridinium salt) often precipitates.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.

    • Note: If no precipitate forms, concentrate and use the crude residue for the next step, as the salt is hygroscopic.

Phase 3: Catalytic Hydrogenation (The Critical Stereochemical Step)

Objective: Reduce the aromatic ring to the piperidine core. Rationale: The choice of catalyst and solvent dictates the cis/trans ratio.

  • PtO₂ (Adams' Catalyst) in AcOH: Favors cis (syn) isomer due to hydrogen delivery from the catalyst surface to the less hindered face.

  • Rh/C in MeOH: Can lead to mixed stereochemistry.

Reagents:

  • 1-Methyl-3-amino-5-phenylpyridinium salt (1.0 equiv)

  • Platinum(IV) oxide (PtO₂) (0.1 equiv by wt)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Gas (H₂) (40–60 psi)

Protocol:

  • Dissolve the pyridinium salt in glacial AcOH in a hydrogenation vessel (Parr shaker or autoclave).

  • Add PtO₂ catalyst carefully (pyrophoric risk).

  • Pressurize with H₂ (50 psi) and shake/stir at RT for 12–24 hours.

  • Monitoring: Check H₂ uptake. LC-MS will show the mass of the piperidine (M+H = ~191).

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate to remove AcOH.

  • Free Basing: Dissolve residue in water, basify with 2N NaOH (pH > 12), and extract with DCM (3x). Dry and concentrate.

Stereochemical Resolution & Purification

The reduction typically yields a mixture of cis (3R,5S / 3S,5R) and trans (3R,5R / 3S,5S) diastereomers.

Separation Strategy
  • Chromatographic Separation:

    • The diastereomers often have distinct retention times on silica gel using polar eluents (e.g., DCM/MeOH/NH₄OH 90:9:1).

    • Tip: The cis-isomer (amine and phenyl on same side) is generally more polar than the trans-isomer due to dipole alignment.

  • Salt Crystallization (Enrichment):

    • Convert the crude amine to the dihydrochloride salt (using HCl in dioxane).

    • Recrystallize from EtOH/Et₂O. The cis-isomer often crystallizes more readily.

Isomer Identification (NMR)[5][6]
  • Cis-Isomer: The proton at C3 (geminal to NH₂) and C5 (geminal to Ph) will typically show specific coupling constants (

    
    ) indicative of axial/equatorial relationships. In a chair conformation, if both bulky groups are equatorial, the axial protons will show large diaxial couplings (~10-12 Hz).
    

Data Summary & Specifications

ParameterSpecification / Typical Value
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol (Free base)
Target Mass (LC-MS) [M+H]⁺ = 191.15
Typical Yield (3 steps) 45% – 60%
Major Impurity Partially reduced tetrahydropyridines (if hydrogenation is incomplete)
Physical State Viscous oil (Free base); White solid (HCl salt)

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving.

  • Hydrogenation: High-pressure H₂ presents an explosion hazard. Ensure reactor integrity and proper grounding.

  • Catalysts: Dry PtO₂ and Pd/C are pyrophoric. Keep wet with solvent during handling.

References

  • Patent Reference: Therapeutic compounds and uses thereof. US Patent 10,239,861 B2. (Describes the use of 1-methyl-5-phenylpiperidin-3-amine dihydrochloride as an intermediate).

  • Stereoselective Reduction: Synthesis of Piperidines via Reduction of Pyridinium Salts. Organic Chemistry Portal. (General methodology for pyridine reduction).

  • Cross-Coupling: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. J. Am. Chem. Soc. 2023. (Advanced asymmetric routes for similar scaffolds).

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Application Note: High-Fidelity Synthesis of 3-Phenylpiperidine (5-Phenylpiperidine) via Grignard Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Target Molecule: 3-Phenylpiperidine (structurally equivalent to 5-phenylpiperidine). Context: The synthesis of phenyl-substituted piperidines is a cornerstone in the development of neuroactive pharmacophores (e.g., opioids, NK1 antagonists, and stimulants).

Nomenclature Note: While often requested as "5-phenylpiperidine" in specific patent literature or when derived from lactam precursors (e.g., 5-phenylpiperidin-2-one), the IUPAC standard numbering for the mono-substituted heterocycle places the substituent at the lowest possible locant. Thus, 5-phenylpiperidine is chemically identical to 3-phenylpiperidine . This guide utilizes the standard "3-phenyl" nomenclature but acknowledges the "5-phenyl" designation common in specific retrosynthetic disconnections.

Core Strategy: The most robust, scalable, and regioselective method to install a phenyl group at the 3-position is the Grignard addition of phenylmagnesium bromide to an N-protected 3-piperidone , followed by dehydration and hydrogenation. This route avoids the regioselectivity issues inherent in direct pyridine functionalization.

Retrosynthetic Logic & Pathway Analysis

The synthesis relies on leveraging the hard nucleophilic character of the Grignard reagent against a localized electrophile (ketone). Unlike transition-metal catalyzed cross-couplings (e.g., Kumada or Negishi) which require pre-functionalized aryl halides, the Grignard route allows for the direct construction of the quaternary center from the ketone.

reaction-pathway-diagram

GrignardPathway Start N-Benzyl-3-piperidone (Electrophile) Intermediate 3-Hydroxy-3-phenylpiperidine (Tertiary Alcohol) Start->Intermediate Step 1: 1,2-Addition THF, 0°C Grignard PhMgBr (Nucleophile) Grignard->Intermediate Alkene 5-Phenyl-1,2,3,6-tetrahydropyridine (Dehydration Product) Intermediate->Alkene Step 2: Acidic Dehydration HCl/AcOH Product 3-Phenylpiperidine (Target) Alkene->Product Step 3: Hydrogenation Pd/C, H2

Caption: Stepwise construction of the phenylpiperidine core via Grignard addition-elimination-reduction sequence.

Detailed Experimental Protocol

Phase 1: Preparation/Handling of Grignard Reagent

Reagent: Phenylmagnesium bromide (PhMgBr) Concentration: 1.0 M to 3.0 M in THF or Et₂O.

  • Solvent Choice: THF is preferred over diethyl ether for this reaction due to its higher boiling point and better solubility of the piperidone intermediate. However, THF can coordinate more strongly to Mg, potentially reducing reactivity; usually, this is negligible for simple phenyl Grignards.

  • Safety Critical: Ensure all glassware is oven-dried (120°C, >4h) and assembled hot under a stream of Argon/Nitrogen. Moisture is the primary failure mode.

Phase 2: Grignard Addition to N-Benzyl-3-piperidone

This step establishes the C-C bond. We utilize N-benzyl-3-piperidone as the substrate. The benzyl group protects the amine and prevents the Grignard reagent from acting as a base against the acidic N-H proton.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
N-Benzyl-3-piperidone 1.0 equivSubstrateCommercial or synthesized via Swern oxidation of 3-hydroxypiperidine.
PhMgBr (in THF) 1.2 - 1.5 equivNucleophileSlight excess accounts for adventitious moisture.
Anhydrous THF 10-15 volSolventMust be distilled or from SPS (Solvent Purification System).
NH₄Cl (sat.[1] aq.) ExcessQuenchBuffers pH to prevent basic side reactions during workup.
Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask (RBF) with a magnetic stir bar and N-Benzyl-3-piperidone (1.0 equiv). Evacuate and backfill with N₂ (3x).

  • Dissolution: Add anhydrous THF via cannula or syringe to dissolve the ketone. Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: While -78°C is used for stereoselective additions, 0°C is sufficient for this reaction as the stereocenter will be destroyed in the subsequent dehydration step regardless.

  • Addition: Transfer the PhMgBr solution to a pressure-equalizing addition funnel. Add dropwise over 30–45 minutes.

    • Observation: A slight exotherm will occur. Maintain internal temperature < 5°C. The solution often turns cloudy or changes color (yellow/brown).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, Hexane/EtOAc) or LC-MS. Look for the disappearance of the ketone peak.

  • Quench: Cool the reaction mixture back to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.

  • Workup: Dilute with EtOAc. Separate layers. Extract aqueous layer with EtOAc (2x).[2] Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: Crude 1-benzyl-3-phenylpiperidin-3-ol. Usually a viscous oil.

Phase 3: Dehydration & Reduction (The "5-Phenyl" Realization)

The Grignard product is a tertiary alcohol. To obtain the 3-phenylpiperidine, we must remove the hydroxyl group.

  • Dehydration: Reflux the crude alcohol in 6M HCl or AcOH/H₂SO₄ for 2–6 hours. This yields the alkene (1-benzyl-5-phenyl-1,2,3,6-tetrahydropyridine).

    • Mechanism:[3][4][5][6][7][8] Acid-catalyzed E1 elimination.[3] The double bond forms predominantly endocyclic.

  • Hydrogenation: Dissolve the alkene in MeOH. Add 10 wt% Pd/C catalyst. Stir under H₂ atmosphere (balloon or Parr shaker at 40 psi).

    • Outcome: This reduces the alkene to the alkane. If conditions are rigorous (high pressure/temp) or if Pearlman's catalyst (Pd(OH)₂) is used, the N-benzyl group may also be cleaved in this step, yielding the free amine 3-phenylpiperidine .

Critical Control Points & Troubleshooting

workflow-logic-diagram

Troubleshooting Issue1 Low Yield in Grignard Step Check1 Check Moisture Content (Titrate Grignard) Issue1->Check1 Check2 Check Enolization (Ketone acting as acid) Issue1->Check2 Solution1 Use Cerium Chloride (CeCl3) (Luche-type conditions to suppress enolization) Check2->Solution1

Caption: Troubleshooting logic for low yields due to enolization side-reactions.

Enolization vs. Addition: 3-Piperidone has alpha-protons. A common side reaction is the Grignard reagent acting as a base, deprotonating the ketone to form an enolate, which reverts to starting material upon quench.

  • Mitigation: If yield is low (<50%), add anhydrous CeCl₃ (Cerium(III) chloride) to the reaction (1.5 equiv) before adding the Grignard. This promotes 1,2-addition over enolization (organocerium chemistry).

References

  • Patent Protocol for 3-Phenylpiperidine Synthesis

    • Title: Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.[3]

    • Source: WO2019165981A1.
    • Context: Describes the Grignard addition to N-protected 3-piperidone followed by silicone reagent reduction/elimin
    • URL
  • Grignard Addition to Pyridine N-Oxides (Alternative Route)

    • Title: Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.[9]

    • Source: Organic & Biomolecular Chemistry.[1][4][6]

    • URL:[Link]

  • General Grignard Handling & Safety

    • Title: Grignard Reagents (Organic Syntheses).[1][10]

    • Source: Organic Syntheses, Coll.[1][10] Vol. 10, p. 511 (2004).

    • URL:[Link]

  • Synthesis of 3-Arylpiperidines via Radical Migration (Contextual)

    • Title: Synthesis of 3-arylpiperidines by a Radical 1,4-aryl Migration.[5]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: Strategic Amide Coupling Protocols for 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists working with the 5-phenylpiperidin-3-amine scaffold. It addresses the specific challenges of regioselectivity, steric hindrance, and stereochemical integrity associated with this privileged pharmacophore.[1]

Executive Summary

The This compound scaffold is a critical structural motif in neurokinin receptor antagonists (e.g., NK1 targeting), GPCR ligands, and various bioactive alkaloids.[1] Its utility lies in the rigid piperidine core which vectors substituents (the C3-amine and C5-phenyl group) into defined spatial orientations.

However, this scaffold presents two primary synthetic challenges:

  • Nucleophilic Competition: The presence of both an endocyclic secondary amine (N1) and an exocyclic primary amine (C3-NH2) requires robust protection strategies or highly tuned regioselective conditions.[1]

  • Stereochemical Integrity: The relative stereochemistry (cis/trans) between the C3-amine and C5-phenyl group dictates biological activity.[1] Harsh coupling conditions can lead to epimerization, particularly if the coupling partner (carboxylic acid) is chiral and susceptible to racemization.[1]

This guide provides validated protocols for amide coupling at the C3-position (the most common diversity point) and the N1-position, utilizing modern reagents like T3P® (Propylphosphonic anhydride) and HATU to maximize yield and purity.

Chemical Analysis & Reagent Selection

The "Two-Nitrogen" Challenge

The this compound core contains two nucleophilic centers:

  • N1 (Secondary, Endocyclic): Highly basic (

    
    ), moderately hindered by the ring conformation.[1]
    
  • N3 (Primary, Exocyclic): Less basic (

    
    ), but sterically accessible.[1]
    

Operational Rule: While kinetic separation is possible (N1 is generally more nucleophilic due to alkyl inductive effects, but N3 is less sterically demanding for bulky electrophiles), orthogonal protection is the industry standard for high-throughput library generation.[1]

Reagent Selection Matrix
ReagentClassBest Use CaseMechanism Note
HATU UroniumDiscovery Chemistry. High reactivity for rapid library synthesis.[1]Generates reactive OBt ester.[1] Requires base (DIPEA).[1] High cost, difficult byproduct removal.[1]
T3P® AnhydrideProcess/Scale-up. Best for hindered acids or epimerization-prone substrates.[1]Low epimerization.[1] Water-soluble byproducts.[1][2] Driven by base (Pyridine/NMM).[1]
EDC/HOBt CarbodiimideStandard Coupling. Cost-effective for simple acids.[1]Slower. "Green" compatible.[1][2] Urea byproduct removal can be tedious.[1]
Ghosez's Rgt ChloroenamineDifficult/Weak Nucleophiles. Converts acid to acid chloride in situ.[1]Neutral conditions. Excellent for anilines or highly deactivated amines.[1]

Strategic Workflows (Visualized)

The following diagram outlines the decision logic for coupling this compound derivatives.

G Start Starting Material: This compound Decision Target Amide Position? Start->Decision PathA Target: C3-Amide (Exocyclic) Decision->PathA Primary Amine PathB Target: N1-Amide (Endocyclic) Decision->PathB Secondary Amine ProtA Strategy A: Use 1-Boc-5-phenylpiperidin-3-amine PathA->ProtA Purchase/Protect N1 ProtB Strategy B: Use 3-(Boc-amino)-5-phenylpiperidine PathB->ProtB Purchase/Protect C3 CouplingA Coupling A (C3-NH2): HATU or T3P / DIPEA (Standard) ProtA->CouplingA CouplingB Coupling B (N1-NH): Acid Chloride or HATU (Steric Push Required) ProtB->CouplingB Deprot Deprotection: TFA/DCM or HCl/Dioxane CouplingA->Deprot If N1-H needed Final Final Product: Functionalized Piperidine CouplingA->Final If N-capped CouplingB->Deprot If C3-NH2 needed Deprot->Final

Figure 1: Decision tree for orthogonal protection and coupling strategies.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling at C3-Amine (N1-Boc Protected)

Context: This is the standard workflow for generating diversity at the primary amine position. The N1-Boc group prevents side reactions and improves solubility in organic solvents.

Reagents:

  • Substrate: tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ): 1.1 equiv[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration relative to amine).
    
  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the N1-Boc-amine substrate (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine (

    
     peak for Boc loss is common in MS source, look for parent ion).
    
  • Workup (Small Scale): Dilute with EtOAc. Wash sequentially with sat.[1]

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ).[1] Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU is chosen for its high reaction rate, which is crucial for overcoming the moderate steric bulk of the 5-phenyl ring. Pre-activation ensures the active ester is formed before the amine encounters the acid.

Protocol B: "Green" & Low-Epimerization Coupling (T3P Method)

Context: Use this when the carboxylic acid is chiral (risk of racemization) or sterically hindered.[1] T3P (Propylphosphonic anhydride) is a milder, safer reagent that produces water-soluble byproducts.[1]

Reagents:

  • Substrate: tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvents)[1][2]

Procedure:

  • Combine: Charge the reaction vessel with the Carboxylic Acid (1.1 equiv), Amine Substrate (1.0 equiv), and Base (3.0 equiv) in EtOAc (

    
    ). Note: T3P reactions tolerate higher concentrations.[1]
    
  • Cool: Cool the mixture to

    
     (ice bath).
    
  • Initiate: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–16 hours. T3P kinetics are slower than HATU but cleaner.[1]

  • Workup: Quench with water. Separate layers. Wash organic layer with

    
     HCl (to remove pyridine/NMM), then sat.[1] 
    
    
    
    .
  • Result: Often yields pure product without chromatography due to the water solubility of T3P byproducts.

Protocol C: Coupling at N1 (Secondary Amine)

Context: Coupling the secondary amine (with C3 protected, e.g., 3-NH-Cbz) is more difficult due to steric hindrance from the ring and the C5-phenyl group.

Modification:

  • Reagent Switch: Use Ghosez's Reagent or convert the acid to an acid chloride using Oxalyl Chloride/DMF cat.

  • Temperature: Heating to

    
     may be required.[1]
    
  • Solvent: DCM or DCE is preferred over DMF for acid chloride reactions.[1]

Procedure (Acid Chloride Method):

  • Generate acid chloride from

    
     using Oxalyl Chloride (1.2 equiv) and DMF (1 drop) in DCM.[1] Evaporate to dryness to remove excess oxalyl chloride.[1]
    
  • Redissolve acid chloride in DCM.[1]

  • Add the 3-protected-5-phenylpiperidine (1.0 equiv) and

    
     (3.0 equiv).[1]
    
  • Stir at RT.[1][3] If conversion is low after 2 hours, heat to

    
    .
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric clash between C5-phenyl and bulky acid.[1]Switch to Acid Chloride (Protocol C) or use T3P at

in Toluene.[1]
Epimerization Basic conditions causing proton abstraction at chiral center.[1]Use T3P/Pyridine (Protocol B).[1] Avoid HATU/DIPEA if the acid

-proton is acidic.
Regio-scrambling Protecting group migration (e.g., Boc migration).[1]Ensure temperature is kept

. Confirm stability of PG in basic coupling media.
Sticky/Insoluble Product aggregation.Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%) to disrupt H-bonds.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471–479.[1] Link[1]

  • Bode, J. W. (2006).[1][4] Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Separation of Cis and Trans Isomers of 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for separating the cis and trans diastereomers of 5-phenylpiperidin-3-amine. We will explore the entire workflow, from initial analytical confirmation of the isomeric mixture to detailed, field-proven protocols for both chromatographic and classical resolution techniques.

The synthesis of substituted piperidines, a scaffold of immense importance in medicinal chemistry, frequently results in mixtures of diastereomers.[1][2] For a molecule like this compound, the relative orientation of the phenyl and amine groups (cis or trans) can lead to profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, robust and scalable separation of these isomers is not just a purification step but a critical requirement for drug discovery and development.

This document is structured as a series of questions and answers to directly address the practical challenges you may encounter in the laboratory.

Section 1: Initial Assessment - Confirming Your Isomeric Mixture

Before attempting any separation, it is imperative to confirm the presence and ratio of the cis and trans isomers in your crude material.

Q1: What is the most definitive method to confirm I have a mixture of cis and trans isomers?

The most powerful and accessible tool for this purpose is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[3] The spatial relationship between protons on the piperidine ring is different for each isomer, leading to distinct and measurable differences in their NMR spectra, particularly in the proton-proton coupling constants (J-values).[4]

Q2: How do I use ¹H NMR to distinguish between the cis and trans isomers of this compound?

The key lies in analyzing the coupling constants (³JHH) of the protons at the C3 and C5 positions, which are coupled to the protons on adjacent carbons. The magnitude of this coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation.[5]

In a stable chair conformation:

  • Trans Isomer : One of the substituents (phenyl or amine) will be axial and the other equatorial, or both will be equatorial. In the more stable di-equatorial conformation, the proton at C3 (H3) and the proton at C5 (H5) will each have an adjacent axial proton. This results in at least one large axial-axial (ax-ax) coupling constant, typically in the range of 10-13 Hz .[6]

  • Cis Isomer : The substituents will be arranged one axial and one equatorial. This means the protons at C3 and C5 will primarily exhibit smaller axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) couplings, typically in the range of 2-5 Hz .

In practice, you should look for the multiplet corresponding to the proton at C3 (the one bearing the amine). In the trans isomer, this signal will likely appear as a doublet of doublets of doublets (ddd) or a multiplet with at least one large coupling constant (>10 Hz). In the cis isomer, the same proton's signal will be a multiplet composed of smaller coupling constants.

Coupling Type Typical Dihedral Angle Typical Coupling Constant (³JHH) Expected in Isomer
Axial-Axial~180°10 - 13 HzTrans
Axial-Equatorial~60°2 - 5 HzCis & Trans
Equatorial-Equatorial~60°2 - 5 HzCis & Trans
Q3: Besides NMR, what other analytical methods can indicate an isomeric mixture?

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) coupled with a mass spectrometer (MS) is also highly effective. If you inject your crude sample and observe two well-separated peaks that have the identical mass-to-charge ratio (m/z) in the mass spectrum, you have strong evidence of an isomeric mixture.

Section 2: Isomer Separation Strategies

The choice of separation method primarily depends on the scale of your experiment. The following flowchart provides a general decision-making framework.

G start Mixture of Cis/Trans This compound decision What is the scale of separation? start->decision chromatography Preparative Chromatography (HPLC or SFC) decision->chromatography  < 10 g (Lab Scale) crystallization Fractional Crystallization of Diastereomeric Salts decision->crystallization > 10 g   (Pilot/Process Scale) end_cis Pure Cis Isomer chromatography->end_cis end_trans Pure Trans Isomer chromatography->end_trans crystallization->end_cis crystallization->end_trans G start Poor Resolution (Rs < 1.0) decision1 Are peaks tailing? start->decision1 process1 Increase basic additive (e.g., DEA from 0.1% to 0.3%) decision1->process1 Yes process2 Modify Mobile Phase (e.g., change % modifier or switch EtOH -> IPA) decision1->process2 No process1->process2 decision2 Resolution Improved? process2->decision2 process3 Change Stationary Phase (e.g., Switch Chiralpak IA -> IB) decision2->process3 No end_ok Optimize & Finalize Method decision2->end_ok Yes process3->start Re-screen

Sources

Technical Support Center: Optimizing Enantiopurity of 3-Amino-5-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Improving Enantiomeric Excess (ee) & Diastereoselectivity of 3-Amino-5-Phenylpiperidine. Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division.

🔬 Executive Summary: The Stereochemical Challenge

The synthesis of 3-amino-5-phenylpiperidine presents a dual stereochemical challenge:

  • Enantioselectivity: Controlling the absolute configuration (

    
     vs. 
    
    
    
    ) at the C3 amine and C5 phenyl positions.
  • Diastereoselectivity: Managing the cis/trans relationship between the C3-amine and C5-phenyl groups.

Unlike simple 3-aminopiperidines, the C5-phenyl group introduces significant steric bulk and conformational locking (preferring an equatorial position), which complicates classical resolution and catalytic hydrogenation. This guide addresses these specific "pain points" using a troubleshooting ticket format.

🛠️ Module 1: Troubleshooting Classical Resolution

User Issue: "I am using L-Tartaric acid to resolve the racemate, but the ee% plateaus at 80% even after three recrystallizations. The yield is plummeting."

📉 Root Cause Analysis

Simple L-tartaric acid often lacks the steric bulk required to form a rigid, differentiating lattice with phenyl-substituted piperidines. The "gummy" precipitate indicates a lack of highly ordered hydrogen bonding networks, likely due to the competing conformational flexibility of the piperidine ring.

✅ Solution Protocol: The "Dutch Resolution" & Agent Switch

Do not simply add more solvent. Switch the resolving agent to a derivative with larger hydrophobic surface area to engage the C5-phenyl group via


 interactions.

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (DTTA): The tolyl groups provide the necessary steric bulk.

  • Dibenzoyl-L-tartaric acid (DBTA): A standard alternative if DTTA fails.

  • (R)-CPA (Chiral Phosphoric Acid): For difficult cases, cyclic phosphoric acids form tighter ion pairs.

Optimized Recrystallization Workflow:

StepActionTechnical Rationale
1. Salt Formation Dissolve free amine (1.0 eq) in EtOH/Water (9:1) . Add DTTA (0.55 eq). Heat to 70°C.Use of 0.55 eq (Pope-Peachey method) maximizes theoretical yield of the desired enantiomer to 50% (vs 100% salt formation).
2. Nucleation Cool slowly (5°C/hour) to 50°C. Seed with pure crystal if available.Slow cooling prevents inclusion of the wrong diastereomer (eutectic entrapment).
3. Isolation Filter at 25°C, not 0°C.Filtering at ambient temp keeps the more soluble impurity (eutectic) in the mother liquor.
4. Liberating Treat salt with

, extract with MTBE.
MTBE avoids emulsion formation common with phenyl-piperidines.

Critical Insight: If the cis/trans ratio is unfavorable in the starting material, resolution alone is inefficient. You must enrich the diastereomer ratio before chiral resolution.

⚗️ Module 2: Asymmetric Hydrogenation (The Catalytic Route)

User Issue: "Hydrogenating 3-amino-5-phenylpyridine gives me the product, but the ee is low (<50%) and I see significant de-amination byproducts."

📉 Root Cause Analysis

Pyridines are notorious for poisoning catalysts. Furthermore, the reduction of the pyridine ring involves dihydropyridine intermediates.[1] If the catalyst dissociates from these intermediates, they can tautomerize, destroying the stereochemical information induced by the initial hydride transfer.

✅ Solution Protocol: Base-Assisted Rhodium Catalysis

You need a catalyst system that stays tightly bound and a scavenger for the acidic byproducts (if using pyridinium salts).

The "Golden Standard" System:

  • Precursor: N-benzyl-3-amino-5-phenylpyridinium bromide (Quaternization activates the ring).

  • Catalyst:

    
    .
    
  • Additive: Triethylamine (

    
    ) or DIPEA (1.0 eq).
    

Why the Base Matters: The hydrogenation of pyridinium salts releases


. Without a base, the acidity promotes the reversible formation of enamines/imines, leading to racemization. 

scavenges the proton, keeping the reaction kinetic rather than thermodynamic.

Step-by-Step Protocol:

  • Substrate Prep: Benzylate the 3-amino-5-phenylpyridine (protect amine as carbamate first, e.g., NH-Boc).

  • Loading: In a glovebox, load Rh-JosiPhos (1-2 mol%) and substrate into autoclave.

  • Solvent: Degassed Methanol .

  • Pressure: 50 bar

    
    . Temperature: 50°C.[2]
    
  • Workup: The N-benzyl group is usually retained; removing it requires a second Pd/C hydrogenation step.

🧬 Module 3: Biocatalysis (The Enzymatic Route)

User Issue: "I'm using an Omega-Transaminase (ω-TA) on the ketone precursor. Conversion is good, but the reaction stops at 50%."

📉 Root Cause Analysis

Transaminase reactions are reversible equilibrium reactions. The enzyme converts the ketone (3-oxo-5-phenylpiperidine) to the amine using an amine donor (e.g., isopropylamine), generating acetone as a byproduct. If acetone accumulates, the reaction flows backward.

✅ Solution Protocol: Equilibrium Displacement

To push conversion >90% and maintain high ee (>99%), you must remove the coproduct.

System Configuration:

  • Enzyme: ATA-113 or ATA-117 (Codexis/commercial screening kits) specific for

    
    -amines.
    
  • Donor: Isopropylamine (1M) or Alanine (with LDH/GDH recycling system).

  • Displacement Strategy:

    • Option A (Vacuum): Run at reduced pressure (200 mbar) to evaporate acetone (volatile) while keeping the aqueous buffer.

    • Option B (Scavenger): Add Lactate Dehydrogenase (LDH) to reduce the pyruvate coproduct (if using Alanine as donor), rendering the step irreversible.

📊 Module 4: Analytical Troubleshooting (HPLC)

User Issue: "I cannot separate the four isomers (cis-R, cis-S, trans-R, trans-S) on my OD-H column."

✅ Solution Protocol: Column & Phase Selection

The phenyl group adds hydrophobicity, while the amine is basic. Standard Normal Phase (Hexane/IPA) often causes peak tailing due to interaction with residual silanols.

Recommended Method:

  • Column: Chiralpak IG or Immobilized Amylose-1 (More robust than OD-H).

  • Mobile Phase: Alkane / Ethanol / Butylamine (0.1%) .

    • Note: The butylamine is critical to sharpen the amine peaks.

  • Alternative (Reversed Phase):

    • Column: Chirobiotic T (Teicoplanin-based).

    • Phase: MeOH / Water (with 0.1% Acetic Acid + 0.1% TEA).

    • Why: This separates based on inclusion complexation, which is very sensitive to the phenyl ring position relative to the amine.

Data Summary Table: Method Comparison

MethodTarget ee%Cis/Trans SelectivityScalabilityPrimary Risk
Classical Resolution 95-99% (after rex)Low (requires pre-separation)High (Cheap)Low Yield (<30%)
Rh-Hydrogenation 85-95%High (Cis-selective)Medium (Catalyst cost)De-halogenation / Poisoning
Biocatalysis (TA) >99%High (Enzyme dependent)High (Green)Equilibrium limitations

🧠 Visualizing the Troubleshooting Logic

TroubleshootingGuide Start Start: Low ee% / Purity Issue Decision1 What is your starting material? Start->Decision1 Route_Racemate Racemic Amine Decision1->Route_Racemate Racemic Mixture Route_Pyridine Pyridine Precursor Decision1->Route_Pyridine Aromatic Route_Ketone Piperidone (Ketone) Decision1->Route_Ketone Ketone Issue_Res Issue: Gummy ppt or low yield Route_Racemate->Issue_Res Issue_Hydro Issue: Low ee or catalyst death Route_Pyridine->Issue_Hydro Issue_Bio Issue: Incomplete Conversion Route_Ketone->Issue_Bio Sol_Res Switch to DTTA/DBTA Use Pope-Peachey (0.55 eq) Issue_Res->Sol_Res Sol_Hydro Use Rh-JosiPhos + Et3N Protect Amine (N-Boc/Benzyl) Issue_Hydro->Sol_Hydro Sol_Bio Vacuum removal of Acetone or LDH Recycling System Issue_Bio->Sol_Bio

Caption: Decision tree for selecting the correct optimization pathway based on starting material and observed failure mode.

ReactionPathway Substrate N-Benzyl-3-amino- 5-phenylpyridinium Intermed Dihydropyridine (Enamine Tautomer) Substrate->Intermed Rh-H addition Product Chiral Piperidine (High ee) Intermed->Product Fast Hydrog. (with Base) Racemate Racemic Product (Low ee) Intermed->Racemate Acid-Cat. Tautomerization (No Base)

Caption: Mechanistic insight showing why base addition is critical in asymmetric hydrogenation to prevent racemization via enamine tautomers.

📚 References

  • Vertex Pharmaceuticals. (2019). Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.[3] WO2019165981A1. Link

  • Renom-Carrasco, M., et al. (2016).[1] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.[1][4] Chemistry – A European Journal, 22(28), 9528-9532. Link

  • Glorius, F. (2005). Asymmetric hydrogenation of aromatic compounds.[4][5] Organic & Biomolecular Chemistry, 3, 4171-4175. Link

  • Yi, D., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.[6] CN103865964A. Link

  • Sigma-Aldrich. (2020). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link

Sources

Technical Support Center: 5-Phenylpiperidin-3-amine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solubility and handling challenges associated with 5-phenylpiperidin-3-amine (Free Base) . This compound is a critical chiral building block (notably in the synthesis of PARP inhibitors like Niraparib) and presents unique physicochemical hurdles due to its dual-basic nitrogen core and lipophilic phenyl ring.

Topic: Solubility Optimization & Troubleshooting Guide Document ID: TS-PPA-05 Last Updated: 2025-05-15

Executive Summary & Compound Profile

This compound is a diamine intermediate characterized by a "schizophrenic" solubility profile: it possesses high basicity (making it hydrophilic in acid) and significant lipophilicity (due to the phenyl ring) in its neutral state.

  • Chemical Nature: Strongly basic secondary and primary amine.

  • Key Challenge: The Free Base form is prone to aggregation, "oiling out," and atmospheric reaction (CO₂ absorption), leading to inconsistent solubility data.

  • Critical Parameter: The solubility is strictly pH-dependent .

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
pKa (Calculated) ~9.5 (Piperidine NH), ~8.5 (Primary NH₂)Insoluble in neutral water (pH 7). Requires pH < 4 for complete aqueous solubility.
LogP ~0.9 – 1.5Moderately lipophilic. Soluble in mid-polarity organics (DCM, MeOH, DMSO).
Physical State Viscous Oil or Low-Melting SolidProne to super-saturation and slow crystallization; often forms gums.
Stability Air-sensitive (CO₂ absorption)Forms insoluble carbamates/carbonates upon prolonged air exposure.

Troubleshooting Guide (Q&A)

Scenario A: Aqueous & Buffer Solubility

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into a pH 7.4 PBS buffer? A: This is a classic "pH-Crash." At pH 7.4, this compound exists largely in its neutral (uncharged) free base form. While soluble in DMSO, upon dilution into water, the organic solvent capacity drops, and the neutral amine—which hates water—aggregates and precipitates.

  • The Fix: You must lower the pH of your buffer. The compound requires protonation to stay in solution.

    • Protocol: Acidify your buffer to pH < 5 using dilute HCl, Citric Acid, or Methanesulfonic Acid.

    • Alternative: If physiological pH (7.4) is mandatory, you must use a solubilizing excipient like Captisol® (SBE-β-CD) or a surfactant (Tween 80) to encapsulate the hydrophobic free base.

Q: I am trying to dissolve the solid free base directly in water, but it floats or forms a sticky gum at the bottom. What is happening? A: This is "oiling out." The compound is hydrophobic enough to repel water but cohesive enough to stick to itself.

  • The Fix: Do not add water directly to the solid.

    • Dissolve the free base in a minimal amount of water-miscible organic solvent (Ethanol or DMSO) first.

    • Slowly add an acidic aqueous solution (e.g., 0.1 M HCl) to this concentrate with vigorous stirring. This ensures the amine is protonated before it aggregates.

Scenario B: Organic Synthesis & Handling

Q: My sample was a free-flowing oil, but after leaving it on the bench for 2 hours, it became cloudy and insoluble in DCM. Why? A: Your sample has likely reacted with atmospheric CO₂. Diamines are excellent CO₂ scrubbers, forming carbamates or ammonium carbonates , which are typically insoluble solids.

  • The Fix:

    • Immediate: Attempt to dissolve the cloudy material in dilute acid (which decarboxylates the carbamate back to the amine salt), then re-extract with fresh DCM under an inert atmosphere (Nitrogen/Argon).

    • Prevention: Always store the free base under Argon/Nitrogen at -20°C.

Q: I cannot get the compound to crystallize; it persists as an oil. How can I get a solid for weighing? A: Free bases of phenylpiperidines are notorious for being low-melting oils.

  • The Fix: Convert it to a salt.[1] The Tosylate (TsOH) or Dihydrochloride (2HCl) salts are typically high-melting crystalline solids that are easier to handle and weigh.

    • Protocol: Dissolve the oil in isopropyl alcohol (IPA) and add 2.0 equivalents of HCl in dioxane or IPA. Cool to 0°C to induce crystallization.

Scenario C: Analytical (NMR/LCMS)

Q: The 1H NMR in CDCl₃ shows broad, shifting peaks and some insoluble particles. A:

  • Broad Peaks: Caused by proton exchange of the NH groups or aggregation.

  • Insolubles: Likely the carbonate salt mentioned above (CDCl₃ is often slightly acidic, but not enough to fully solubilize the carbonate).

  • The Fix: Switch to DMSO-d6 or MeOD (Methanol-d4). These polar solvents break up aggregates. If using CDCl₃, add a drop of mild base (e.g., solid K₂CO₃ filter) or shake with D₂O to exchange protons and simplify the spectrum.

Solubility Decision & Optimization Workflow

The following diagram illustrates the logical flow for solubilizing this compound based on your application needs.

SolubilityWorkflow Start Start: this compound (Free Base) Target What is your Target Medium? Start->Target Aqueous Aqueous / Biological Buffer Target->Aqueous Biology/Assay Organic Organic Solvent (Synthesis/Analysis) Target->Organic Chemistry CheckPH Is pH < 5 allowed? Aqueous->CheckPH Yes Yes CheckPH->Yes Yes No No CheckPH->No No AcidSol Use Acidic Buffer (Citrate/Acetate pH 4.0) Forms soluble Dication NeutralSol Neutral pH (7.4) Required Excipient Must use Carrier: 1. DMSO Stock (1-5%) 2. Cyclodextrin (Captisol) 3. Liposomes NeutralSol->Excipient Polarity Solvent Polarity? Organic->Polarity NonPolar Hexanes/Heptane Polarity->NonPolar Non-Polar Polar DCM, MeOH, DMSO, EtOAc Polarity->Polar Polar/Chlorinated Insoluble INSOLUBLE / Oiling Out Use as antisolvent for precipitation NonPolar->Insoluble Soluble SOLUBLE (Watch for CO2 absorption) Polar->Soluble Yes->AcidSol No->NeutralSol

Caption: Decision logic for selecting the correct solvent system based on pH constraints and application type.

Recommended Solvent Systems

This table summarizes empirical solubility observations and recommendations for the free base form.

Solvent ClassSpecific SolventSolubility RatingNotes & Recommendations
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction. Warning: Reacts slowly with DCM over days (alkylation); use fresh.
Alcohols Methanol, Ethanol, IsopropanolGood Methanol is best. Isopropanol is ideal for recrystallizing salts (e.g., HCl salt).
Aprotic Polar DMSO, DMF, DMAcHigh Ideal for stock solutions (>50 mM). Storage: Keep frozen to prevent degradation.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Soluble, but may require heating. Good for crystallization.
Hydrocarbons Hexanes, HeptanePoor Use as Anti-solvent. The free base will oil out or precipitate.
Water (Neutral) Water (pH 7)Very Poor < 0.1 mg/mL. Forms gums.
Water (Acidic) 0.1N HCl, 5% Acetic AcidExcellent Forms highly soluble di-cationic salts (> 50 mg/mL).

Mechanistic Insight: The pH-Solubility Relationship[4]

Understanding the protonation state is the single most important factor for this molecule.

  • pH > 10: Molecule is neutral (Free Base). Lipophilic. Soluble in organics.[2]

  • pH 8 - 9: Monocation (Piperidine NH protonated). Amphiphilic. Dangerous zone for aggregation.

  • pH < 6: Dication (Both NH and NH₂ protonated). Highly hydrophilic. Soluble in water.[1][2][3]

SpeciesDistribution cluster_0 Solubility Danger Zone Dication DICATION (pH < 6) (Soluble in Water) Monocation MONOCATION (pH 8-9) (Variable Solubility) Dication->Monocation - H+ (pKa ~8.5) FreeBase FREE BASE (pH > 10) (Insoluble in Water) Monocation->FreeBase - H+ (pKa ~9.5)

Caption: Protonation states of this compound. To ensure aqueous solubility, you must drive the equilibrium to the Dication (Green).

References

  • PubChem. Compound Summary for CID 105458128: 3-(Aminomethyl)-N-phenylpiperidin-3-amine (Structural Analog & Class Properties). National Library of Medicine. Available at: [Link]

  • Jones, G., et al.Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Ovarian Cancer.
  • ResearchGate. Experimental amine basicity (pKa) and lipophilicities for selected piperidine derivatives. Available at: [Link][4][5][6]

Sources

Technical Support Center: Optimizing Chiral Resolution of 3,5-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting classical resolution, chiral chromatography (HPLC/SFC), and kinetic resolution strategies.

Introduction: The Stereochemical Challenge

Before initiating resolution, you must verify the diastereomeric composition of your 3,5-disubstituted piperidine. Unlike simple amines, these scaffolds present a unique stereochemical landscape:

  • Cis-Isomer: Often a meso compound (achiral) if the substituents are identical (e.g., 3,5-dimethylpiperidine). It cannot be resolved.

  • Trans-Isomer: Exists as a pair of enantiomers (

    
     and 
    
    
    
    ). This is your target for resolution.

Technical Note: If your starting material is a mixture of cis and trans, you must first separate the diastereomers (via achiral flash chromatography or distillation) before attempting chiral resolution of the trans pair.

Module 1: Classical Resolution (Diastereomeric Salt Crystallization)

Primary Strategy for Scale-Up (>10g)

Troubleshooting Guide

Q: I am screening resolving agents, but I only get oils or no precipitate. How do I induce crystallization?

A: This is the most common failure mode in piperidine resolution. Piperidine salts are often highly soluble or hygroscopic.

  • Root Cause 1: Solvent Polarity. Simple alcohols (MeOH, EtOH) are often too polar, keeping the salt in solution.

    • Fix: Switch to a binary system. Dissolve the amine and acid in a minimum amount of hot alcohol (e.g., EtOH), then add a less polar co-solvent (e.g., EtOAc, MTBE, or Acetone) until the solution turns slightly turbid. Heat to clear, then cool slowly.

  • Root Cause 2: Stoichiometry.

    • Fix: For diamines or multifunctional bases, ensure you are targeting the mono-salt (0.5 to 1.0 eq of acid) rather than the di-salt, which often has different solubility properties.

  • Root Cause 3: "Oiling Out".

    • Fix: If an oil forms, reheat the mixture until it dissolves. Allow it to cool very slowly (wrap the flask in foil/cotton). Vigorous stirring during cooling can sometimes force an oil; try static cooling. Scratching the glass interface or adding a seed crystal is mandatory if available.

Q: Which resolving agents are most effective for 3,5-disubstituted piperidines?

A: Based on structural analogs (e.g., nipecotic acid derivatives), the following hierarchy is recommended:

  • Tartaric Acid Derivatives: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA). These bulky acids provide the rigid "chiral pocket" necessary for recognizing the piperidine ring conformation.

  • Mandelic Acid: Both

    
     and 
    
    
    
    isomers. Good for forming salts with sterically hindered amines.
  • Camphorsulfonic Acid (CSA): Useful if the amine is weakly basic, as CSA is a strong acid.

Q: The salt crystallized, but the enantiomeric excess (ee) is low (<20%). Is the resolution failed?

A: Not necessarily. This indicates a "Solid Solution" or poor selectivity.

  • The "Pope-Peachy" Approach: Do not discard. Recrystallize the salt from a different solvent (e.g., switch from EtOH/EtOAc to iPrOH).

  • The "Half-Quantity" Method: Use only 0.5 equivalents of the resolving agent. This forces the "tightest binding" enantiomer to crystallize first, often dramatically boosting initial ee.

Experimental Protocol: The "Half-Equivalent" Screen
  • Preparation: Dissolve 1.0 mmol of racemic trans-3,5-disubstituted piperidine in 2 mL of EtOH.

  • Addition: Add 0.55 mmol (0.55 eq) of the resolving agent (e.g., L-DBTA) dissolved in 2 mL of warm EtOH.

  • Equilibration: Heat to reflux for 10 mins.

  • Crystallization: Allow to cool to RT over 2 hours. If clear, add EtOAc dropwise until turbid. Store at 4°C overnight.

  • Harvest: Filter solids.

  • Liberation: Treat a small sample of solid with 1M NaOH, extract into hexane, and check ee via Chiral HPLC.

Module 2: Chiral HPLC/SFC (Analytical & Prep)

Primary Strategy for Analysis and Mid-Scale (<10g)

Troubleshooting Guide

Q: My peaks are tailing severely. I cannot calculate the area ratio accurately.

A: Piperidines are secondary amines that interact strongly with the residual silanols on the silica backbone of Chiral Stationary Phases (CSPs).

  • The Fix: You must use a basic additive in the mobile phase.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • For SFC: 0.1% to 0.5% Isopropylamine (IPA-amine) or DEA in the co-solvent (usually MeOH or EtOH).

    • Warning: Never use TFA (acid) and DEA (base) sequentially on the same column without a massive flush; salt formation will clog the frit.

Q: Which column chemistry works best for 3,5-disubstituted systems?

A: The "Magic Four" polysaccharide columns cover >90% of piperidine separations.

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H, IA). First choice for steric recognition.

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H, IB).

  • Chlorinated Derivatives: (e.g., Chiralpak IC, IG). These offer unique selectivity if the standard AD/OD phases fail.

Q: I see separation in Analytical, but when I scale to Prep, the resolution collapses.

A: This is a solubility/loading capacity issue.

  • Solubility: Piperidines are often soluble in alcohol but less so in Heptane/Hexane. In Normal Phase (Hexane/EtOH), injecting a high-concentration sample in pure EtOH can cause "solvent mismatch" broadening.

  • Solution: Dissolve your sample in the mobile phase itself. If solubility is poor, switch to Immobilized Phases (e.g., Chiralpak IA/IB/IC) which allow the use of "forbidden" solvents like DCM or THF to solubilize the load without stripping the chiral selector.

Data Summary: Recommended Starting Conditions
ParameterNormal Phase HPLCSupercritical Fluid Chrom. (SFC)
Column Chiralpak AD-H or IAChiralpak AD-H or IG
Mobile Phase A Heptane or HexaneCO2
Mobile Phase B EtOH or iPrOH (5-20%)MeOH or EtOH (10-40%)
Additive (Crucial) 0.1% Diethylamine 0.2% Isopropylamine
Flow Rate 1.0 mL/min3.0 - 5.0 mL/min
Temp 25°C40°C
Back Pressure N/A120 bar

Module 3: Kinetic Resolution (Enzymatic & Synthetic)

Strategy for High-Value/Difficult Targets

Troubleshooting Guide

Q: I am trying lipase-catalyzed acylation, but the reaction stops at 20% conversion.

A: Product inhibition or equilibrium issues.

  • Irreversible Acyl Donors: Ensure you are using an irreversible acyl donor like Vinyl Acetate or Isopropenyl Acetate . The byproduct is a volatile enol (acetaldehyde/acetone) that drives the equilibrium forward.

  • Enzyme Selection: Candida antarctica Lipase B (CAL-B) is the gold standard for secondary amines.

  • Temperature: Piperidines can be sterically hindered. Increasing temp to 40-50°C can help, but check enzyme stability.

Q: The Selectivity Factor (


-value) is low (<10). 

A: The 3,5-substitution pattern places steric bulk away from the nitrogen, making it harder for the enzyme to differentiate enantiomers compared to 2-substituted piperidines.

Technical Support Center: Stability & Handling of 5-phenylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Phenylpiperidin-3-amine dihydrochloride CAS: 138060-07-8 Chemical Formula: C₁₁H₁₆N₂[1] · 2HCl Molecular Weight: 249.18 g/mol (Salt) / 176.26 g/mol (Free Base)

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently encounter researchers who treat this compound dihydrochloride as a "standard" building block, only to face inconsistent assay results. The core issue is rarely the compound's purity upon arrival, but rather its solution-state behavior .

This molecule presents a dual challenge:

  • The Salt Factor: As a dihydrochloride (2HCl) salt, it is highly polar and acidic.[1] Neutralizing it in situ without adjusting solvent polarity causes immediate precipitation.

  • The Oxidation Vulnerability: The piperidine ring (secondary amine) and the exocyclic primary amine are susceptible to oxidative degradation, particularly in DMSO stocks stored improperly.

This guide moves beyond generic advice to provide a causal analysis of stability issues and actionable troubleshooting protocols.

Module 1: Dissolution & Solubility

The "Salt vs. Free Base" Trap

Users often report that the compound "crashed out" upon addition to a cell culture media or buffer.[1] This is a solubility mismatch driven by pH.

  • The Mechanism: The 2HCl salt is water-soluble because the amines are protonated (

    
     and 
    
    
    
    ).[1] When you add this to a buffer (pH 7.4), the amines deprotonate. The resulting "free base" is lipophilic and insoluble in pure water.
Troubleshooting Guide: Precipitation Issues

SolubilityTroubleshooting Start Issue: Compound Precipitated CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is solvent 100% Aqueous? CheckSolvent->IsWater CheckPH Check pH of Solution IsWater->CheckPH Yes Action1 Use DMSO/Water Mix (Keep DMSO < 0.1% final) IsWater->Action1 No (It's DMSO stock) Action2 Acidify slightly (pH < 6) OR Increase Organic % CheckPH->Action2 pH > 8 (Free Base Formed) Action3 Standard Protocol OK Check Concentration CheckPH->Action3 pH < 6 (Salt Form)

Figure 1: Decision tree for diagnosing precipitation events.[1] The critical pivot point is pH; basic conditions require organic co-solvents.

Protocol: Preparation of Stable Stock Solution (10 mM)

Do not use water for long-term stock storage. Hydrolysis risks are low, but microbial growth and pH drift are high.

  • Weighing: Weigh 2.49 mg of the 2HCl salt.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Why Anhydrous? DMSO is hygroscopic. Absorbed water promotes proton exchange and potential racemization over months.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at room temperature.

  • Aliquot: Divide into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles.

Module 2: Chemical Stability & Degradation

The Oxidation Risk in DMSO

While DMSO is the standard solvent, it is not inert. In the presence of oxygen and light, DMSO can facilitate the oxidation of amines.

  • Primary Risk: Formation of N-oxides or imines.[1]

  • Secondary Risk: "DMSO-mediated oxidative coupling" where the solvent acts as an oxidant, especially if the solution is heated or left exposed to air [1].

Visualizing the Degradation Pathway

DegradationPathways Compound This compound (Intact) Radical Radical Intermediate Compound->Radical -H (Oxidation) Imine Imine Derivative (Desaturation) Radical->Imine -H N_Oxide N-Oxide Radical->N_Oxide +O Oxygen Dissolved O2 / Light Oxygen->Radical

Figure 2: Potential oxidative degradation pathways.[1] The secondary amine in the piperidine ring is particularly susceptible to radical formation under light/oxygen stress.

FAQ: Stability

Q: Can I store the stock solution at -80°C? A: Yes, but -20°C is sufficient. The critical factor is sealing . DMSO freezes at 19°C. If the tube is not perfectly sealed, the DMSO contracts upon freezing, creating a vacuum that sucks in moist air. Upon thawing, water condenses into the DMSO, accelerating degradation.

  • Recommendation: Use Parafilm® over caps for long-term storage.

Q: My solution turned yellow. Is it bad? A: Yes. Pure amine salts are white/colorless. Yellowing indicates the formation of imines or N-oxides (common oxidative impurities of anilines and piperidines) [2]. Discard the stock if yellowing is visible.

Module 3: Solvent Compatibility Matrix

Use this table to plan your experiments. Data assumes the 2HCl salt form.

SolventSolubilityStabilityNotes
Water High (>50 mM)ModerateGood for immediate use.[1] Prone to microbial growth if stored. pH is acidic (~3-4).
DMSO High (>100 mM)HighPreferred for Stock. Hygroscopic; keep dry. Freezes at 19°C.
Ethanol ModerateModerateSolubility decreases significantly if the salt is very pure/crystalline.
PBS (pH 7.4) Low/UnstableLowRisk of Precipitation. The salt neutralizes, and the free base may crash out above 5 mM.

Module 4: Stereochemical Integrity

This compound (this compound) has two chiral centers (C3 and C5).

  • Risk: Epimerization (flipping of chirality).

  • Trigger: Strong bases (pH > 12) or high heat (> 80°C) can cause the chiral centers to racemize, particularly at the C3 position alpha to the amine [3].

  • Control: Avoid boiling the compound in basic solution. If heating is required for a reaction, use the HCl salt in acidic media, which locks the stereocenters.

References

  • RSC Advances. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. (2014).[1] [Link]

  • National Institutes of Health (PubChem). Piperidin-3-amine dihydrochloride Compound Summary. [Link][1]

  • Journal of Organic Chemistry. Stereocontrolled Synthesis of Piperidines. (General reference on piperidine stability). [Link]

Sources

Technical Support Center: Palladium Removal from Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

Q: Why is removing palladium from piperidine-containing molecules more difficult than other substrates?

A: The difficulty stems from the Lewis basicity of the piperidine nitrogen. Unlike simple aromatics or ethers, the secondary amine in a piperidine ring acts as a strong


-donor ligand. It effectively competes with traditional ligands (like phosphines) and removal agents for the palladium center. This leads to the formation of stable Pd-Amine complexes  (e.g., 

) that resist standard aqueous extraction or simple filtration.

To achieve ICH Q3D compliance (<10 ppm often required), you must break this specific coordinate covalent bond using a scavenger with a significantly higher affinity for Pd than the piperidine nitrogen.

Part 1: Scavenger Selection & Chemistry

Q: Which scavenger functionality is best for secondary amines like piperidine?

A: For piperidine derivatives, Thiol (SH) and Thiourea functionalized silicas are the industry standards, but Trimercaptotriazine (TMT) is often the superior choice for stubborn complexes.

Scavenger TypeFunctional GroupAffinity MechanismBest Use Case
Si-Thiol PropylthiolMonodentate bindingGeneral purpose; Pd(0) and Pd(II). Good baseline.
Si-TMT 2,4,6-TrimercaptotriazineTridentate/Bidentate chelation High Priority. The chelating effect overcomes the piperidine-Pd bond stability.
Si-DMT DimercaptotriazineBidentate chelationSimilar to TMT; highly effective for Pd(II) species.
Activated Carbon N/A (Porous surface)PhysisorptionCost-effective for early intermediates; risk of yield loss (product adsorption).

Expert Insight:

  • Why TMT? The entropy gain from the chelate effect (binding Pd with multiple sulfur atoms) provides the thermodynamic driving force necessary to displace the piperidine nitrogen.

  • Avoid: Simple amine-based scavengers (e.g., Si-Amine) are ineffective here because they merely compete with your product (also an amine) rather than outcompeting it.

Part 2: Troubleshooting & Optimization

Q: I used Si-Thiol but my Pd levels only dropped from 1000 ppm to 200 ppm. What went wrong?

A: This "stalling" usually indicates kinetic or thermodynamic barriers. Check these three parameters:

  • Temperature (The Activation Barrier):

    • Issue: Ligand exchange is slow at room temperature for stable complexes.

    • Fix: Heat the scavenging mixture to 50–60°C . This provides the energy to dissociate the Pd-Piperidine bond, allowing the scavenger to capture the metal.

  • Solvent Compatibility:

    • Issue: If the scavenger doesn't swell or wet properly, active sites are inaccessible.

    • Fix: Ensure your solvent swells the resin. THF, DMF, and MeOH are excellent. Toluene is often poor for functionalized silica swelling.

  • Oxidation State Mismatch:

    • Issue: Pd(0) nanoparticles require different handling than Pd(II) salts.

    • Fix: If you suspect Pd(0) clusters (black particulates), add a mild oxidant (like air bubbling or trace DMSO) to convert Pd(0) to Pd(II), which binds more tightly to thiols, OR use activated carbon first to bulk-remove particulates.

Part 3: Decision Logic & Workflows

Visual Guide: Selecting a Purification Strategy

Pd_Removal_Strategy Start Start: Crude Piperidine Product (High Pd Content) Check_Solubility Is Product Soluble in THF/MeOH/DMF? Start->Check_Solubility Check_Scale Scale of Reaction? Check_Solubility->Check_Scale Yes Optimization Optimization Loop: 1. Increase Temp (50°C) 2. Increase Time (4h -> 16h) 3. Switch Solvent Check_Solubility->Optimization No (Change Solvent) Scavenger_Route Use Silica Scavengers (Si-TMT / Si-Thiol) Check_Scale->Scavenger_Route < 100g (High Value) Carbon_Route Use Activated Carbon (Darco KB-B) Check_Scale->Carbon_Route > 1kg (Cost Sensitive) Scavenger_Route->Optimization Pd > 10 ppm Final_Step Filter & Crystallize (Antisolvent) Scavenger_Route->Final_Step Pd < 10 ppm Carbon_Route->Scavenger_Route Pd > 10 ppm (Polishing) Carbon_Route->Final_Step Pd < 10 ppm Optimization->Scavenger_Route Retry

Caption: Decision tree for selecting between silica scavengers and activated carbon based on scale and solubility.

Part 4: Detailed Experimental Protocols

Protocol A: High-Efficiency Scavenging with Si-TMT

Best for: Late-stage intermediates, high-value compounds, strict regulatory limits.

  • Preparation: Dissolve your crude piperidine derivative in THF or MeOH (10 volumes). Ensure complete dissolution.

  • Loading: Add Si-TMT (SiliaMetS® or equivalent) at a ratio of 2–5 equivalents relative to the residual Pd (if known).

    • Rule of Thumb: If Pd content is unknown, add 5–10 wt% of scavenger relative to the mass of the crude product.

  • Incubation:

    • Heat the mixture to 50°C .

    • Agitate (stir or shake) for 4 to 16 hours . Note: Overhead stirring is preferred to avoid grinding the silica beads.

  • Filtration:

    • Cool to room temperature.[1]

    • Filter through a 0.45 µm PTFE membrane or a fine fritted glass funnel.

    • Wash the filter cake with 2 volumes of fresh solvent to recover entrained product.

  • Analysis: Concentrate the filtrate and analyze a sample via ICP-MS.

Protocol B: Activated Carbon Treatment (Bulk Removal)

Best for: Early intermediates, removing Pd(0) particulates.

  • Preparation: Dissolve crude product in a solvent that does not adsorb strongly to carbon (e.g., MeOH or EtOAc). Avoid DCM if possible.

  • Addition: Add Activated Carbon (e.g., Darco KB-B or equivalent) at 10 wt% relative to the substrate.

  • Digestion: Stir vigorously at 50°C for 1–2 hours .

  • Filtration:

    • Prepare a filter funnel with a pad of Celite (diatomaceous earth).

    • Filter the hot suspension through the Celite pad.[2] Critical: Carbon fines can pass through standard paper; Celite is mandatory.

  • Wash: Wash the pad copiously to recover yield (carbon can adsorb 5-10% of product).

Part 5: Regulatory & Safety (ICH Q3D)

Q: What are the limits for Palladium in my final drug substance?

A: According to ICH Q3D (R2) , Palladium is a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) depends on the route of administration:

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm)*
Oral 10010
Parenteral (IV) 101
Inhalation 10.1

*Assuming a max daily dose of 10g of drug product.[3][4] If the dose is lower, the ppm limit can be higher.

Self-Validation Check: Always calculate the required depletion factor (DF) before starting:



If 

, a single scavenger pass may not be enough. Plan for a "Carbon followed by Silica" dual-stage approach.

Part 6: Mechanism of Action

Visual Guide: Ligand Exchange Mechanism

Pd_Mechanism Complex Stable Complex: Pd(II) - Piperidine Transition Transition State: Ligand Exchange Complex->Transition Heat (Δ) Scavenger Scavenger: Si-TMT (Tridentate) Scavenger->Transition High Affinity Result Bound Pd: Si-TMT-Pd + Free Product Transition->Result Chelate Effect (Thermodynamic Sink)

Caption: The chelate effect drives the displacement of the monodentate piperidine ligand by the tridentate TMT scavenger.

References

  • Biotage. (2023).[5] How to Remove Palladium in three easy steps. Retrieved from

  • International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Retrieved from

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from

  • Osaka Gas Chemicals. (n.d.).[6][7] Removal of palladium (Pd) catalysts. Retrieved from

Sources

Technical Support Center: Preserving Stereochemical Integrity of 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-phenylpiperidin-3-amine and similar chiral amines. Our goal is to provide you with the technical expertise and practical protocols necessary to prevent racemization during workup and purification, ensuring the stereochemical integrity of your valuable compounds.

Introduction: The Challenge of Stereochemical Purity

This compound is a valuable chiral building block in medicinal chemistry. The specific spatial arrangement of its substituents—its stereochemistry—is often critical for its desired biological activity and pharmacological profile. The loss of this specific 3D structure through racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can lead to a dramatic decrease or complete loss of efficacy, and is a significant challenge to overcome.

This guide provides an in-depth analysis of the causes of racemization in this compound during common laboratory workup procedures and offers robust troubleshooting strategies and validated protocols to maintain its enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

Racemization is the process that converts an enantiomerically enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For pharmaceutical compounds, typically only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause undesirable side effects. Therefore, maintaining the highest possible enantiomeric excess (e.e.) is crucial for ensuring the safety and efficacy of the final drug substance.

Q2: What is the primary chemical mechanism responsible for racemization in this compound during workup?

The primary cause of racemization at the C3 position is the formation of a planar, achiral intermediate through a process called imine-enamine tautomerism .[1][2] The chiral center at C3 is alpha to the piperidine nitrogen. Under either acidic or basic conditions, this structure can equilibrate with its achiral enamine tautomer. Protonation or attack on this planar enamine can occur from either face with equal probability, leading to a loss of the original stereochemical information.[1][3]

Q3: During which specific steps of a typical workup is racemization most likely to occur?

Racemization is most probable during any step involving a significant change in pH or elevated temperature. Key risk points include:

  • Aqueous Extractions: Washing the organic layer with strong acidic or basic solutions (e.g., 1M HCl, 1M NaOH) to remove impurities.[4]

  • Liberating the Free Base: Converting the amine from a salt (e.g., hydrochloride or a diastereomeric resolving salt) back to the free base using a strong base.[5]

  • Solvent Removal: Concentrating the product solution at elevated temperatures using a rotary evaporator.[6]

  • Chromatography: Prolonged exposure to silica or alumina, which can have acidic or basic sites, although this is a lower risk than pH excursions.

Q4: What are the most critical experimental parameters to control to prevent racemization?

To maintain stereochemical integrity, you must carefully control four key parameters:

  • pH: Avoid strongly acidic or basic conditions. Use buffered solutions or weak acids/bases where possible.

  • Temperature: Perform all workup steps, including extractions and solvent removal, at low temperatures (0-5 °C is ideal).[6][7]

  • Time: Minimize the duration of each step, especially those where the compound is in an aqueous acidic or basic environment.[1]

  • Reagent Choice: Select the mildest possible reagents for pH adjustments and extractions.

Understanding the Mechanism of Racemization

The stereocenter at the C3 position of the piperidine ring is susceptible to racemization because the proton at this position is labilized by the adjacent nitrogen atom. Both acid and base can catalyze the formation of an achiral enamine intermediate, which is the root cause of racemization.

G R_Amine (R)-5-phenylpiperidin-3-amine (Chiral) Enamine Achiral Enamine Intermediate (Planar) R_Amine->Enamine H⁺ or OH⁻ (Tautomerization) S_Amine (S)-5-phenylpiperidin-3-amine (Chiral) Enamine->R_Amine H⁺ Addition (from original face) Enamine->S_Amine H⁺ Addition (from opposite face)

Figure 1: Acid/Base-catalyzed racemization via an achiral enamine intermediate.

Troubleshooting Guide: From Observation to Solution

This section addresses specific problems you may encounter during the workup of this compound and provides detailed protocols to resolve them.

Problem 1: Significant loss of enantiomeric excess (e.e.) is observed after aqueous workup.

This is the most common issue and is almost always linked to improper pH control and temperature management during extraction and washing steps.

Root Cause Analysis:

  • Harsh pH Conditions: Using strong acids (e.g., >1M HCl) or strong bases (e.g., >1M NaOH) creates a highly catalytic environment for enamine formation.[1]

  • Elevated Temperature: Performing extractions at room temperature accelerates the rate of tautomerism and racemization.[6]

  • Prolonged Exposure: Allowing the amine to remain in acidic or basic aqueous layers for extended periods increases the extent of racemization.[1]

Solution: Implement a Low-Temperature, pH-Controlled Workup Protocol

The key is to handle the amine gently, keeping it cold and avoiding pH extremes.

Detailed Protocol for a Gentle Aqueous Workup:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Quenching (if applicable): Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), depending on the reaction chemistry.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)). Perform this step quickly and ensure all solutions remain cold.

  • Washing:

    • To remove residual acid, wash the organic layer with a cold, saturated NaHCO₃ solution.

    • To remove residual base, wash with cold, saturated NH₄Cl solution or cold 5% aqueous citric acid.

    • Finally, wash with cold brine (saturated NaCl) to break up emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30 °C).

Factor Standard (High-Risk) Method Recommended (Low-Risk) Method Rationale
Temperature Room Temperature0-5 °C (Ice Bath)Reduces the rate of tautomerism and racemization.[7]
Acid Wash 1-2 M HCl5% Citric Acid or sat. NH₄Cl (aq)Milder acids are less likely to catalyze rapid racemization.[4]
Base Wash 1-2 M NaOHSaturated NaHCO₃ (aq)A weaker base minimizes the rate of enamine formation.
Duration Not controlledMinimized (<15 min per wash)Reduces the time the chiral center is exposed to catalytic conditions.[1]
Table 1: Comparison of High-Risk vs. Low-Risk Workup Conditions.
Problem 2: My amine is in the form of a diastereomeric salt. How do I liberate the free base without racemization?

Liberating the free amine from its salt, often formed during chiral resolution with an agent like tartaric acid, is a critical step where significant racemization can occur if not performed correctly.[5][8]

Root Cause Analysis:

Using a strong base like NaOH at room temperature can rapidly racemize the newly liberated free amine. The combination of high pH and ambient temperature is highly detrimental.[5]

Solution: Low-Temperature Basification and Rapid Extraction

This protocol ensures the free amine is generated in a controlled manner and immediately removed from the high-pH aqueous environment.

G start Diastereomeric Salt in Organic Solvent/Water cool Cool to 0-5 °C start->cool add_base Slowly add cold, dilute base (e.g., 1M Na₂CO₃ or 0.5M NaOH) Monitor pH to 9-10 cool->add_base check_dissolution Does salt fully dissolve? add_base->check_dissolution check_dissolution->add_base No, add more base extract IMMEDIATELY extract with pre-chilled organic solvent (e.g., DCM or EtOAc) check_dissolution->extract Yes repeat_extract Repeat extraction 2-3x extract->repeat_extract combine Combine organic layers repeat_extract->combine wash_brine Wash with cold brine combine->wash_brine dry Dry (Na₂SO₄), filter, and concentrate at <30°C wash_brine->dry end Enantiopure Free Amine dry->end

Figure 2: Workflow for liberating the free amine from its salt while minimizing racemization.

Recommended Reagents for pH Adjustment

Purpose Harsh Reagent (Avoid) Mild Reagent (Recommended)
Neutralize Excess Base 3M - 6M HCl5-10% Citric Acid, Saturated NH₄Cl
Neutralize Excess Acid 3M - 6M NaOHSaturated NaHCO₃, 1M K₂CO₃
Liberate Free Base from Salt Concentrated NaOH / KOHCold, 1M Na₂CO₃ or dilute NaOH (≤0.5M)
Table 2: Selection of appropriate acids and bases for workup.
Problem 3: How can I reliably measure the enantiomeric excess (e.e.) of my this compound?

Accurate determination of e.e. is essential to validate your workup procedure. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Root Cause Analysis:

This compound lacks a strong UV chromophore, making direct detection by HPLC challenging. Furthermore, its polar nature can lead to poor peak shape on standard columns.

Solution: Pre-column Derivatization followed by Chiral HPLC

A validated method involves derivatizing the amine with an agent that introduces a UV-active group, allowing for sensitive detection and excellent separation on a chiral stationary phase.[9][10]

Protocol for Chiral HPLC Analysis via Derivatization:

  • Sample Preparation (Derivatization):

    • Dissolve a small amount (~1 mg) of your this compound sample in a suitable solvent (e.g., 1 mL of DCM).

    • Add a base, such as triethylamine or diisopropylethylamine (~1.5 equivalents).

    • Add a derivatizing agent that will react with the amine, such as p-toluenesulfonyl chloride (TsCl) or dansyl chloride (~1.2 equivalents).

    • Allow the reaction to proceed at room temperature until complete (monitor by TLC or LCMS).

    • Quench the reaction and pass the solution through a small plug of silica to remove excess reagents.

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or a similar column, is often effective.[9]

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to achieve good peak shape for amine derivatives.[9][11]

    • Detection: Monitor the elution using a UV detector at a wavelength appropriate for the derivatizing group (e.g., ~228 nm for a tosyl group).[9]

    • Validation: Inject a sample of the racemic, derivatized material first to confirm the separation of the two enantiomer peaks. Then, inject your sample to determine the e.e. by integrating the peak areas.

References

  • Zhang, Y., Wu, D.-R., & Fandrick, K. R. (2019). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Journal of the American Chemical Society, 141(15), 6353–6358. [Link]

  • D'Arrigo, P., et al. (2012). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. ResearchGate. [Link]

  • Blacker, A. J., et al. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]

  • Sieben, M., et al. (2002). Racemization of optically active amines.
  • Schering A G. (1961). Process for the racemization of an optically active amine.
  • Hutchings, M., et al. (1999). Racemisation of amines.
  • Fu, G. C., et al. (2015). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]

  • Ford, K., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3164–3175. [Link]

  • Zarychta, B., et al. (2012). Methyl/phenyl Attraction by CH/π Interaction in 1,2-substitution Patterns. PubMed. [Link]

  • Rao, B. P., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Chen, F. X., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]

  • Boyd, M. J., et al. (2023). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • Martinez-Alvarez, R., et al. (2020). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]

  • Rossi, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 578. [Link]

  • Rao, B. P., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • De Klerck, K. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Organic Chemistry Portal. (2022). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Tutor. (2023). Imines and Enamines: Preparation and Tautomerism. YouTube. [Link]

  • Grajewska, A., et al. (2016). Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Not Voodoo. [Link]

  • Sato, K., et al. (2021). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development, 25(8), 1849–1861. [Link]

  • Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry, 20(25), 5035-5039. [Link]

  • Cirilli, R., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6523. [Link]

  • Weng, W., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 148–155. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Romero, E., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition, 59(43), 19076-19080. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for Chiralpak IA, Chiralpak IB & Chiralpak IC Columns. Daicel. [Link]

  • Garakani, T. M., et al. (2014). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. ResearchGate. [Link]

  • Schering Corporation. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a]pyrimidine derivatives using same.
  • Regalado, E. L., et al. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Britton, J., et al. (2021). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 25(3), 579–588. [Link]

  • Cox, B. G., et al. (1983). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (3), 353-359. [Link]

  • Fogassy, E., et al. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-199. [Link]

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Technical Support Center: Crystallization Methods for 5-Phenylpiperidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-phenylpiperidin-3-amine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. As a chiral phenylpiperidine derivative, this compound and its salts present unique challenges and opportunities in solid-state chemistry. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to form a salt of this compound before crystallization?

A1: The free base of many amine-containing active pharmaceutical ingredients (APIs), including this compound, often exists as an oil or a low-melting-point solid that is difficult to crystallize and purify on a large scale. Converting the amine to a salt dramatically increases its melting point and alters its solubility profile, making it more amenable to crystallization.[1][2]

The primary reasons for salt formation are:

  • Enhanced Crystallinity: Salts introduce strong ionic interactions, which promote the formation of a well-ordered crystal lattice. This is often more energetically favorable than the packing of the neutral, free-base molecules.

  • Improved Physicochemical Properties: Salt formation is a key strategy to modify properties like solubility, dissolution rate, and stability, which are critical for drug formulation and bioavailability.[2][3]

  • Ease of Handling and Purification: Crystalline salts are typically free-flowing solids that are easier to filter, dry, and handle compared to oils or amorphous materials. Crystallization itself is a powerful purification technique for removing process impurities.[4][5]

Q2: Which salt form is best for this compound (e.g., hydrochloride, tartrate, citrate)?

A2: There is no universally "best" salt; the optimal choice depends on the desired final properties. Different salt formers (acids) will impart different characteristics to the resulting salt.

  • Hydrochloride (HCl) Salts: Often highly crystalline and stable. However, they can sometimes be hygroscopic (absorb moisture from the air) and may exhibit lower solubility in certain organic solvents, which can complicate the crystallization process. The use of HCl is a common strategy for protonating amine groups to facilitate crystallization.[1][6]

  • Tartrate Salts: As this compound is chiral, using a chiral acid like L-tartaric acid can enable diastereomeric resolution.[7][8] This allows for the selective crystallization of one enantiomer, a critical step in developing stereochemically pure drugs.[9][10] The resulting diastereomeric salts have different solubilities, which is the basis for their separation.

  • Other Dicarboxylic/Tricarboxylic Acid Salts (e.g., succinate, citrate, malate): These can offer a range of solubilities and thermal properties. They are often less hygroscopic than HCl salts and can provide opportunities for forming different crystal structures, including polymorphs or solvates.[11]

The selection process typically involves a salt screening study , where the amine is reacted with a library of pharmaceutically acceptable acids to determine which salt provides the best combination of crystallinity, stability, yield, and manufacturability.

Q3: How does pH control influence the crystallization of an amine salt?

A3: pH is a critical parameter that directly governs the ionization state of the this compound and the acidic counterion. For salt crystallization to occur, the amine must be protonated, which happens at a pH below its pKa.

  • Ensuring Salt Formation: The pH of the solution must be maintained in a range where both the protonated amine and the deprotonated acid exist. If the pH is too high (too basic), the amine will revert to its free-base form, which may be an oil or have very different solubility, preventing salt crystallization.[12]

  • Preventing Impurities: If the starting material contains acidic or basic impurities, adjusting the pH can be used to keep them in the solution (mother liquor) while the desired salt crystallizes out.

  • Controlling Crystal Form: For some systems, the pH of the crystallization medium can influence which polymorphic form of the salt crystallizes.[13]

In practice, for an amine salt, you ensure an acidic environment by adding a stoichiometric amount or a slight excess of the chosen acid. Monitoring the pH before and during crystallization can be a key process control parameter.[14]

Q4: What is polymorphism and why should I be concerned about it with my this compound salt?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[15] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of the molecules.

This is a critical concern in drug development because different polymorphs can have significantly different:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.

  • Stability: One polymorph may be more stable than another and may convert over time, affecting the shelf life of the product.

  • Mechanical Properties: Properties like flowability and compressibility can change, affecting manufacturing processes like tableting.

The specific conditions of your crystallization—solvent choice, cooling rate, agitation, and temperature—can all influence which polymorph is formed.[4] It is crucial to characterize your final crystalline product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form and ensure consistency between batches.

Crystallization Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound salts.

Q5: My salt is not crystallizing from solution, even after cooling for an extended period. What should I do?

A5: This is a common issue related to nucleation, the initial step of crystal formation. If crystals do not form, the solution is likely not sufficiently supersaturated, or there is an energy barrier to nucleation.

Troubleshooting Workflow: Failure to Nucleate

G cluster_induce Inducement Methods cluster_reeval System Re-evaluation start Problem: No Crystals Form check_sat Is the solution supersaturated? start->check_sat induce Induce Nucleation check_sat->induce Yes re_eval Re-evaluate System check_sat->re_eval No / Unsure scratch 1. Scratch inner surface of flask with a glass rod. solvent Solvent may be too good. Add an anti-solvent. seed 2. Add a seed crystal of the desired salt. concentrate 3. Concentrate solution by slowly evaporating solvent. cool 4. Cool to a lower temperature (e.g., refrigerator or freezer). concentration Initial concentration is too low. Repeat with less solvent.

Caption: Troubleshooting workflow for nucleation failure.

Causality Explained:

  • Scratching the Flask: Creates microscopic imperfections on the glass surface that act as heterogeneous nucleation sites, lowering the energy barrier for crystal formation.[16]

  • Seeding: Introducing a pure crystal provides a perfect template for other molecules to deposit onto, bypassing the difficult initial nucleation step. This is the most reliable method for controlling polymorphism.[16]

  • Concentrating or Cooling Further: Both actions increase the level of supersaturation, which is the thermodynamic driving force for crystallization. A higher concentration of the solute makes it more likely for molecules to collide in the correct orientation to form a stable nucleus.

Q6: I'm getting an oil or a sticky, amorphous precipitate instead of crystals. How can I fix this?

A6: This phenomenon, known as "oiling out," occurs when the solute precipitates from solution faster than it can form an ordered crystal lattice. This often happens when the solution becomes supersaturated too quickly or when the solubility of the compound is extremely high in the chosen solvent system.

Troubleshooting Summary: Oiling Out

ProblemPossible CauseRecommended Solution(s)
Oiling Out 1. Solution cooled too rapidly.Re-heat the mixture until the oil redissolves, then allow it to cool much more slowly (e.g., in an insulated bath).
2. Insufficient solvent used.Add more of the hot solvent until the oil dissolves completely, then proceed with slow cooling.
3. Poor solvent choice.Select a solvent in which the salt is less soluble, or use a solvent/anti-solvent system.
4. High impurity concentration.Purify the crude material first (e.g., by column chromatography) before attempting crystallization.

Causality Explained: Oiling out is a battle between thermodynamics and kinetics. While crystallization is thermodynamically favored, its kinetics can be slow. If the driving force (supersaturation) is increased too rapidly (e.g., by flash cooling), the system takes the fastest kinetic path, which is amorphous precipitation (oiling out), rather than the slower, more ordered path of crystallization. Slowing down the process is the key to allowing the molecules time to arrange themselves into a proper crystal lattice.

Q7: The purity of my salt is insufficient after one crystallization. What are the next steps?

A7: A single crystallization may not be enough to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to your product.

Recommended Actions:

  • Recrystallization: The most effective solution is to perform a second crystallization.[4][17] Dissolve the impure crystals in a minimum amount of fresh, hot solvent and repeat the crystallization process. Each successive recrystallization will further enhance purity, although some product loss is inevitable at each step.

  • Activated Carbon Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[17] The carbon adsorbs the large, colored impurity molecules. Caution: Use carbon sparingly, as it can also adsorb your product, reducing the yield.

  • Solvent System Optimization: Try a different solvent or solvent/anti-solvent pair. An ideal system will maximize the solubility of your product at high temperatures while minimizing its solubility at low temperatures, AND keep the impurities dissolved at all temperatures.

Key Experimental Protocols

Protocol 1: General Cooling Recrystallization

This is the most common method for purifying solid compounds.[4]

Workflow: Cooling Recrystallization

G A 1. Dissolution Dissolve crude salt in minimum amount of boiling solvent. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B C 3. Cooling Allow filtrate to cool slowly to room temp, then in an ice bath. B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing & Drying Wash crystals with a small amount of cold solvent. Dry under vacuum. D->E

Caption: Step-by-step workflow for cooling recrystallization.

Detailed Steps:

  • Solvent Selection: Choose a solvent in which the this compound salt is highly soluble at high temperatures and poorly soluble at low temperatures.[18] Common choices for amine salts include alcohols (isopropanol, ethanol) or aqueous mixtures.

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the salt just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[17] Once at room temperature, you can place the flask in an ice-water bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor that contains dissolved impurities.

  • Drying: Dry the purified crystals, typically in a vacuum oven, until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent with the desired temperature-solubility profile cannot be found.[16]

Detailed Steps:

  • System Selection: Identify a "solvent" in which the salt is very soluble and an "anti-solvent" in which the salt is very insoluble. The two liquids must be miscible. A common pair is ethanol (solvent) and hexane (anti-solvent).

  • Dissolution: Dissolve the crude salt in the minimum amount of the "solvent" at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution. You will observe the solution becoming cloudy (turbid), which indicates the onset of precipitation.

  • Crystallization: Continue adding the anti-solvent until the solution is persistently cloudy. You may need to gently warm the mixture to redissolve the precipitate and then allow it to cool slowly, which can lead to better crystal formation.

  • Isolation and Drying: Isolate, wash (using a mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

Solvent/Anti-Solvent Selection Guide

Common Solvents (High Polarity)Potential Anti-Solvents (Low Polarity)
Methanol / EthanolToluene / Hexane / Heptane
Acetone / Ethyl AcetateDiethyl Ether / Dichloromethane
WaterAcetone / Isopropanol
N,N-Dimethylformamide (DMF)Water / Ethyl Acetate

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Google Patents. (1995). US5451682A - Method for synthesizing 5-aminotetrazole.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Google Patents. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]

  • NIH National Center for Biotechnology Information. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.). IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE.
  • Google Patents. (n.d.). EP2001862B1 - Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl].
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. [Link]

  • ResearchGate. (n.d.). Polymorphic Forms of a Molecular Salt of Phenazopyridine with 3, 5-Dihydroxybenzoic Acid: Crystal Structures, Theoretical Calculations, Thermodynamic Stability and Solubility Aspects. [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • ACS Publications. (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. [Link]

  • ResearchGate. (n.d.). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. [Link]

  • PubMed. (2024). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • MDPI. (n.d.). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectral Features of Cis and Trans 5-Phenylpiperidin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and medicinal chemistry, the precise and unambiguous determination of stereochemistry is a cornerstone of molecular characterization. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological activity, and as such, the ability to differentiate between stereoisomers is paramount. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral differences between the cis and trans isomers of 5-phenylpiperidin-3-amine, a key structural motif in various pharmacologically active compounds.

While direct experimental spectra for these specific isomers are not widely available in the public domain, this guide leverages established principles of NMR spectroscopy, data from analogous structures, and high-quality predicted NMR data to provide a robust framework for their differentiation. The insights provided herein are designed to be a practical resource for scientists engaged in the synthesis and characterization of substituted piperidine derivatives.

The Decisive Role of Conformation and Anisotropy in NMR Differentiation

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In the case of 3,5-disubstituted piperidines, the relative orientation of the substituents as either cis or trans dictates their axial or equatorial positioning, which in turn creates distinct magnetic environments for the ring's protons and carbons. The key to differentiating these isomers via NMR lies in understanding two fundamental principles:

  • Varying Coupling Constants (³J): The dihedral angle between adjacent protons significantly influences the magnitude of their scalar coupling (³J). In a chair conformation, the coupling between two axial protons (³J_ax-ax_) is typically large (10-13 Hz), whereas the coupling between an axial and an equatorial proton (³J_ax-eq_) or two equatorial protons (³J_eq-eq_) is much smaller (2-5 Hz).

  • Anisotropic Effects of the Phenyl Group: The π-electron system of the phenyl ring generates a local magnetic field. Protons situated in the shielding cone (above or below the plane of the ring) will experience an upfield shift (lower ppm), while those in the deshielding zone (in the plane of the ring) will be shifted downfield (higher ppm).

In the most stable chair conformations, bulky substituents like a phenyl group will preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference is the primary driver of the observable differences in the NMR spectra of the cis and trans isomers of this compound.

cluster_0 Cis Isomer cluster_1 Trans Isomer Cis Structure Cis-5-phenylpiperidin-3-amine (diequatorial conformation) NMR Analysis NMR Analysis Cis Structure->NMR Analysis Yields distinct ¹H and ¹³C signals Trans Structure Trans-5-phenylpiperidin-3-amine (equatorial-axial conformation) Trans Structure->NMR Analysis Yields distinct ¹H and ¹³C signals Spectral Differences Spectral Differences NMR Analysis->Spectral Differences Reveals key differentiating features

Figure 1: Logical workflow from isomeric structure to distinct NMR spectral features.

Comparative ¹H and ¹³C NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using a validated computational model and serve as a reliable guide for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)

Protoncis-5-phenylpiperidin-3-aminetrans-5-phenylpiperidin-3-amineRationale for Difference
H3~3.2 (axial)~3.8 (equatorial)In the cis isomer, with both substituents equatorial, H3 is axial. In the trans isomer, with the phenyl group equatorial and the amino group axial, H3 is equatorial and thus more deshielded.
H5~2.9 (axial)~3.1 (equatorial)Similar to H3, the orientation of H5 is dictated by the stereochemistry of the substituents. The equatorial proton in the trans isomer is more deshielded.
Piperidine Ring ProtonsMultiplets between 1.5 - 2.2 ppmMultiplets between 1.6 - 2.5 ppmThe axial protons in the cis isomer are expected to show large ax-ax couplings (~10-12 Hz), while the trans isomer will exhibit smaller ax-eq and eq-eq couplings.
Phenyl Protons~7.2 - 7.4 ppm~7.2 - 7.4 ppmMinimal difference expected for the aromatic protons themselves.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carboncis-5-phenylpiperidin-3-aminetrans-5-phenylpiperidin-3-amineRationale for Difference
C3~50~47The change in the orientation of the amino group from equatorial to axial in the trans isomer leads to a slight upfield shift for C3 due to the gamma-gauche effect.
C5~45~43A similar upfield shift is expected for C5 in the trans isomer due to the axial amino group at C3.
C2, C6~55, ~52~53, ~50The carbons adjacent to the nitrogen are also influenced by the overall conformation of the ring.
Phenyl C_ipso_~145~145Minimal difference expected.
Phenyl C_ortho, C_meta, C_para_~126-129~126-129Minimal difference expected.

Key Differentiating Features: A Practical Summary

  • ¹H NMR: The most telling difference will be the chemical shift and multiplicity of the protons at C3 and C5. In the cis isomer (diequatorial), both H3 and H5 will be axial and thus appear more upfield, exhibiting large axial-axial coupling constants to adjacent axial protons. In the trans isomer (equatorial phenyl, axial amine), H3 will be equatorial and shifted downfield, while H5 will also be equatorial and deshielded. The coupling patterns will be more complex with smaller J-values.

  • ¹³C NMR: The carbons of the piperidine ring, particularly C3 and C5, will show subtle but measurable differences in their chemical shifts due to the different steric environments in the cis and trans isomers. The gamma-gauche effect from the axial amino group in the trans isomer is expected to shield C3 and C5, causing an upfield shift compared to the cis isomer.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of this compound isomers.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified amine isomer.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may influence chemical shifts, particularly for the amine protons.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve good resolution and lineshape.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 8-16 (adjust for sample concentration)

  • For detailed coupling constant analysis, consider acquiring a 2D COSY (Correlation Spectroscopy) spectrum.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128 or more (¹³C is less sensitive than ¹H)

  • To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) or an HSQC (Heteronuclear Single Quantum Coherence) experiment is highly recommended.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

  • Integrate the ¹H signals to determine proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure and determine the stereochemistry.

Sample Prep Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition Transfer to NMR tube Data Processing Data Processing NMR Acquisition->Data Processing FID to Spectrum Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation Assign signals, determine J-couplings Isomer Identification Isomer Identification Structural Elucidation->Isomer Identification

Figure 2: Experimental workflow for the NMR analysis of piperidine isomers.

Conclusion

The differentiation of cis and trans isomers of this compound by NMR spectroscopy is a clear and achievable goal. By carefully analyzing the chemical shifts and, most importantly, the coupling constants of the protons on the piperidine ring, a definitive assignment of the relative stereochemistry can be made. The principles outlined in this guide, supported by the provided predicted data, offer a solid foundation for researchers to confidently characterize these and other related disubstituted piperidine systems. The combination of meticulous experimental work and a sound understanding of conformational analysis and NMR theory is the key to success in the structural elucidation of complex organic molecules.

References

  • NMRDB: An Online Resource for NMR Prediction. NMRDB.org provides a free tool for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • Introduction to NMR Spectroscopy. A foundational overview of NMR principles from the LibreTexts Chemistry library. [Link]

  • Conformational Analysis of Piperidines. A relevant publication on the conformational analysis of substituted piperidines which is crucial for interpreting NMR data. [Link]

  • Anisotropic Effects in NMR Spectroscopy. A detailed explanation of the anisotropic effect of aromatic rings on proton chemical shifts. [Link]

HPLC Method Comparison Guide: Chiral Purity of 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) strategies for determining the chiral purity of 5-phenylpiperidin-3-amine . This molecule, featuring two chiral centers (C3 and C5), presents a complex stereochemical challenge with four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

The following protocols are synthesized from industrial best practices for chiral aminopiperidines, referencing specific methodologies used for analogous intermediates (e.g., Niraparib and Linagliptin precursors).

Executive Summary & Stereochemical Context

Target Molecule: this compound Chemical Challenge: The presence of two non-adjacent chiral centers creates four distinct stereoisomers. "Chiral purity" in this context requires the separation of the target enantiomer (typically the bioactive 3S,5S or 3R,5R form) from its enantiomer and its diastereomers.

Primary Separation Challenges:

  • Amine Tailing: The secondary amine at position 1 and primary amine at position 3 interact strongly with residual silanols on silica columns, causing peak tailing.

  • Positional Isomerism: Distinguishing between cis and trans diastereomers requires high selectivity, often necessitating rigid chiral selectors.

Stereoisomer Landscape
  • Pair 1 (Trans): (3R,5R) and (3S,5S)

  • Pair 2 (Cis): (3R,5S) and (3S,5R)

Method Comparison: Direct vs. Derivatized Analysis

This guide compares three distinct approaches. Method A is the industry standard for QC; Method B is preferred for LC-MS compatibility; Method C is a high-sensitivity alternative for trace impurity analysis.

Summary of Performance
FeatureMethod A: Normal Phase (Amylose)Method B: Polar Organic (Immobilized)Method C: Derivatization (Pre-column)
Column Type Coated Amylose (AD-H)Immobilized Cellulose (IC/IA)C18 / Achiral (after chiral deriv.)
Selectivity (

)
High (Excellent for amines)Moderate to HighVery High (Diastereomeric sep.)
Run Time 15–25 min10–15 min30–45 min (incl. prep)
Robustness Moderate (Solvent restricted)High (Solvent versatile)Low (Reaction dependent)
Sensitivity Good (UV 210-220 nm)GoodExcellent (UV 254 nm)
Primary Use QC Release Testing R&D / LC-MS Trace Impurity (<0.1%)

Detailed Experimental Protocols

Method A: Normal Phase HPLC (The "Gold Standard")

This method utilizes an amylose-based chiral selector. The "H" series (AD-H) is preferred over the "3" series for higher efficiency.

  • Rationale: The amylose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the amine groups and

    
    -
    
    
    
    interactions with the 5-phenyl ring, providing superior recognition of the spatial arrangement.
  • Critical Additive: Diethylamine (DEA) is mandatory to mask free silanols and ensure sharp peak shapes for the basic diamine.

Protocol:

  • Column: Daicel Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Amine absorption) or 254 nm (Phenyl absorption).

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase. If sample is a salt (dihydrochloride), add 1 eq. of DEA to neutralize before injection.

Method B: Polar Organic Mode (High Throughput)

Uses immobilized phases to allow harsh solvents that would strip coated columns.

  • Rationale: Acetonitrile-rich phases reduce viscosity, allowing faster flow rates. The "Polar Organic" mode (100% organic with acid/base additives) often alters elution order, potentially moving minor impurities before the main peak (fronting) which is advantageous for purity calculation.

Protocol:

  • Column: Daicel Chiralpak IA or IC (Immobilized).

  • Mobile Phase: Acetonitrile : Methanol : Ethylenediamine (EDA)

    • Ratio: 100 : 5 : 0.1 (v/v/v).

    • Note: EDA is often more effective than DEA in 100% acetonitrile for peak shape.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Method C: Pre-Column Derivatization (Trace Analysis)

Used when the enantiomeric excess (ee) is >99.5% and trace detection of the distomer is required.

  • Mechanism: Reaction with Tosyl Chloride (TsCl) or FDAA (Marfey’s Reagent).

  • Protocol (Tosylation):

    • Mix 10 mg sample with 1.5 eq. TsCl and 2 eq. TEA in DCM. Stir for 30 min.

    • Evaporate and reconstitute in Mobile Phase.

    • Column: Chiralpak AD-H (The sulfonamide group increases retention and chiral recognition).

    • Mobile Phase: n-Hexane : Ethanol : TFA (80:20:0.1). Note the switch to acidic additive for sulfonamides.

Method Development & Decision Workflow

The following diagram illustrates the logical pathway for selecting and optimizing the method based on your specific stage of drug development.

MethodSelection Start Start: this compound Sample IsSalt Is sample a Salt (HCl)? Start->IsSalt Neutralize Freebase in situ (Add 0.1% DEA to diluent) IsSalt->Neutralize Yes Goal Define Analytical Goal IsSalt->Goal No Neutralize->Goal QC Routine QC / Release Goal->QC Trace Trace Impurity (<0.1%) Goal->Trace MS LC-MS Compatibility Goal->MS MethodA Method A: Normal Phase (Chiralpak AD-H) Hex/IPA/DEA QC->MethodA Best Resolution MethodC Method C: Derivatization (Tosylation + AD-H) Trace->MethodC High Sensitivity MethodB Method B: Polar Organic (Chiralpak IA/IC) ACN/MeOH/EDA MS->MethodB Volatile Mobile Phase

Figure 1: Decision tree for selecting the optimal chiral HPLC method based on sample form and analytical requirements.

Stereochemical Pathway & Separation Logic

Understanding the separation order is critical. For 3-amino-piperidines on Amylose columns (AD-H), the elution order is typically driven by the steric bulk around the C3 amine.

Stereochemistry Racemate Crude Mixture (4 Isomers) DiastSep Diastereomer Separation (Achiral or Chiral) Racemate->DiastSep TransPair Trans-Pair (3R,5R) & (3S,5S) DiastSep->TransPair Thermodynamic CisPair Cis-Pair (3R,5S) & (3S,5R) DiastSep->CisPair Kinetic ChiralCol Chiral HPLC (AD-H Column) TransPair->ChiralCol CisPair->ChiralCol Peak1 Peak 1: (3R,5S)* (Fast Eluting) ChiralCol->Peak1 Peak2 Peak 2: (3S,5R)* ChiralCol->Peak2 Peak3 Peak 3: (3R,5R)* ChiralCol->Peak3 Peak4 Peak 4: (3S,5S)* (Strongest Interaction) ChiralCol->Peak4

*Figure 2: Theoretical elution profile.[1] Note: Exact elution order must be confirmed with reference standards as it depends on the specific mobile phase modifiers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA concentration to 0.2%. Switch to Ethanolamine.
Split Peaks Salt dissociationEnsure sample is neutralized or add TFA (if using coated phase compatible with acid, or switch to Method C).
Low Resolution (Rs < 1.5) Incorrect ColumnSwitch from Amylose (AD) to Cellulose (OD). The helical pitch difference often resolves positional isomers better.
Retention Time Drift Temperature fluctuationThermostat column oven precisely. Amines are sensitive to T-changes on chiral phases.

References

  • Chirality (2014). "Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization." Chirality, 26(11), 706-710. Link

  • CN Patent 104034814B. "HPLC analysis method of 3-aminopiperidine." Google Patents. Link

  • Journal of Chromatography A (2009).
  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Link

Sources

Biological Activity Profile: 5-Phenylpiperidin-3-amine vs. 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 3-Phenylpiperidine and 5-Phenylpiperidin-3-amine . While both share a piperidine core and a phenyl substituent, their biological activities, target classes, and roles in drug discovery are distinct.

  • 3-Phenylpiperidine is a "privileged scaffold" in medicinal chemistry, predominantly recognized for its activity at G-Protein Coupled Receptors (GPCRs), specifically Dopamine (

    
    ) and Sigma (
    
    
    
    ) receptors. It serves as the hydrophobic anchor in CNS-active agents.
  • This compound is an emerging "bifunctional scaffold" utilized primarily in the design of epigenetic modulators, such as PCAF (P300/CBP-associated factor) bromodomain inhibitors. Its 3,5-disubstitution pattern allows for precise vector exploration in fragment-based drug discovery (FBDD).

Part 1: Structural & Topological Comparison

The fundamental difference lies in the substitution pattern and the resulting chemical vectors available for target interaction.

Feature3-PhenylpiperidineThis compound
Core Topology Mono-substituted (or 3,N-disubstituted)3,5-Disubstituted (Meta-relationship)
Chirality 1 Chiral Center (

)
2 Chiral Centers (

)
Stereoisomers Enantiomers (

)
Diastereomers (cis/trans) + Enantiomers
Primary Role Hydrophobic AnchorBifunctional Linker/Scaffold
Key Vector Phenyl group projects into hydrophobic pockets (e.g., orthosteric sites).Amine and Phenyl groups project at ~120° angles, bridging distinct protein sub-pockets.
Visualization: Structural Logic

StructureComparison cluster_0 3-Phenylpiperidine (GPCR Anchor) cluster_1 This compound (Epigenetic Scaffold) S1 Hydrophobic Core (Phenyl @ C3) S2 Basic Amine (N1 Interaction) S1->S2 Rigid Distance D1 Hydrophobic Wing (Phenyl @ C5) D2 Polar Handle (Amine @ C3) D1->D2 Bridging Capability D3 Scaffold Core (Piperidine) D3->D1 Vector A D3->D2 Vector B

Caption: Topological comparison showing the rigid hydrophobic anchor role of 3-phenylpiperidine versus the bridging vector capability of the 3,5-disubstituted scaffold.

Part 2: 3-Phenylpiperidine – The GPCR Specialist

Mechanism of Action

The 3-phenylpiperidine moiety mimics the spatial arrangement of endogenous neurotransmitters (like dopamine) but with enhanced lipophilicity. It is critical for Signal Transduction modulation.

  • Dopamine Autoreceptors: The derivative 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] is a classic example.[1]

    • (+)-3-PPP : Acts as a full agonist at presynaptic

      
       receptors.
      
    • (-)-3-PPP : Acts as a partial agonist/antagonist.[2][3][4]

    • Mechanism : The phenyl ring engages in

      
       stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor's transmembrane domain, while the nitrogen forms a salt bridge with a conserved Aspartate residue.
      
  • Sigma Receptors: The scaffold exhibits high affinity for

    
     and 
    
    
    
    receptors, often used to modulate cellular stress responses and neuroprotection.
  • NK1 Antagonists: In compounds like CP-99,994, the 3-phenylpiperidine core locks the conformation to block Substance P binding.

Experimental Data: Receptor Affinity

Table 1: Binding affinities of 3-phenylpiperidine derivatives (3-PPP Enantiomers).

CompoundTargetAffinity (

/

)
Activity Type
(+)-3-PPP Dopamine

(High)
~20 - 50 nMAgonist
(-)-3-PPP Dopamine

(High)
~100 - 300 nMPartial Agonist
(+)-3-PPP Sigma

~50 nMLigand
(-)-OSU6162 Dopamine


M range (Stabilizer)
Normalizer

Protocol Insight: In radioligand binding assays (e.g., displacing [3H]-nemonapride), the lipophilicity of the phenyl ring is the primary driver of affinity, while the N-substituent (propyl, methyl) fine-tunes the efficacy (agonist vs. antagonist).

Part 3: this compound – The Epigenetic Modulator

Mechanism of Action

This scaffold is prominent in Fragment-Based Drug Discovery (FBDD) for targeting bromodomains, specifically the PCAF (P300/CBP-associated factor) and GCN5 . These enzymes recognize acetylated lysine residues on histone tails.

  • Bromodomain Inhibition:

    • The 3-amine group is typically derivatized (e.g., into an amide or urea) to mimic the acetyl-lysine of the histone substrate. It forms a hydrogen bond with a conserved Asparagine (e.g., Asn589 in PCAF).

    • The 5-phenyl group projects into the "ZA channel" or a hydrophobic shelf region adjacent to the binding pocket.

    • Selectivity : The meta-substitution (3,5) provides a specific geometry that differentiates PCAF from other bromodomains (like BRD4), which often require different vector angles.

  • Synthesis Utility:

    • It serves as a high-value intermediate. The amine allows for rapid library generation via amide coupling, while the phenyl group is pre-installed to ensure hydrophobic coverage.

Experimental Workflow: PCAF Inhibition Assay

To validate the activity of derivatives based on this scaffold, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is standard.

Step-by-Step Protocol:

  • Reagents: Recombinant PCAF bromodomain (tagged with GST or His), Biotinylated acetyl-histone H4 peptide, Europium-labeled anti-GST antibody, and Streptavidin-APC (Allophycocyanin).

  • Reaction: Mix the this compound derivative (variable conc.) with the PCAF protein and the peptide ligand in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.05% CHAPS).

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Add the detection mix (Eu-antibody + Streptavidin-APC). The FRET signal occurs when the PCAF binds the peptide.

  • Readout: An inhibitor will disrupt the protein-peptide interaction, decreasing the FRET signal. Calculate

    
    .
    
Visualization: Signaling Pathways

BiologicalPathways cluster_GPCR 3-Phenylpiperidine Pathway (GPCR) cluster_Epi This compound Pathway (Epigenetic) L1 Ligand (3-PPP) R1 D2 Receptor (G-Protein Coupled) L1->R1 Bind E1 Adenylate Cyclase (Inhibition) R1->E1 Gi/o Coupling O1 Decreased cAMP (CNS Modulation) E1->O1 Signaling L2 Inhibitor (Amine Derivative) R2 PCAF Bromodomain (Chromatin Reader) L2->R2 Competitive Binding E2 Displace Acetyl-Histone R2->E2 Block H3/H4 Interaction O2 Transcriptional Repression/Modulation E2->O2 Gene Expression Change

Caption: Dual pathways illustrating the membrane-bound signaling of the 3-phenyl scaffold versus the nuclear chromatin modulation of the 5-phenyl-3-amine scaffold.

References

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors."[4] Psychopharmacology, 75(3), 277-283. Link

  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines as central dopamine autoreceptor antagonists."[3] Journal of Medicinal Chemistry, 37(17), 2735-2753. Link

  • McLean, S., et al. (1996). "CP-99,994, a nonpeptide NK1 receptor antagonist." Regulatory Peptides, 65(1), 25-29. Link

  • Falchook, G. S., et al. (2016). "Epigenetic therapy: The coming of age of bromodomain inhibitors." Cell, 167(5), 1198-1200. (Contextual reference for Bromodomain inhibition mechanisms).
  • Cayman Chemical. "CAY10669 Product Information." (Reference for PCAF inhibitor structures derived from piperidine scaffolds). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, a thorough understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 3-amino-5-phenylpiperidine, a substituted piperidine derivative with potential applications in medicinal chemistry.[1][2][3] In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from analogous structures to provide a robust predictive framework. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), comparing them with known fragmentation patterns of related phenylpiperidine and aminopiperidine compounds.

The Structural Context: Why 3-Amino-5-Phenylpiperidine is of Interest

The 3-amino-5-phenylpiperidine scaffold incorporates three key structural features that dictate its fragmentation behavior: a piperidine ring, a phenyl group, and an amino substituent. The piperidine moiety is a common scaffold in many pharmaceuticals, making the characterization of its derivatives crucial.[1] The position of the amino and phenyl groups on the piperidine ring is expected to significantly influence the fragmentation pathways, offering a unique fingerprint for its identification.

Predicting the Fragmentation Cascade: A Tale of Two Ionization Techniques

The method of ionization is a critical determinant of the fragmentation pattern observed in mass spectrometry.[1][4] We will consider two of the most common techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI-MS): Unraveling the Structure Through High-Energy Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) that is prone to extensive fragmentation.[5] The fragmentation of piperidine derivatives under EI is often initiated at the nitrogen atom, which has a lone pair of electrons.[1]

A dominant fragmentation pathway for piperidine and its derivatives under EI is α-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This leads to the formation of a stable iminium ion. For 3-amino-5-phenylpiperidine, two primary α-cleavage pathways are anticipated:

  • Pathway A: Cleavage between C2 and C3. This would result in the formation of a resonance-stabilized iminium ion.

  • Pathway B: Cleavage between C6 and N1. This would lead to a different iminium ion fragment.

Ring-opening and subsequent fragmentation events are also common for piperidine structures.[1] The presence of the phenyl and amino groups will further direct the fragmentation. For instance, the phenyl group can be lost as a neutral radical or be part of a larger fragment. The amino group can also be eliminated as a neutral molecule (e.g., ammonia).

Experimental Workflow for EI-MS Analysis

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument GC-MS Instrument cluster_data Data Analysis Sample Dissolve 3-amino-5-phenylpiperidine in a volatile organic solvent (e.g., methanol, dichloromethane) GC Gas Chromatography (Separation) Sample->GC Injection IonSource Electron Ionization (70 eV) GC->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Signal Detection FragmentationAnalysis Fragmentation Pattern Analysis MassSpectrum->FragmentationAnalysis Interpretation

Caption: Workflow for EI-MS analysis of 3-amino-5-phenylpiperidine.

Electrospray Ionization (ESI-MS/MS): A Softer Approach for Precursor Ion Analysis

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, as the precursor ion.[1] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion, providing valuable structural information. The fragmentation of the [M+H]+ ion of 3-amino-5-phenylpiperidine is expected to be initiated at the protonated amino group or the piperidine nitrogen.

Common fragmentation pathways in ESI-MS/MS of substituted piperidines include the neutral loss of small molecules.[1] For 3-amino-5-phenylpiperidine, we can predict the following neutral losses:

  • Loss of Ammonia (NH3): Protonation of the amino group can facilitate its elimination as ammonia.

  • Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the piperidine ring.

  • Ring Opening and Cleavage: Similar to EI, the piperidine ring can open, followed by fragmentation into smaller charged species.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment.

Experimental Protocol for ESI-MS/MS Analysis

  • Sample Preparation:

    • Dissolve a small amount of 3-amino-5-phenylpiperidine in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.[6] The final concentration should be in the low µg/mL to ng/mL range.[6]

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • MS1 Analysis:

    • Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]+ of 3-amino-5-phenylpiperidine.

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Select the [M+H]+ ion as the precursor ion in the first mass analyzer (e.g., quadrupole).

    • Introduce the selected precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).

    • Apply a specific collision energy to induce fragmentation.

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Interpretation:

    • Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions and neutral losses, which will help in confirming the structure of the molecule.

Comparative Fragmentation Analysis

To provide a clearer picture of the expected fragmentation, let's compare the predicted fragmentation of 3-amino-5-phenylpiperidine with the known fragmentation of related compounds.

CompoundKey Fragmentation Pathways (EI-MS)Key Fragmentation Pathways (ESI-MS/MS)Reference
4-Phenylpiperidine α-cleavage leading to the loss of a hydrogen radical. Ring opening.Fragmentation of [M+H]+ leading to loss of the phenyl group.[7]
Substituted Piperidines α-cleavage is a dominant pathway, leading to stable iminium ions. The nature of the substituent influences the subsequent fragmentation.Neutral loss of small molecules (e.g., water, ammonia) from the protonated molecule.[1]
Predicted for 3-Amino-5-Phenylpiperidine Dominant α-cleavage at C2-C3 and C6-N1. Potential loss of the amino group as a radical or ammonia. Loss of the phenyl group.Fragmentation of [M+H]+ via loss of ammonia. Loss of the phenyl group. Ring opening and subsequent fragmentation.N/A

Predicted Fragmentation Pathways of 3-Amino-5-Phenylpiperidine

The following diagrams illustrate the predicted major fragmentation pathways for 3-amino-5-phenylpiperidine under EI and ESI conditions.

Predicted EI Fragmentation of 3-Amino-5-Phenylpiperidine

EI_Fragmentation cluster_alpha_cleavage α-Cleavage cluster_other_frags Other Key Fragments M 3-Amino-5-phenylpiperidine M+• (m/z 176) F1 Fragment 1 (C2-C3 cleavage) M->F1 F2 Fragment 2 (C6-N1 cleavage) M->F2 F3 Loss of NH2• M->F3 F4 Loss of C6H5• M->F4 F5 Tropylium Ion (m/z 91) F4->F5

Caption: Predicted EI fragmentation pathways for 3-amino-5-phenylpiperidine.

Predicted ESI-MS/MS Fragmentation of [M+H]+ of 3-Amino-5-Phenylpiperidine

ESI_Fragmentation cluster_neutral_loss Neutral Loss cluster_ring_opening Ring Opening Products MH [M+H]+ (m/z 177) NL1 [M+H - NH3]+ (m/z 160) MH->NL1 NL2 [M+H - C6H6]+ (m/z 99) MH->NL2 RO1 Further Fragment Ions MH->RO1

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-amino-5-phenylpiperidine.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the mass spectral fragmentation of 3-amino-5-phenylpiperidine. By leveraging established principles and comparing with related structures, we have outlined the most probable fragmentation pathways under both EI and ESI conditions. These predictions serve as a valuable starting point for researchers working on the identification and characterization of this and similar molecules.

For definitive structural elucidation, it is imperative to acquire experimental mass spectral data for 3-amino-5-phenylpiperidine. High-resolution mass spectrometry would be particularly beneficial for determining the elemental composition of the fragment ions, further validating the proposed fragmentation mechanisms. Subsequent studies could also explore the fragmentation patterns of isomeric compounds to establish a library of mass spectral data for this class of molecules, aiding in future drug discovery and development efforts.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 843-848.
  • NIST. 4-Phenylpiperidine. In NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Vardanyan, R., & Hruby, V. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pharmaceuticals, 7(9), 943-974. [Link]

Sources

A Comparative Guide to the Synthetic Routes of (3R,5S)-5-Phenylpiperidin-3-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-phenylpiperidin-3-amine is a critical chiral building block in the synthesis of various pharmaceutical agents, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The precise stereochemical arrangement of the phenyl and amine substituents on the piperidine ring is paramount for its biological activity. Consequently, the development of efficient and stereoselective synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining (3R,5S)-5-phenylpiperidin-3-amine: a chemoenzymatic approach leveraging a transaminase-mediated dynamic kinetic resolution, and a diastereoselective reduction of a functionalized piperidone.

Key Strategic Considerations in the Synthesis of (3R,5S)-5-Phenylpiperidin-3-amine

The primary challenge in synthesizing (3R,5S)-5-phenylpiperidin-3-amine lies in the stereocontrolled formation of the two chiral centers at the C3 and C5 positions of the piperidine ring, ensuring the desired cis relationship between the phenyl and amine groups. The synthetic routes developed often prioritize scalability, cost-effectiveness, and high stereochemical purity to meet the stringent demands of pharmaceutical manufacturing.

Route 1: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This modern and elegant approach utilizes a transaminase enzyme to achieve high enantioselectivity in the formation of the amine stereocenter, coupled with an in-situ racemization of the undesired enantiomer, a process known as dynamic kinetic resolution (DKR). This strategy is a cornerstone of green chemistry, often proceeding under mild aqueous conditions with high efficiency. A notable example of this approach is detailed in the process development of Niraparib.

Overall Synthetic Workflow

The chemoenzymatic route typically begins with a suitable precursor that can be converted to a prochiral ketone. This ketone then undergoes asymmetric transamination to install the amine group with the desired (R) configuration. The stereochemistry at the C5 position is often established prior to the enzymatic step.

A Prochiral Ketone Precursor B N-Protected-5-phenylpiperidin-3-one A->B Cyclization/ Functionalization C Asymmetric Transamination (DKR) using Transaminase B->C Enzymatic Transformation D (3R,5S)-N-Protected-5-phenylpiperidin-3-amine C->D E Deprotection D->E F (3R,5S)-5-phenylpiperidin-3-amine E->F

Caption: Chemoenzymatic synthesis workflow.

Detailed Experimental Protocol (Representative)

A detailed protocol for this chemoenzymatic approach is often found within the process chemistry literature for Niraparib. The key step involves the asymmetric reductive amination of an N-protected-5-phenylpiperidin-3-one using a specific transaminase enzyme.

Step 1: Synthesis of N-Boc-5-phenylpiperidin-3-one

The synthesis of the prochiral ketone can be achieved through various methods, including the Dieckmann condensation of appropriate precursors followed by decarboxylation.

Step 2: Transaminase-Mediated Dynamic Kinetic Resolution

The N-Boc-5-phenylpiperidin-3-one is subjected to a transaminase-catalyzed reaction. Isopropylamine often serves as the amine donor. The reaction is typically performed in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity and stability. The dynamic kinetic resolution is facilitated by conditions that allow for the racemization of the ketone starting material, enabling a theoretical yield of up to 100% for the desired stereoisomer.

Step 3: Deprotection

The resulting (3R,5S)-N-Boc-5-phenylpiperidin-3-amine is then deprotected under acidic conditions (e.g., HCl in a suitable solvent) to yield the final product as a salt.

Performance Data
ParameterChemoenzymatic Route
Overall Yield Typically high, can exceed 80%
Diastereomeric Ratio >99:1 (cis:trans)
Enantiomeric Excess >99% ee
Key Reagents Transaminase enzyme, Isopropylamine, Boc anhydride
Advantages High stereoselectivity, mild reaction conditions, environmentally friendly
Disadvantages Enzyme cost and availability, requires specialized biochemical expertise

Route 2: Diastereoselective Reduction of a Piperidone Precursor

This classical chemical approach relies on the diastereoselective reduction of a suitably functionalized piperidone to establish the desired relative stereochemistry between the C3 and C5 substituents. The stereochemical outcome of the reduction is controlled by the choice of reducing agent and the steric environment of the substrate.

Overall Synthetic Workflow

This strategy involves the synthesis of a piperidone with the phenyl group already in place at the C5 position. The key step is the reduction of a ketone or an imine at the C3 position, where the existing stereocenter at C5 directs the stereochemical outcome of the reduction.

A 5-Phenylpiperidine Precursor B N-Protected-5-phenylpiperidin-3-one A->B C Formation of Oxime or Imine B->C D N-Protected-5-phenylpiperidin-3-one Oxime/Imine C->D E Diastereoselective Reduction D->E F (3R,5S)-N-Protected-5-phenylpiperidin-3-amine E->F G Deprotection F->G H (3R,5S)-5-phenylpiperidin-3-amine G->H

Caption: Diastereoselective reduction workflow.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-Protected-5-phenylpiperidin-3-one

This starting material is common to both routes.

Step 2: Formation of an Oxime or Imine

The ketone at C3 is converted to an oxime (using hydroxylamine) or an imine. This transformation is crucial as the subsequent reduction of the C=N double bond is often more diastereoselective than the direct reduction of the C=O bond.

Step 3: Diastereoselective Reduction

The pivotal step involves the reduction of the oxime or imine. A variety of reducing agents can be employed, with the choice dictating the diastereoselectivity. For instance, catalytic hydrogenation over a platinum or palladium catalyst, or the use of hydride reagents like sodium borohydride in the presence of a directing group, can favor the formation of the desired cis isomer. The phenyl group at the C5 position typically directs the incoming hydride from the less hindered face, leading to the desired stereochemistry at C3.

Step 4: Deprotection

The protecting group on the piperidine nitrogen is removed to afford the final product.

Performance Data
ParameterDiastereoselective Reduction Route
Overall Yield Moderate to good, typically 50-70%
Diastereomeric Ratio Variable, can range from 5:1 to >20:1 (cis:trans) depending on the reducing agent and conditions
Enantiomeric Excess Dependent on the chiral resolution of a precursor or the final product
Key Reagents Reducing agents (e.g., H2/Pd, NaBH4), Hydroxylamine
Advantages Utilizes conventional chemical transformations, potentially lower cost of reagents
Disadvantages Diastereoselectivity can be challenging to control, may require a separate chiral resolution step

Comparative Analysis and Conclusion

Both the chemoenzymatic and the diastereoselective reduction routes offer viable pathways to (3R,5S)-5-phenylpiperidin-3-amine. The choice between these strategies often depends on the specific requirements of the manufacturing process.

The chemoenzymatic route stands out for its exceptional stereoselectivity, often achieving near-perfect diastereomeric and enantiomeric purity in a single step. This approach aligns with the principles of green chemistry by utilizing biocatalysis under mild conditions. However, the initial investment in enzyme screening, optimization, and the cost of the enzyme itself can be significant.

The diastereoselective reduction route , on the other hand, relies on more traditional and often less expensive chemical reagents. The primary challenge lies in achieving high diastereoselectivity, which can be highly dependent on the substrate and reaction conditions. Furthermore, if a racemic starting material is used, a separate and potentially costly chiral resolution step is required to obtain the desired enantiomer.

For large-scale pharmaceutical production where high purity and stereochemical integrity are paramount, the chemoenzymatic approach, despite its initial development costs, often proves to be more efficient and ultimately more cost-effective due to its superior selectivity and reduced need for purification of stereoisomers. For smaller-scale research and development, the diastereoselective reduction method may be more accessible due to its reliance on standard laboratory reagents and techniques.

The continued development of robust and cost-effective enzymes is likely to further solidify the chemoenzymatic approach as the preferred method for the synthesis of (3R,5S)-5-phenylpiperidin-3-amine and other chiral pharmaceutical intermediates.

References

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development2014 , 18 (1), 215–227. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Processes for the preparation of Niraparib and intermedi

potency comparison of piperidine-based renin inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Small Molecule Shift

For decades, the inhibition of Renin—the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS)—was dominated by peptidomimetics. While Aliskiren achieved clinical approval as the first direct renin inhibitor (DRI), its therapeutic utility is hamstrung by poor oral bioavailability (<2.7%) and complex synthetic manufacturing.

This guide evaluates the next-generation alternative: Piperidine-based small molecules . Specifically, we compare the potency and druggability of 3,4-disubstituted and 3,5-disubstituted piperidine scaffolds against the Aliskiren benchmark.

Key Finding: While Aliskiren sets a high bar for potency (


 nM), optimized 3,4-trans-piperidines achieve equipotent inhibition (

nM) with significantly improved oral bioavailability (>20% in rodent models) by targeting the S1 and S3 sub-pockets via non-peptide interactions.

Mechanistic Foundation: The Aspartyl Protease Trap

Renin is a monospecific aspartyl protease. Effective inhibition requires a molecule to bind the active site cleft, specifically interacting with the catalytic dyad (Asp32 and Asp215 ).

  • Aliskiren Mode: Mimics the transition state of the angiotensinogen cleavage site using a hydroxyethylene transition-state isostere.

  • Piperidine Mode: Utilizes the piperidine nitrogen (often protonated at physiological pH) to form a salt bridge or hydrogen bond network with the catalytic aspartates, while substituents extend into the hydrophobic S1 and S3 pockets to lock the conformation.

Pathway Visualization: Renin Inhibition Logic

ReninMechanism Angiotensinogen Angiotensinogen (Substrate) Complex Enzyme-Substrate Complex Angiotensinogen->Complex Binds Renin Renin (Asp32/Asp215) Renin->Complex Blocked Catalytically Inert Complex Renin->Blocked Stabilized AngI Angiotensin I (Precursor) Complex->AngI Cleavage Inhibitor Piperidine Inhibitor (S1/S3 Pocket Binder) Inhibitor->Renin Competitive Binding (Ki < 1nM) Inhibitor->Blocked

Figure 1: Mechanism of Action. The inhibitor competitively occupies the active site, preventing the cleavage of Angiotensinogen into Angiotensin I.

Comparative Analysis: Potency & Selectivity

The following data synthesizes Structure-Activity Relationship (SAR) studies from key pharmaceutical campaigns (Merck, Idorsia/Actelion).

Structural Class Definitions
  • Benchmark (Aliskiren): The gold standard peptidomimetic.

  • Class A (3,4-Disubstituted Piperidines): Characterized by a "trans" arrangement, often bearing a 3-alkoxy group to fill the S3 pocket and a 4-aryl group for the S1 pocket.

  • Class B (3,5-Disubstituted Piperidines): Designed to optimize the vector of the substituents to reduce steric clash and improve metabolic stability.

Performance Data Table
FeatureAliskiren (Benchmark)Class A: 3,4-Trans-Piperidine (e.g., Cmpd 38 [1])Class B: 3,5-Substituted (e.g., Cmpd 27 [2])
Core Scaffold Octanamide (Peptidomimetic)3,4-Diarylpiperidine3,5-Piperidine
IC50 (Human Renin) 0.6 nM 2.0 - 3.5 nM 0.3 - 1.5 nM
Selectivity (vs. Cathepsin D) > 5000x> 1000x> 2000x
Oral Bioavailability (Rat) < 2.7%25 - 45%15 - 30%
Binding Mode Transition State MimicSalt Bridge to Asp DyadH-Bond to Thr77 / Asp Dyad
Molecular Weight ~551 Da~450-500 Da~420-480 Da

Analysis:

  • Potency: Class B (3,5-disubstituted) compounds have achieved potency superior to Aliskiren in vitro (

    
     nM) by utilizing specific hydrogen bonds with Thr77  in the renin active site [2].
    
  • Druggability: Class A compounds generally exhibit superior bioavailability due to lower molecular weight and reduced polar surface area compared to the peptidomimetic backbone of Aliskiren.

Experimental Validation: FRET-Based Enzymatic Assay

To validate these potency values in your own lab, use the following Förster Resonance Energy Transfer (FRET) protocol. This assay is self-validating using an internal reference (Aliskiren).

Protocol Workflow

Reagents:

  • Buffer: 50 mM MOPS (pH 7.4), 100 mM NaCl, 0.05% Tween-20 (Critical to prevent hydrophobic aggregation of piperidines).

  • Enzyme: Recombinant Human Renin (rhRenin), final conc 0.5 nM.

  • Substrate: FRET peptide (e.g., QXL™ 520/ 5-FAM), final conc 2 µM.

Step-by-Step Methodology:

  • Compound Prep: Prepare 10-point serial dilutions of piperidine inhibitors in DMSO. Final DMSO concentration in assay must be <1%.

  • Pre-Incubation: Add 20 µL of rhRenin to 1 µL of compound. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of FRET substrate.

  • Detection: Measure fluorescence (Ex/Em = 490/520 nm) kinetically for 60 minutes.

  • Validation:

    • Z-Factor Check: Must be > 0.5.

    • Reference: Run Aliskiren as a positive control; valid if IC50 falls within 0.5–2.0 nM.

Workflow Diagram

AssayWorkflow Start Compound Preparation (DMSO Serial Dilution) EnzymeAdd Add rhRenin (0.5 nM) Buffer: MOPS pH 7.4 + Tween-20 Start->EnzymeAdd Incubation Equilibrium Binding 30 min @ 25°C EnzymeAdd->Incubation SubstrateAdd Add FRET Substrate (Initiate Reaction) Incubation->SubstrateAdd Read Kinetic Read (Ex 490nm / Em 520nm) SubstrateAdd->Read Analysis Calculate Slope (RFU/min) Fit Sigmoidal Dose-Response Read->Analysis

Figure 2: FRET Assay Workflow. Critical control points include the pre-incubation step to ensure equilibrium binding of the inhibitor.

References

  • Lacombe, P., et al. (2012).[1] "3,4-Diarylpiperidines as potent renin inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 22(5), 1953-1957.[1]

  • Bezençon, O., et al. (2009). "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." Journal of Medicinal Chemistry, 52(22), 7054–7066.

  • Maibaum, J., & Feldman, D. L. (2003). "Renin inhibitors as novel treatments for cardiovascular disease."[4] Annual Reports in Medicinal Chemistry, 38, 77-86.

  • Gradman, A. H., et al. (2005).[5] "Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients."[5] Circulation, 111(8), 1012-1018.

Sources

Validating Absolute Configuration of 3-Amino-5-Phenylpiperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The determination of absolute configuration (AC) for 3-amino-5-phenylpiperidine presents a classic stereochemical challenge in drug development. With two chiral centers (C3 and C5) and a flexible piperidine ring, this scaffold serves as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs) and various NK1 antagonists. Incorrect assignment can lead to catastrophic failures in late-stage efficacy trials or toxicity screens.

This guide objectively compares three validation methodologies: Single Crystal X-Ray Diffraction (SXRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) . While SXRD remains the regulatory "gold standard," VCD has emerged as a superior workflow for intermediates that resist crystallization or exist as oils.

Part 1: The Stereochemical Challenge

The molecule 3-amino-5-phenylpiperidine possesses two stereogenic centers, resulting in four possible stereoisomers:


, 

,

, and

.
  • Conformational Complexity: Unlike rigid ring systems, the piperidine ring exists in a dynamic equilibrium between chair conformers. The phenyl group at C5 typically drives the equilibrium toward the equatorial position to minimize 1,3-diaxial interactions (

    
    -value ~2.8 kcal/mol).
    
  • The "Distance" Problem: The separation between the C3 amine and the C5 phenyl group complicates NMR-based assignment methods that rely on through-space anisotropy.

Part 2: Comparative Methodologies

Method A: Single Crystal X-Ray Diffraction (SXRD)

Status: The Gold Standard (Absolute Proof)

SXRD utilizes the anomalous scattering of X-rays by heavy atoms to determine absolute structure directly.[1] It is the only method that provides a direct image of the molecular lattice.

The Protocol:

  • Salt Formation (Critical Step): The free base of 3-amino-5-phenylpiperidine is often an oil or low-melting solid. You must generate a salt to induce crystallization and introduce a "heavy" atom for anomalous dispersion.

    • Recommendation: Use Hydrobromic acid (HBr) . The Bromine atom (

      
      ) provides a strong anomalous scattering signal with standard Cu K
      
      
      
      radiation, significantly better than Chlorine (HCl).
  • Crystallization: Dissolve 20 mg of the HBr salt in minimal hot ethanol/methanol (9:1). Allow slow evaporation at 4°C.

  • Data Collection: Collect full sphere data to maximize redundancy.

  • Validation (The Flack Parameter):

    • Refine the structure and calculate the Flack parameter (

      
      ).[2][3]
      
    • 
       (u < 0.04):  Correct absolute configuration.
      
    • 
      :  Inverted structure (you have the enantiomer).
      
    • 
      :  Racemic twin or wrong space group.
      

Pros: Unambiguous; accepted by all regulatory bodies (FDA/EMA) without supporting data. Cons: "Oiling out" is common; requires a suitable single crystal (


 mm); destructive to the specific crystal used.
Method B: Vibrational Circular Dichroism (VCD)

Status: The Modern Solution-Phase Standard

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[4][5] Since VCD is sensitive to the entire molecular framework, it is ideal for assigning the relative stereochemistry between C3 and C5 simultaneously.

The Protocol:

  • Sample Prep: Dissolve ~10 mg of the sample in CDCl

    
      or DMSO-
    
    
    
    (conc. ~50 mg/mL).
    • Note: Avoid non-deuterated solvents which blank out key IR regions.

  • Spectrum Acquisition: Collect VCD and IR spectra (1000–1800 cm

    
    ) using a Fourier Transform VCD spectrometer (e.g., BioTools ChiralIR). Accumulate ~4-8 hours of scans to improve Signal-to-Noise (S/N).
    
  • Computational Modeling (The "Twin" System):

    • Generate all 4 putative structures in silico.

    • Perform a conformational search (Boltzmann weighting is critical due to the piperidine chair flip).

    • Calculate VCD spectra using DFT (B3LYP/6-31G* or higher).

  • Assignment: Compare experimental vs. calculated spectra using the SimVCD score. A confidence level (CL)

    
     is required for assignment.
    

Pros: No crystals required; non-destructive; determines solution-state conformation. Cons: Requires computational expertise; high sample concentration needed; expensive instrumentation.

Method C: NMR Derivatization (Mosher's Method)

Status: The Rapid Screen (Preliminary)

This method reacts the primary amine at C3 with a chiral derivatizing agent (MTPA-Cl). The phenyl group of the MTPA auxiliary shields protons differently depending on the stereochemistry.

The Protocol:

  • Derivatization: React the substrate with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate NMR tubes (pyridine-
    
    
    solvent) to form the corresponding amides.
  • Analysis: Measure

    
    H NMR. Focus on the protons neighboring the C3 amine (C2-H and C4-H).
    
  • Calculation: Determine

    
    .
    
  • Model Application: Arrange the protons in the Mosher plane model. Positive

    
     values indicate protons on the right side of the plane; negative on the left.
    

Pros: Fast (<2 hours); accessible in any standard lab. Cons: High Risk for this specific molecule. The flexibility of the piperidine ring can disrupt the assumed conformation of the Mosher auxiliary. Furthermore, this method reliably assigns C3 but may fail to determine the relative configuration of the distant C5 phenyl group.

Part 3: Comparative Analysis & Data

The following table summarizes the operational metrics for each validation method.

FeatureSXRD (X-Ray)VCD (Vibrational CD)Mosher's (NMR)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Solution (Derivatized)
Sample Req. < 1 mg (for data)5–10 mg2–5 mg
Time to Result Days to Weeks (crystallization)24 Hours (Exp + Calc)4 Hours
Accuracy >99% (Absolute)>98% (with high Conf. Level)~85% (Model dependent)
Piperidine Risk Lattice forces may distort conformerCaptures dynamic averageRing flip confuses

Cost High (Service bureau)Medium (Internal/Outsource)Low (Reagents)

Part 4: Recommended Workflow (Logic Map)

The following diagram illustrates the decision logic for validating the 3-amino-5-phenylpiperidine scaffold.

ValidationWorkflow Start Start: Purified Enantiomer (Oil or Solid) StateCheck Is the sample a crystalline solid? Start->StateCheck SXRD_Prep Attempt Salt Formation (HBr or HCl) StateCheck->SXRD_Prep Yes (or try salt) VCD_Prep Dissolve in CDCl3 (50 mg/mL) StateCheck->VCD_Prep No (Oil/Amorphous) CrystalCheck Did single crystals grow? SXRD_Prep->CrystalCheck RunSXRD Run SXRD (Anomalous Dispersion) CrystalCheck->RunSXRD Yes CrystalCheck->VCD_Prep No (Oiled out) FlackCheck Flack Parameter (x) Validation RunSXRD->FlackCheck FlackCheck->SXRD_Prep x ~ 0.5 (Twin) ResultSXRD Absolute Config CONFIRMED FlackCheck->ResultSXRD x < 0.04 VCD_Exp Acquire FT-VCD Spectrum VCD_Prep->VCD_Exp VCD_Calc DFT Calculation (B3LYP/6-31G*) VCD_Exp->VCD_Calc Compare Compare Exp vs Calc (SimVCD Score) VCD_Calc->Compare ResultVCD Absolute Config ASSIGNED (>95% CL) Compare->ResultVCD High Similarity Mosher Mosher Derivatization (Risk: Ring Flexibility) Compare->Mosher Ambiguous

Caption: Decision tree for assigning absolute configuration. VCD is the primary contingency if crystallization fails.

Part 5: Scientific Rationale & Causality

Why VCD is often superior for Piperidines

While SXRD is definitive, piperidine derivatives often suffer from "oiling out" due to the conformational flexibility of the saturated ring. The entropy of the ring flip competes with lattice energy formation.

  • Causality: VCD measurements are taken in solution where the molecule freely samples its Boltzmann-weighted conformers. The resulting spectrum is a linear combination of these conformers.

  • Validation: By calculating the VCD spectrum for the weighted average of the chair forms, you validate not just the configuration (R/S) but also the dominant solution-phase conformation (e.g., Phenyl-equatorial vs. Phenyl-axial).

The Flack Parameter Nuance

If you proceed with SXRD, you cannot rely on standard refinement (R-factor) alone. You must check the Flack Parameter (


) .[2][6][7]
  • For light atom structures (C, H, N), the anomalous signal is weak.

  • Protocol Adjustment: If you cannot form a Bromide salt, use Cu K

    
     radiation  rather than Mo K
    
    
    
    . The longer wavelength of Cu (1.54 Å) increases the anomalous scattering signal of Oxygen and Carbon, improving the reliability of
    
    
    .

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Nafie, L. A. (2020). "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons. (Seminal text on VCD theory). Link

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 112(11). (Establishes the DFT comparison protocol). Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. (Review of Mosher's method limitations). Link

  • Parsons, S. (2021). "Flack parameter validation in light-atom structures." Journal of Applied Crystallography. (Validation criteria for x < 0.04). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Phenylpiperidin-3-amine. As a substituted piperidine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science.[1][2] However, its chemical nature as a cyclic aliphatic amine necessitates stringent handling and disposal protocols to ensure personnel safety and environmental protection.[3] This guide moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures, thereby equipping laboratory professionals with the knowledge to manage this waste stream responsibly.

Hazard Profile: Understanding the 'Why' Behind the Precautions

While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, its classification as a phenyl-substituted piperidine amine allows us to infer a reliable hazard profile based on analogous structures like N-phenylpiperidin-4-amine and 2-Phenylpiperazine.[4][5] Amines as a class are basic, corrosive, and can be toxic.[3][6]

Key Anticipated Hazards:

  • Corrosivity: Like piperidine itself, which is a strong base with a pH of 12.6 in a 100g/L solution, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[3][7]

  • Toxicity: Analogous compounds are harmful if swallowed and can be toxic upon skin contact or inhalation.[5] Chronic exposure may pose risks to internal organs.[7][8]

  • Irritation: It is likely to cause serious eye irritation and may cause respiratory irritation upon inhalation of dust or vapors.[5]

  • Reactivity: Amines are chemically incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, with reactions potentially being violent or exothermic.[6][7]

  • Environmental Hazard: This compound should not be released into the environment, as amines can be harmful to aquatic life and contaminate groundwater systems.[4][5]

This profile dictates every subsequent step in the disposal process, from the selection of Personal Protective Equipment (PPE) to the segregation of waste streams.

Anticipated Hazard Classification GHS Pictogram Rationale & Implication
Acute Toxicity (Oral, Dermal, Inhalation) 💀Harmful or toxic if ingested, absorbed through the skin, or inhaled.[5][7] Mandates the use of a chemical fume hood and comprehensive PPE.
Skin Corrosion / Irritation corrosiveExpected to be a strong base, capable of causing chemical burns.[3][7] Requires chemical-resistant gloves and lab coats.
Serious Eye Damage / Irritation corrosivePoses a significant risk of severe, irreversible eye damage.[5][7] Mandates the use of chemical splash goggles or a face shield.
Hazardous to the Aquatic Environment môi trườngAmines can be toxic to aquatic organisms.[4] Prohibits any form of drain disposal.
Core Principles of Amine Waste Management

Before detailing the specific protocol, it is crucial to ground our practice in the universal principles of hazardous chemical waste management. These principles ensure that our protocols are self-validating and robust.

  • Segregation is Paramount: Never mix amine waste with other chemical waste streams.[9] Specifically, keep it separate from acidic waste to prevent violent neutralization reactions and from incompatible solvents.[6][7]

  • Container Integrity and Compatibility: Waste must be stored in appropriate, chemically compatible containers.[10][11] For basic compounds like amines, high-density polyethylene (HDPE) or other corrosion-resistant containers are suitable. Avoid metal containers for corrosive waste.[10][12] Containers must be in good condition, leak-proof, and kept closed except when adding waste.[10][13]

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate description of any other components in the waste mixture.[9][13]

  • Waste Minimization: The generation of hazardous waste should always be minimized. This includes ordering only the necessary quantities of the chemical and designing experiments to use the smallest scale possible.[14]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for handling and disposing of waste containing this compound.

All handling of this compound, whether in pure form or as waste, must be conducted inside a certified chemical fume hood.[4]

Required PPE:

  • Eye/Face Protection: ANSI-approved chemical safety goggles and a face shield.[4][15]

  • Skin Protection: A flame-resistant lab coat and compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[15]

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of exceeding exposure limits, a government-approved respirator must be used.[8][15]

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container (e.g., an HDPE jug) for your this compound waste. The original product container is often a suitable choice if it is empty and in good condition.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information, including the full chemical name and concentration.

  • Segregate at the Source:

    • Solid Waste: Collect pure this compound, or materials grossly contaminated with it (e.g., weighing paper, contaminated silica gel), in a designated solid waste container. Sweep up solids carefully to avoid dust formation.[4]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's waste management plan.[14]

    • Sharps & Glassware: Contaminated sharps (needles, scalpels) must go into a designated sharps container. Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol); the first two rinsates must be collected as hazardous waste.[16] After thorough decontamination, the glassware can be managed according to institutional policy.

  • Secure the Container: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[6]

  • Use Secondary Containment: Place the waste container inside a larger, chemically compatible secondary containment bin to contain any potential leaks or spills.

  • Adhere to Quantity Limits: Be aware of your laboratory's hazardous waste generator status and the associated storage time and quantity limits (e.g., in the U.S., Large Quantity Generators can typically store waste for up to 90 days).[17][18]

  • Arrange for Pickup: Once the container is full (no more than 90% capacity) or approaching its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][13]

  • Complete Paperwork: Fill out any required waste pickup request forms, ensuring that the composition of the waste is accurately described.[10]

  • Prohibition of Sewer Disposal: Under no circumstances should this compound or its rinsates be disposed of down the drain.[4][5][17] This is illegal and environmentally damaging.

G A Generation of Waste (this compound) B Is the waste a pure solid or grossly contaminated solid? A->B C Is the waste a liquid solution? B->C No E Collect in a labeled 'Solid Amine Waste' container. (HDPE, tightly sealed) B->E Yes D Is it an empty container? C->D No F Collect in a labeled 'Liquid Amine Waste' container. (HDPE, tightly sealed) C->F Yes G Triple-rinse with a suitable solvent. D->G Yes J Store in designated Satellite Accumulation Area with secondary containment. E->J F->J H Collect first two rinsates into 'Liquid Amine Waste' container. G->H H->F I Deface label and dispose of container per institutional policy. H->I K Arrange for pickup by EHS / Licensed Contractor. J->K

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Emergency Procedures: Spill Management

Preparedness for accidental spills is critical.[9] Spill containment materials, such as absorbent pads and a neutralizing agent appropriate for amines (e.g., a weak acid like citric acid or sodium bisulfate), should be readily available.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with absorbent pads.

    • Carefully sweep up any solid material or absorb the liquid.

    • Place all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS or emergency response team immediately.[17] Do not attempt to clean up a large spill yourself.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a direct reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical hazards inherent in this molecule and adhering to a logical, well-documented disposal workflow, researchers can mitigate risks effectively. This guide provides the necessary framework, but it must be supplemented by a thorough review of your institution-specific policies and the official Safety Data Sheet for the compound. Adherence to these principles, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, is non-negotiable for the protection of human health and the environment.[10]

References

  • Piperidine Chemical compatibility. Canyon Components. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Neutralizing Amine. Chemtex Speciality Limited. [Link]

  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

  • Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. National Center for Biotechnology Information. [Link]

  • MSDS Material Safety Data Sheet B-9A Condensate Line Neutralizing Amine. Mid-West Solutions, Inc. [Link]

  • Piperidine. Wikipedia. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Center for Biotechnology Information. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. EPA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

Sources

Personal protective equipment for handling 5-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat this compound as a high-hazard operational priority. 5-Phenylpiperidin-3-amine is a structural hybrid containing both a secondary amine (piperidine ring) and a primary amine substituent.[1] This dual-amine functionality results in high basicity and significant nucleophilicity.[1]

  • Primary Hazard: CORROSIVE (Category 1B). Causes irreversible skin burns and eye damage upon contact.[1]

  • Secondary Hazard: ACUTE TOXICITY. Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Operational Status: Handle only within a certified chemical fume hood. Zero-skin-contact protocol is in effect.[1][2]

Risk Assessment & Hazard Mechanism (The "Why")

To ensure safety, researchers must understand the mechanism of injury, not just the classification.

  • Tissue Saponification: Like many piperidine derivatives, this molecule is a strong base (likely pKa > 10).[1] Upon contact with lipid bilayers (skin/eyes), it triggers rapid saponification of fatty acids.[1] This process destroys the cell membrane barrier, allowing the chemical to penetrate deeper into the tissue. Crucially, amine burns may not be immediately painful , leading to delayed treatment and deeper injury.[1]

  • Sensitization Potential: Aromatic and cyclic amines are known sensitizers.[1] Repeated low-level exposure via inhalation or minor skin contact can lead to anaphylactic responses over time.[1]

  • Physical State Risks:

    • If Solid (Salt form): Fine dusts are highly hygroscopic and electrostatic.[1] They will cling to gloves and bench surfaces, creating invisible contamination zones.[1]

    • If Oil (Free base): Viscous oils are difficult to pipette accurately and can "creep" up pipette tips or syringe needles, increasing drip risk.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for this compound.[1] Use the following validated protection system.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Nitrile rubber degrades rapidly against concentrated organic amines.[1] Laminate offers >4hr breakthrough protection.[1]
Hand Protection (Dexterity) Nitrile (5 mil minimum) Worn over the laminate glove.[1] Provides grip and protects the inner glove from physical tears.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate.[1] Goggles seal the orbital area against corrosive vapors and aerosols.
Face Protection Face Shield (8-inch) Required during synthesis setup, quenching, or disposal to protect the neck and chin from splashes.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Do not use N95s. If hood work is impossible, a full-face respirator with Multi-Gas/Vapor (P100+OV/AG) cartridges is required.[1]
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb amines, holding them against the skin.[1] Chemical-resistant aprons prevent soak-through.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: If the substance is a solid salt, use an antistatic gun or polonium strip on the weighing boat.[1] Amine salts are notoriously static-prone and will "jump" onto the balance pan.[1]

  • Double-Containment: Transport the reagent bottle to the balance inside a secondary plastic tub. Never carry the bottle by hand across the open lab.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Clean): Operates hood sash, writes in notebook.

    • Right Hand (Dirty): Handles the spatula and reagent bottle.

Phase 2: Reaction Setup & Transfer
  • Solvent Selection: When dissolving, add solvent slowly.[1] Exothermic solvation is common with free-base amines.[1]

  • Cannula Transfer: For liquid forms, avoid pouring. Use a cannula or wide-bore syringe to transfer the reagent directly into the reaction vessel to minimize aerosol generation.[1]

  • Immediate Decon: Immediately wipe down the balance area and reagent bottle exterior with a lint-free wipe dampened with 1M Citric Acid (or dilute acetic acid).[1] This converts trace amine residues into non-volatile salts.[1]

Phase 3: Waste Disposal Logistics

Do not mix with standard organic waste.

  • Segregation: Establish a separate waste stream labeled "Basic Organic Waste - High Hazard." [1]

  • Incompatibility: NEVER mix with:

    • Acid chlorides or Anhydrides (Violent reaction/Explosion).[1]

    • Strong Oxidizers (Fire hazard).[1]

    • Mineral Acids (unless part of a controlled neutralization protocol).[1]

  • Container: Use HDPE (High-Density Polyethylene) containers.[1] Avoid glass for waste storage if possible to prevent breakage-related spills.[1]

Visual Decision Logic

The following diagram outlines the critical decision-making process for handling this compound based on its physical state.

G start START: this compound Handling assess Assess Physical State start->assess solid Solid (Salt Form) assess->solid liquid Liquid/Oil (Free Base) assess->liquid risk_dust Risk: Static Dust & Inhalation solid->risk_dust risk_absorb Risk: Rapid Skin Absorption liquid->risk_absorb action_solid Action: Antistatic Gun + Weighing Funnel risk_dust->action_solid action_liquid Action: Syringe Transfer (No Pouring) risk_absorb->action_liquid ppe_check PPE Check: Double Glove (Laminate + Nitrile) action_solid->ppe_check action_liquid->ppe_check decon Decon: Wipe with 1M Citric Acid ppe_check->decon disposal Disposal: Basic Organic Stream decon->disposal

Figure 1: Decision logic for handling this compound, emphasizing state-specific risks and unified PPE requirements.

Emergency Response Protocols

Scenario A: Skin Exposure[3][4]
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper.

  • Flush: Immediately place affected area under water for 15 minutes minimum .[1][3]

  • Neutralize (Secondary): After initial flushing, wash with a mild soap (pH neutral).[1] Do not use vinegar on broken skin, as it may cause further tissue trauma.[1]

  • Medical: Seek evaluation for chemical burns.[1] Symptoms may be delayed 12-24 hours.[1]

Scenario B: Spills (>5 mL or >500 mg)[1]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Goggles, Face Shield, Double Gloves).[1]

  • Contain: Surround the spill with an absorbent sock or pillow.[1]

  • Neutralize: Gently cover the spill with a dry acid neutralizer (e.g., citric acid powder or commercially available amine neutralizer).[1] Warning: This will generate heat.[1]

  • Clean: Once the reaction cools, scoop into a hazardous waste bag. Wash the surface with water.[2][3][4][5]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Piperidin-3-amine (Structural Analog Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-aminopiperidine derivatives hazard classification.[1][6] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.